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  • Product: N,N,N-trimethyl-sphingosine
  • CAS: 133561-52-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of N,N,N-trimethyl-sphingosine (TMS) in Lipid Signaling

Abstract N,N,N-trimethyl-sphingosine (TMS) is a synthetic, N-methylated derivative of sphingosine that has garnered significant interest within the scientific community for its potent bioactivity. As a key modulator of l...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N,N,N-trimethyl-sphingosine (TMS) is a synthetic, N-methylated derivative of sphingosine that has garnered significant interest within the scientific community for its potent bioactivity. As a key modulator of lipid signaling, TMS exerts profound effects on fundamental cellular processes, including proliferation, apoptosis, and inflammation. This in-depth technical guide provides a comprehensive overview of the core mechanism of action of TMS, with a particular focus on its role as an inhibitor of two critical enzymes: Protein Kinase C (PKC) and Sphingosine Kinase (SphK). This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of TMS's molecular interactions and its downstream signaling consequences. We will delve into the intricate interplay between TMS and the sphingolipid rheostat, provide detailed experimental protocols for studying its effects, and present quantitative data to support the discussed mechanisms.

Introduction: The Significance of N,N,N-trimethyl-sphingosine in Cellular Signaling

Sphingolipids are a class of lipids that are not merely structural components of cell membranes but also serve as critical signaling molecules. The balance between pro-apoptotic sphingolipids, such as ceramide and sphingosine, and the pro-survival sphingolipid, sphingosine-1-phosphate (S1P), is often referred to as the "sphingolipid rheostat" and is a key determinant of cell fate.[1][2] N,N,N-trimethyl-sphingosine (TMS), along with its closely related analog N,N-dimethylsphingosine (DMS), has emerged as a powerful tool to dissect and manipulate these signaling pathways. TMS has demonstrated significant inhibitory effects on the in vivo growth of human tumor cells and on the metastasis of melanoma cells.[3] These effects are largely attributed to its ability to inhibit key enzymes that regulate the sphingolipid rheostat.

Core Mechanism of Action: Dual Inhibition of Protein Kinase C and Sphingosine Kinase

The primary mechanism through which TMS exerts its cellular effects is by inhibiting the activity of two key enzymes: Protein Kinase C (PKC) and Sphingosine Kinase (SphK).

Inhibition of Protein Kinase C (PKC)

Protein Kinase C is a family of serine/threonine kinases that play a crucial role in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[4] Sphingosine and its derivatives are known to be potent inhibitors of PKC.[5] The inhibitory action of these molecules appears to be related to their ability to interfere with the regulatory domain of PKC, preventing its interaction with activators like diacylglycerol (DAG) and phorbol esters.[5][6] TMS, as a sphingosine analog, is believed to follow a similar mechanism of inhibition.

The inhibition of PKC by sphingosine is thought to occur through simple charge neutralization of the lipid components required for PKC activation, thereby preventing the proper interaction between the enzyme and its substrates.[6] While the precise biophysical interactions of TMS with PKC are not as extensively studied as those of sphingosine, its structural similarity strongly suggests a comparable mode of action.

Inhibition of Sphingosine Kinase (SphK)

Sphingosine Kinase is the enzyme responsible for phosphorylating sphingosine to generate the pro-survival signaling molecule, sphingosine-1-phosphate (S1P). There are two main isoforms of this enzyme, SphK1 and SphK2. By inhibiting SphK, TMS and DMS effectively block the production of S1P.[7][8] This inhibition has been shown to be competitive in nature for DMS, meaning it directly competes with the natural substrate, sphingosine, for binding to the enzyme's active site.[8] This competitive inhibition leads to a decrease in cellular S1P levels and a concurrent increase in the levels of sphingosine and, subsequently, ceramide.[7][8]

Downstream Signaling Consequences of TMS Action

The dual inhibition of PKC and SphK by TMS triggers a cascade of downstream signaling events that ultimately dictate the cellular response.

Altering the Sphingolipid Rheostat: A Shift Towards Apoptosis

By inhibiting SphK, TMS directly manipulates the sphingolipid rheostat, tipping the balance away from the pro-survival S1P and towards the pro-apoptotic sphingolipids, sphingosine and ceramide.[8] This shift is a critical determinant of the pro-apoptotic effects observed with TMS and DMS treatment.[3] An increase in ceramide levels can activate various signaling pathways that lead to cell cycle arrest and apoptosis.[9]

Diagram: The Sphingolipid Rheostat and the Impact of TMS

cluster_0 Sphingolipid Metabolism Ceramide Ceramide (Pro-Apoptotic) Ceramidase Ceramidase Ceramide->Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Sphingosine Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) (Pro-Survival) CellSurvival Cell Survival S1P->CellSurvival Ceramidase->Sphingosine SphK->S1P TMS N,N,N-trimethyl-sphingosine (TMS) TMS->SphK Inhibits

Caption: TMS shifts the sphingolipid rheostat towards apoptosis by inhibiting SphK.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[10] Studies have shown that sphingosine and DMS can significantly inhibit MAPK activity in tumor cell lines with high basal MAPK activity, and this inhibition precedes the induction of apoptosis.[11] The mechanism appears to involve the activation of a tyrosine phosphatase, which in turn dephosphorylates and inactivates MAPK.[11] This effect on the MAPK cascade is another important contributor to the anti-proliferative and pro-apoptotic actions of these sphingolipid analogs. Interestingly, in some contexts, activation of the ERK pathway (a component of the MAPK pathway) has been linked to the inhibitory effects of a TMS analog on melanogenesis, suggesting cell-type specific responses.[12]

Impact on Intracellular Calcium Levels

Sphingosine and its derivatives have been shown to influence intracellular calcium (Ca²⁺) homeostasis. DMS can increase cytosolic Ca²⁺ levels in human T lymphocytes by inducing its release from intracellular stores and promoting its influx from the extracellular medium.[13] Furthermore, sphingosine has been identified as a positive regulator of calcium release from acidic stores like lysosomes.[14][15][16][17] This modulation of intracellular calcium can have widespread effects on various cellular functions and may contribute to the overall biological activity of TMS.

Quantitative Data Summary

CompoundTargetCell LineEffectIC50 / ConcentrationReference
DMSSphingosine KinasePorcine VSMCInhibition of [³H]-thymidine incorporation12 ± 6 µM[18]
DMSSphingosine KinasePorcine VSMCInhibition of ERK-1/2 activation15 ± 10 µM[18]
DMSSphingosine KinasePlatelet cytosolic fractionsInhibition of SphK activity~5 µM[19]
Sphingosine/DMSMAPKVarious solid tumor cell linesInhibition of MAPK activity5 µM[11]
TMS/DMSCell GrowthHuman tumor cells (in nude mice)Inhibition of in vivo growthNot specified[3]

Experimental Protocols

The following protocols provide a framework for investigating the mechanism of action of TMS. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Sphingosine Kinase (SphK) Activity Assay

This protocol is adapted from established methods for measuring SphK activity and can be used to assess the inhibitory potential of TMS.[19][20][21][22][23]

Principle: The assay measures the amount of ATP consumed during the phosphorylation of sphingosine by SphK. A decrease in ATP levels, detected via a luminescent reporter, corresponds to an increase in SphK activity.

Materials:

  • Purified SphK1 or SphK2 enzyme, or cell lysate containing SphK

  • Sphingosine substrate

  • ATP

  • N,N,N-trimethyl-sphingosine (TMS) or other inhibitors

  • Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • ATP detection reagent (e.g., luciferase/luciferin-based)

  • 96-well microplate

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare Reagents:

    • Prepare a 2x ATP solution in reaction buffer.

    • Prepare a 4x sphingosine solution in reaction buffer.

    • Prepare serial dilutions of TMS in reaction buffer.

  • Assay Setup:

    • In a 96-well plate, add 10 µL of your enzyme preparation (or cell lysate) to each well.

    • Add 10 µL of the 4x sphingosine solution to each well.

    • Add 10 µL of the TMS dilution (or vehicle control) to the appropriate wells.

    • Initiate the reaction by adding 20 µL of the 2x ATP solution to each well.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The optimal time should be determined empirically.

  • Detection:

    • Add 40 µL of the ATP detection reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to SphK activity. Calculate the percentage of inhibition for each TMS concentration compared to the vehicle control.

Diagram: Sphingosine Kinase Activity Assay Workflow

Start Start Reagents Prepare Reagents: - 2x ATP - 4x Sphingosine - TMS dilutions Start->Reagents Assay Set up Assay in 96-well Plate: - Add Enzyme/Lysate - Add Sphingosine - Add TMS/Vehicle - Add ATP to start Reagents->Assay Incubate Incubate at 37°C Assay->Incubate Detect Add ATP Detection Reagent Incubate->Detect Measure Measure Luminescence Detect->Measure Analyze Analyze Data: Calculate % Inhibition Measure->Analyze End End Analyze->End

Caption: A streamlined workflow for assessing SphK inhibition by TMS.

Protein Kinase C (PKC) Activity Assay

This non-radioactive, ELISA-based protocol is a safe and efficient method for measuring PKC activity and its inhibition by TMS.[24][25][26][27]

Principle: A specific PKC substrate is pre-coated onto a microplate. In the presence of ATP and active PKC, the substrate is phosphorylated. A phospho-specific antibody conjugated to horseradish peroxidase (HRP) is then used to detect the phosphorylated substrate. The amount of phosphorylated substrate is quantified by measuring the absorbance of the chromogenic HRP substrate.

Materials:

  • PKC substrate-coated microtiter plate

  • Active PKC enzyme

  • ATP

  • N,N,N-trimethyl-sphingosine (TMS) or other inhibitors

  • Kinase Assay Dilution Buffer

  • PKC Phosphospecific Substrate Antibody (HRP-conjugated)

  • TMB Substrate

  • Stop Solution

  • Wash Buffer

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Prepare Reagents:

    • Prepare working solutions of ATP and TMS in Kinase Assay Dilution Buffer.

    • Dilute the active PKC enzyme to the desired concentration in Kinase Assay Dilution Buffer.

  • Kinase Reaction:

    • Add the diluted PKC enzyme to the wells of the substrate-coated plate.

    • Add the TMS dilutions or vehicle control to the appropriate wells.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Wash the wells with Wash Buffer to remove the reaction components.

    • Add the HRP-conjugated phospho-specific antibody to each well and incubate at room temperature.

    • Wash the wells to remove unbound antibody.

    • Add TMB Substrate and incubate until a blue color develops.

    • Stop the reaction by adding Stop Solution. The color will change to yellow.

  • Measurement and Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of PKC inhibition for each TMS concentration.

Assessment of Apoptosis

A common method to assess apoptosis is through flow cytometry using Annexin V and Propidium Iodide (PI) staining.[28][29][30]

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.

Materials:

  • Cells of interest

  • N,N,N-trimethyl-sphingosine (TMS)

  • Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with various concentrations of TMS for a predetermined time course (e.g., 6, 12, 24 hours). Include a vehicle-treated control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells in the media) and wash them with cold PBS.

    • Resuspend the cells in Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Four populations of cells can be distinguished:

      • Live cells (Annexin V-negative, PI-negative)

      • Early apoptotic cells (Annexin V-positive, PI-negative)

      • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

      • Necrotic cells (Annexin V-negative, PI-positive)

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by TMS.

Conclusion and Future Directions

N,N,N-trimethyl-sphingosine is a potent modulator of lipid signaling pathways with significant therapeutic potential, particularly in the context of cancer. Its ability to dually inhibit Protein Kinase C and Sphingosine Kinase allows it to effectively shift the cellular balance towards apoptosis. The experimental protocols outlined in this guide provide a robust framework for further elucidating the intricate molecular mechanisms of TMS and for screening for novel therapeutic applications.

Future research should focus on several key areas. A more detailed structural understanding of the interaction between TMS and its target enzymes would be invaluable for the rational design of even more potent and specific inhibitors. Further investigation into the cell-type specific responses to TMS is also warranted, as this could lead to more targeted therapeutic strategies. Finally, exploring the in vivo efficacy and safety of TMS in various disease models will be crucial for its potential translation into the clinic. The continued study of TMS and related sphingolipid analogs promises to yield further insights into the complex world of lipid signaling and to open new avenues for the treatment of a wide range of diseases.

References

  • Cuvillier, O., Pirianov, G., Kleuser, B., Vanek, P. G., Coso, O. A., Gutkind, S., & Spiegel, S. (1996). Suppression of ceramide-mediated programmed cell death by sphingosine-1-phosphate.
  • Kim, D. S., Kim, S. Y., Chung, J. H., Kim, K. H., Park, K. C., & Choi, Y. J. (2003). Inhibitory effects of N,N,N-trimethyl phytosphingosine-iodide on melanogenesis via ERK activation. Biological and Pharmaceutical Bulletin, 26(7), 1031–1034.
  • Sweeney, E. A., Sakakura, C., Shirahama, T., Masamune, A., Ohta, H., Hakomori, S., & Igarashi, Y. (1996). Inhibition of MAP kinase by sphingosine and its methylated derivative, N,N-dimethylsphingosine. International journal of cancer, 66(3), 358–366.
  • Yatomi, Y., Ruan, F., Hakomori, S., & Igarashi, Y. (1996).
  • Höglinger, D., Haberkant, P., Aguilera-Romero, A., Riezman, H., Porter, F. D., Platt, F. M., & Schultz, C. (2015).
  • Edsall, L. C., Van Brocklyn, J. R., Cuvillier, O., Kleuser, B., & Spiegel, S. (1998). N,N-Dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide. Biochemistry, 37(37), 12892–12898.
  • Bazzi, M. D., & Nelsestuen, G. L. (1987). Mechanism of protein kinase C inhibition by sphingosine.
  • Yatomi, Y., Ruan, F., Hakomori, S., & Igarashi, Y. (1996).
  • Augé, N., Nikolova-Karakashian, M., Pédron, M., Nègre-Salvayre, A., & Salvayre, R. (2004). The sphingosine kinase inhibitor N,N-dimethylsphingosine inhibits neointimal hyperplasia. British journal of pharmacology, 143(7), 836–844.
  • Redondo, P. C., Salido, G. M., Rosado, J. A., & Pariente, J. A. (2003). Dimethylsphingosine increases cytosolic calcium and intracellular pH in human T lymphocytes. The Journal of physiology, 547(Pt 1), 105–116.
  • Zhang, Y., Wang, C., & Zha, X. (2018). Sphingosine kinase inhibitors: A patent review. Oncology letters, 15(4), 4339–4348.
  • Osawa, Y., Hoshi, M., Nagaki, M., & Imose, M. (2001). TNF-alpha-induced sphingosine 1-phosphate inhibits apoptosis through a phosphatidylinositol 3-kinase/Akt pathway in human hepatocytes. Journal of immunology (Baltimore, Md. : 1950), 167(1), 173–180.
  • Kim, T. H., Kang, Y. J., Kim, M. J., & Kang, K. S. (2009). N,N-dimethyl phytosphingosine induces caspase-8-dependent cytochrome c release and apoptosis through ROS generation in human leukemia cells. Toxicology and applied pharmacology, 239(1), 69–77.
  • Höglinger, D., Haberkant, P., Aguilera-Romero, A., Riezman, H., Porter, F. D., Platt, F. M., & Schultz, C. (2015).
  • Hannun, Y. A., Loomis, C. R., Merrill, A. H., Jr, & Bell, R. M. (1986). Sphingosine inhibition of protein kinase C activity and of phorbol dibutyrate binding in vitro and in human platelets. The Journal of biological chemistry, 261(27), 12616–12623.
  • Johnson, K. R., Johnson, K. Y., Becker, K. P., & Johnson, S. B. (2010). Determination of Sphingosine Kinase Activity for Cellular Signaling Studies. Journal of visualized experiments : JoVE, (41), 2008.
  • Sweeney, E. A., Sakakura, C., Shirahama, T., Masamune, A., Ohta, H., Hakomori, S., & Igarashi, Y. (1996). Sphingosine and its methylated derivative N,N-dimethylsphingosine (DMS) induce apoptosis in a variety of human cancer cell lines. International journal of cancer, 66(3), 358–366.
  • Murate, T., Banno, Y., T-Irie, F., & Nozawa, Y. (2007). A rapid assay for assessment of sphingosine kinase inhibitors and substrates. Analytical biochemistry, 360(1), 1–7.
  • Gangoiti, P., Camacho, L., Arana, L., Ouro, A., Granado, M. H., & Gomez-Muñoz, A. (2010). The involvement of ceramide, sphingosine-1-phosphate and ganglioside GM1 in regulating some nervous system functions. International journal of molecular sciences, 11(11), 4645–4664.
  • Newton Lab, University of California San Diego. (n.d.). Protocols. Retrieved from [Link]

  • Ogretmen, B., & Hannun, Y. A. (2014). Ceramide-S1P rheostat in cancer and therapy. Cancer letters, 355(1), 1–2.
  • Hannun, Y. A., & Bell, R. M. (1989). Regulation of protein kinase C by sphingosine and lysosphingolipids. Clinica chimica acta; international journal of clinical chemistry, 185(3), 333–345.
  • Lee, S. Y., Kim, J. H., & Kim, H. J. (2022). A Rheostat of Ceramide and Sphingosine-1-Phosphate as a Determinant of Oxidative Stress-Mediated Kidney Injury. International journal of molecular sciences, 23(7), 3939.
  • PanVera Corporation. (n.d.). PROTEIN KINASE C ASSAY KITS PROTOCOL.
  • Park, M. T., Kang, J. A., Kim, M. J., & Kang, K. S. (2003). Phytosphingosine induced mitochondria-involved apoptosis.
  • Lim, J. H., Lee, J. Y., & Lee, Y. S. (2011). Sphingosine Induces Apoptosis in Hippocampal Neurons and Astrocytes by Activating Caspase-3/-9 via A Mitochondrial Pathway Linked to SDK/14-3-3 Protein/Bax/Cytochrome c. International Journal of Molecular Medicine, 27(2), 221-229.
  • Höglinger, D., Haberkant, P., Aguilera-Romero, A., Riezman, H., Porter, F. D., Platt, F. M., & Schultz, C. (2015).
  • USF Health, University of South Florida. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • Lee, S. Y., Kim, J. H., & Kim, H. J. (2022). A Rheostat of Ceramide and Sphingosine-1-Phosphate as a Determinant of Oxidative Stress-Mediated Kidney Injury. International journal of molecular sciences, 23(7), 3939.
  • Sino Biological. (2019). PKC , Active. Retrieved from [Link]

  • Höglinger, D., Haberkant, P., Aguilera-Romero, A., Riezman, H., Porter, F. D., Platt, F. M., & Schultz, C. (2015).
  • Olivera, A., Kohama, T., Edsall, L., Nava, V., Cuvillier, O., Poulton, S., & Spiegel, S. (1999). Sphingosine kinase expression increases intracellular sphingosine-1-phosphate and promotes cell growth and survival. The Journal of cell biology, 147(3), 545–558.
  • Singh, R., & Kumar, S. (2016). Protocols in apoptosis identification and affirmation. Methods in cell biology, 133, 1–21.
  • Cuevas, B. D., Abell, A. N., & Johnson, G. L. (2007). Alternative Splicing of MAPKs in the Regulation of Signaling Specificity. Genes & cancer, 1(2), 143–151.

Sources

Exploratory

N,N,N-Trimethyl-Sphingosine (TMS): A Comprehensive Technical Guide on Protein Kinase C (PKC) Inhibition and Therapeutic Applications

Executive Summary The sphingolipid rheostat is a critical regulatory mechanism governing cell survival, proliferation, and apoptosis. While endogenous sphingolipids like sphingosine and ceramide serve as foundational sig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The sphingolipid rheostat is a critical regulatory mechanism governing cell survival, proliferation, and apoptosis. While endogenous sphingolipids like sphingosine and ceramide serve as foundational signaling molecules, synthetic analogs have been developed to isolate and amplify specific inhibitory pathways. N,N,N-trimethylsphingosine (TMS) is a highly stable, synthetic N-methylated sphingolipid analog that functions as a potent inhibitor of Protein Kinase C (PKC)[1].

This whitepaper provides an in-depth technical analysis of the TMS-PKC inhibition pathway. It explores the structural advantages of TMS, its specific mechanisms of action across oncology and cardiology, and the self-validating experimental protocols required to harness its therapeutic potential while mitigating off-target toxicity.

The Sphingolipid Rheostat and Structural Advantages of TMS

In normal cellular physiology, sphingosine is phosphorylated by sphingosine kinase (SphK) to form sphingosine-1-phosphate (S1P), a potent mitogen and autocrine stimulator[2]. While endogenous sphingosine exhibits weak PKC inhibitory properties, its rapid metabolism limits its utility as a therapeutic agent or stable biochemical probe[3].

To overcome this, researchers developed N-methylated derivatives. While N,N-dimethylsphingosine (DMS) acts primarily as a strong SphK inhibitor[2], the addition of a third methyl group yields TMS (N,N,N-trimethylsphingosine) . This structural modification creates a quaternary ammonium compound with a permanent positive charge. This permanent charge prevents rapid metabolic degradation, significantly enhances its aqueous stability, and shifts its primary pharmacological target from SphK to PKC[4].

Mechanistic Pathway: PKC Inhibition and Downstream Signaling

Protein Kinase C (PKC) is a family of serine/threonine kinases that require diacylglycerol (DAG), calcium ions (Ca²⁺), and phosphatidylserine for full activation. Upon activation, PKC translocates from the cytosol to specific subcellular compartments (such as the plasma membrane or mitochondria) to execute downstream signaling[5].

TMS acts as a competitive inhibitor at the regulatory domain of PKC, effectively blocking its activation and subsequent translocation[1].

  • In Oncology: TMS inhibits tumor cell-dependent platelet activation and downregulates the kinases essential for the active proliferation and metastasis of melanoma cells[4].

  • In Ischemia-Reperfusion (I/R) Injury: During myocardial or hepatic I/R injury, ROS and Ca²⁺ overload trigger the pathological translocation of the PKC-δ isoform from the cytosol to the mitochondria, accelerating cellular necrosis. TMS specifically blocks this PKC-δ translocation, preserving mitochondrial integrity and exerting a profound cytoprotective effect[1].

PKCSignaling Stim Ischemia / Mitogens DAG DAG / Ca2+ Accumulation Stim->DAG PKC_In Inactive PKC (Cytosol) DAG->PKC_In Activates PKC_Act Active PKC (Translocated) PKC_In->PKC_Act Translocation Path1 Tumor Metastasis & Platelet Aggregation PKC_Act->Path1 Path2 I/R Injury (Cellular Necrosis) PKC_Act->Path2 TMS N,N,N-trimethylsphingosine (TMS) TMS->PKC_Act Inhibits (Competitive)

Fig 1: TMS-mediated inhibition of PKC translocation and its downstream therapeutic effects.

Pharmacological Profiling & Quantitative Data

The structural modifications of sphingosine dictate its kinase selectivity. The table below summarizes the comparative efficacy and primary targets of key sphingolipid analogs based on in vitro and in vivo profiling[2],[4],[3].

CompoundStructural ModificationPKC Inhibition PotencySphK Inhibition PotencyPrimary Biological Utility
Sphingosine None (Endogenous)WeakWeakBaseline cellular signaling
DMS N,N-dimethylationModerateStrong (IC₅₀ ~5 μM)SphK inhibition / S1P reduction
TMS N,N,N-trimethylationStrong WeakPKC inhibition / Cytoprotection

Note: While TMS exhibits some SphK inhibition in cell-free systems, its effect is significantly weaker than DMS, making it a highly selective probe for PKC-driven pathologies[2].

Therapeutic Applications & In Vivo Efficacy

A. Oncology and Metastasis Inhibition

TMS has demonstrated significant efficacy in suppressing the in vivo growth and metastatic potential of B16 melanoma cells[4]. However, the systemic administration of free TMS poses a challenge: as a cationic amphiphile, free TMS acts as a surfactant, inserting into red blood cell membranes and causing hemolysis and hemoglobinuria at therapeutic doses (0.1–0.3 mg/mouse)[4]. To bypass this, researchers developed liposomal TMS formulations. Encapsulating TMS in liposomes masks the positive charge, completely eliminating hemolytic toxicity while increasing the circulation half-life and tumor accumulation via the Enhanced Permeability and Retention (EPR) effect[4].

B. Cardiovascular Cytoprotection

In murine models of myocardial ischemia (30 min occlusion followed by 24 h reperfusion), intravenous administration of TMS at the onset of ischemia attenuated myocardial infarct size by 66% in wild-type mice[1]. It also reduced serum alanine transaminase levels by 43% following hepatic I/R injury[1]. Interestingly, these cytoprotective effects are lost in obese (ob/ob) and diabetic (db/db) models, likely due to a failure of TMS to inhibit PKC-δ translocation in the metabolically diseased heart[1].

C. Hematology and Platelet Aggregation

PKC activation is a prerequisite for agonist-induced platelet activation and rapid P-selectin translocation to the cell surface[5]. TMS suppresses the aggregatory response and ATP release from platelets stimulated by collagen and ristocetin[6]. Furthermore, TMS significantly attenuates thrombin-stimulated P-selectin expression in both platelets and endothelial cells, highlighting its potent anti-inflammatory and anti-thrombotic properties[5].

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is established by integrating internal controls that verify both the successful formulation of the drug and its specific mechanistic action.

Protocol 1: Preparation and Validation of Liposomal TMS

Causality Rationale: Free TMS causes hemolysis due to its exposed quaternary ammonium headgroup. Encapsulation in a lipid bilayer prevents direct RBC lysis. The self-validation step requires a parallel hemolysis assay before proceeding to in vivo models.

  • Lipid Film Hydration: Dissolve TMS, egg phosphatidylcholine (EPC), and cholesterol in a chloroform/methanol mixture (2:1 v/v) at a defined molar ratio.

  • Evaporation: Evaporate the solvent under a stream of nitrogen gas, followed by vacuum desiccation overnight to form a thin, dry lipid film.

  • Hydration & Sonication: Hydrate the film with sterile PBS (pH 7.4) and subject the suspension to probe sonication on ice to form unilamellar vesicles.

  • Extrusion: Pass the liposomal suspension through a polycarbonate membrane filter (0.1 μm pore size) to ensure a uniform particle size distribution.

  • Validation (Hemolysis Assay): Incubate an aliquot of the liposomal TMS with a 2% suspension of washed murine RBCs for 1 hour at 37°C. Centrifuge and measure the absorbance of the supernatant at 540 nm. Success criterion: Absorbance must be equivalent to the negative PBS control, confirming the shielding of the TMS charge.

Workflow Step1 Lipid Film Hydration (TMS + EPC + Chol) Step2 Sonication & Extrusion Step1->Step2 Step3 Liposomal TMS Formulation Step2->Step3 Step4 In Vivo Injection (Syngeneic Mice) Step3->Step4 Step5 Metastasis & Toxicity Assessment Step4->Step5

Fig 2: Step-by-step workflow for the formulation and in vivo validation of liposomal TMS.

Protocol 2: Subcellular Fractionation for PKC-δ Translocation Validation

Causality Rationale: To prove that TMS protects ischemic tissue specifically via PKC inhibition, one must demonstrate that PKC-δ physically fails to reach the mitochondria. Subcellular fractionation separates the cytosol from the mitochondria, allowing for comparative Western blotting.

  • Tissue Homogenization: Following myocardial I/R injury, rapidly excise the heart and homogenize in a cold isolation buffer (containing sucrose, EGTA, and protease/phosphatase inhibitors).

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 × g for 10 min at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant and centrifuge at 10,000 × g for 20 min at 4°C. The resulting pellet is the mitochondrial fraction .

    • The remaining supernatant is the cytosolic fraction .

  • Protein Extraction & Quantification: Resuspend the mitochondrial pellet in lysis buffer. Quantify proteins in both fractions using a BCA assay.

  • Western Blotting: Resolve equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane. Probe with anti-PKC-δ antibodies.

  • Validation (Purity Controls): Probe the same membranes with VDAC (mitochondrial marker) and GAPDH (cytosolic marker). Success criterion: PKC-δ bands should be dense in the mitochondrial fraction of untreated I/R hearts, but significantly reduced (retained in the cytosol) in TMS-treated hearts[1].

Conclusion

N,N,N-trimethylsphingosine (TMS) represents a powerful tool in the arsenal of lipid-based therapeutics. By acting as a stable, competitive inhibitor of PKC, it offers targeted intervention in pathways driving tumor metastasis, ischemia-reperfusion injury, and pathological platelet aggregation. As drug delivery systems like liposomal encapsulation continue to evolve, the clinical viability of TMS and its derivatives will likely expand, offering highly specific modulation of the sphingolipid rheostat.

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Foundational

The Role of N,N,N-Trimethylsphingosine (TMS) in Apoptosis Regulation: A Technical Guide to Sphingolipid Rheostat Modulation

Executive Summary In the landscape of targeted oncology and cellular signaling, the "sphingolipid rheostat" dictates the fundamental fate of a cell: survival or apoptosis. As a Senior Application Scientist, I frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and cellular signaling, the "sphingolipid rheostat" dictates the fundamental fate of a cell: survival or apoptosis. As a Senior Application Scientist, I frequently encounter therapeutic strategies that attempt to hijack this rheostat. Among the most compelling pharmacological tools is N,N,N-trimethylsphingosine (TMS) , a stable, synthetic N-methylated analog of naturally occurring sphingosine.

Unlike broad-spectrum cytotoxic agents, TMS operates through a dual-mechanism: it competitively inhibits Sphingosine Kinase (SphK) and suppresses Protein Kinase C (PKC) activity[1],[2]. By obstructing the conversion of pro-apoptotic sphingosine into pro-survival sphingosine-1-phosphate (S1P), TMS forces the cell into a terminal apoptotic cascade[3]. This whitepaper provides an in-depth mechanistic analysis, quantitative comparative data, and a self-validating experimental protocol for researchers evaluating TMS in drug development.

Mechanistic Foundations: Disrupting the Sphingolipid Rheostat

To understand the causality behind TMS-induced apoptosis, we must examine the biochemical equilibrium of the cell membrane. The sphingolipid rheostat is balanced by three primary lipid mediators:

  • Ceramide: Pro-apoptotic and growth-arresting.

  • Sphingosine: Pro-apoptotic, derived from the deacylation of ceramide.

  • Sphingosine-1-Phosphate (S1P): Highly mitogenic, pro-angiogenic, and anti-apoptotic[3].

In many malignancies, SphK1 and SphK2 are overexpressed, rapidly phosphorylating sphingosine into S1P to promote tumor survival and chemoresistance[3]. TMS directly intervenes here. As a structural analog, TMS binds to SphK but cannot be phosphorylated, acting as a potent competitive inhibitor[4]. Consequently, intracellular S1P levels plummet while ceramide and sphingosine accumulate, triggering the activation of caspase-3-like proteases and executing apoptosis[5],[3]. Furthermore, TMS concurrently inhibits PKC, a kinase critical for tumor metastasis and leukocyte respiratory bursts[2].

Pathway Ceramide Ceramide (Pro-apoptotic) Sphingosine Sphingosine (Pro-apoptotic) Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis (Caspase-3) Ceramide->Apoptosis Activates S1P Sphingosine-1-Phosphate (Pro-survival) Sphingosine->S1P Phosphorylation SphK Sphingosine Kinase (SphK1/2) Sphingosine->SphK Sphingosine->Apoptosis Activates S1P->Apoptosis Blocks SphK->S1P Catalyzes TMS N,N,N-Trimethylsphingosine (TMS) TMS->SphK Inhibits PKC Protein Kinase C (PKC) TMS->PKC Inhibits

Fig 1: TMS disrupts the sphingolipid rheostat by inhibiting SphK and PKC, driving apoptosis.

Quantitative Data: Comparative Efficacy of Sphingosine Derivatives

When designing an assay, selecting the correct sphingoid base is critical. While natural sphingosine induces apoptosis, it is rapidly metabolized. N,N-dimethylsphingosine (DMS) is a highly potent SphK inhibitor but suffers from stability issues[4]. TMS, with its trimethylated amine headgroup, offers superior aqueous stability and reproducible anti-tumor effects, particularly when formulated correctly[6].

Table 1: Pharmacological Profiles of Sphingosine Analogs
CompoundPrimary Target(s)Apoptotic Efficacy (In Vitro)In Vivo Stability & Utility
Sphingosine (Sph) Precursor to S1PHigh (up to 90% at 20 µM in HL60 cells)[5]Low; rapidly metabolized by SphK.
N,N-Dimethylsphingosine (DMS) SphK InhibitorHigh (>50% in colonic carcinoma cells)[5]Moderate; potent but less stable in aqueous solutions.
N,N,N-Trimethylsphingosine (TMS) SphK & PKC InhibitorContext-dependent; highly synergistic with chemotherapeutics[5],[1]High; highly reproducible anti-metastatic effects via liposomes[6].

Experimental Protocols: A Self-Validating System for TMS Evaluation

A common pitfall in lipid pharmacology is administering free, unformulated sphingoid bases. Free TMS acts as a surfactant at higher concentrations, causing non-specific membrane lysis (hemolysis) rather than true receptor-mediated or kinase-inhibited apoptosis[6]. To establish true causality between TMS administration and apoptosis, the experimental design must be a self-validating system that utilizes liposomal delivery and orthogonal validation.

Step-by-Step Methodology: Liposomal TMS Apoptosis Assay

Phase 1: Liposomal Formulation (Crucial for Specificity)

  • Lipid Film Hydration: Combine TMS, dioleoylphosphatidylcholine (DOPC), and cholesterol in a 1:4:1 molar ratio in a chloroform/methanol solution.

  • Evaporation: Dry the lipid mixture under a gentle stream of N₂ gas, followed by vacuum desiccation for 2 hours to form a thin lipid film.

  • Rehydration & Extrusion: Rehydrate the film in sterile PBS (pH 7.4) to achieve a final TMS concentration of 1 mM. Extrude the suspension 10 times through a 100 nm polycarbonate membrane to create uniform unilamellar vesicles. Scientific Rationale: Liposomal encapsulation prevents non-specific cytotoxicity and ensures endocytosis-mediated delivery to intracellular kinases[6].

Phase 2: Cell Culture & Treatment

  • Seed target cancer cells (e.g., B16 melanoma or HL60 leukemic cells) at 1×105 cells/well in a 6-well plate.

  • Treat cells with liposomal TMS at titrated concentrations (e.g., 5 µM, 10 µM, 20 µM) for 12 to 24 hours.

Phase 3: Orthogonal Validation (The Self-Validating Loop) To prove that cell death is caused by rheostat disruption and not general toxicity, execute the following three assays in parallel:

  • Target Engagement (Lipidomics): Extract intracellular lipids and utilize LC-MS/MS to quantify the Ceramide/S1P ratio. A successful TMS hit must show a statistically significant decrease in S1P and an increase in Ceramide[3].

  • Signaling Consequence (Western Blot): Probe lysates for phosphorylated PKC substrates (to confirm PKC inhibition) and cleaved Caspase-3/PARP (to confirm the initiation of the apoptotic cascade)[5],[2].

  • Phenotypic Outcome (Flow Cytometry): Stain cells with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis.

Workflow Step1 1. Liposomal TMS Formulation (Reduces Hemolysis) Step2 2. In Vitro Administration (Targeting Cancer Cells) Step1->Step2 Step3 3. Orthogonal Validation System (Ensuring Causality) Step2->Step3 Sub1 A. Lipidomics (LC-MS/MS) Quantify Ceramide/S1P Ratio Step3->Sub1 Sub2 B. Western Blotting Cleaved Caspase-3 & PKC Target Step3->Sub2 Sub3 C. Flow Cytometry Annexin V/PI Apoptosis Assay Step3->Sub3

Fig 2: Self-validating experimental workflow for assessing TMS-induced apoptosis.

Conclusion

N,N,N-trimethylsphingosine (TMS) represents a highly targeted approach to modulating the sphingolipid rheostat. By simultaneously crippling the pro-survival S1P pathway via SphK inhibition and dampening metastatic signaling via PKC inhibition, TMS effectively corners malignant cells into caspase-dependent apoptosis. For drug development professionals, the key to unlocking TMS's potential lies in advanced formulation (such as liposomal carriers) and rigorous, multi-tiered validation protocols that confirm its specific mechanistic action.

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Exploratory

N,N,N-trimethyl-sphingosine sphingosine kinase 1 inhibitor properties

An In-Depth Technical Guide to the Sphingosine Kinase 1 Inhibitor Properties of N,N,N-trimethyl-sphingosine (TMS) Executive Summary The sphingolipid rheostat, the cellular balance between pro-apoptotic ceramide and sphin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Sphingosine Kinase 1 Inhibitor Properties of N,N,N-trimethyl-sphingosine (TMS)

Executive Summary

The sphingolipid rheostat, the cellular balance between pro-apoptotic ceramide and sphingosine versus pro-survival sphingosine-1-phosphate (S1P), is a critical determinant of cell fate. Sphingosine kinase 1 (SphK1), the enzyme responsible for producing S1P, is a key therapeutic target in oncology and inflammatory diseases where its expression is frequently elevated.[1] This guide provides a detailed technical overview of N,N,N-trimethyl-sphingosine (TMS), a first-generation, sphingosine-based competitive inhibitor of SphK1. We will explore its mechanism of action, inhibitory characteristics, and cellular effects, positioning it within the historical context of SphK inhibitor development. Furthermore, this guide furnishes detailed, field-proven methodologies for the in vitro and cell-based characterization of SphK1 inhibitors, designed to provide researchers with a robust framework for their own investigations.

Part 1: The Sphingosine Kinase 1 / S1P Signaling Axis

To appreciate the function of any inhibitor, one must first understand the intricacies of its target. SphK1 is a central node in a complex signaling network. The enzyme catalyzes the ATP-dependent phosphorylation of the amino alcohol sphingosine to form S1P.[2] This action is more than a simple metabolic step; it is a fundamental control point in cellular signaling.

The balance between S1P and its precursors, sphingosine and ceramide, acts as a biological switch. An accumulation of ceramide and sphingosine typically pushes a cell towards apoptosis and growth arrest. Conversely, the production of S1P by SphK1 promotes cellular proliferation, survival, migration, and angiogenesis.[3]

Upon its generation, S1P can act in two distinct ways:

  • Intracellularly: S1P can function as an intracellular second messenger, although its direct targets are still being fully elucidated.

  • "Inside-Out" Signaling: More commonly, S1P is exported from the cell via specific transporters (e.g., Spns2, ABC transporters) and acts as an extracellular ligand for a family of five G protein-coupled receptors (GPCRs), namely S1P₁₋₅.[4]

Activation of these receptors initiates downstream cascades, including the PI3K/Akt, MAPK/ERK, and STAT3 pathways, which collectively drive pro-tumorigenic and pro-inflammatory responses.[1][5] SphK1 itself is often found in the cytoplasm and translocates to the plasma membrane upon activation, placing it in proximity to its substrate and enabling efficient "inside-out" signaling.[1] Given its pivotal role, the pharmacological inhibition of SphK1 is a compelling strategy to shift the sphingolipid balance back towards apoptosis and suppress disease progression.

SphK1_Signaling_Pathway cluster_membrane Plasma Membrane Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis & Growth Arrest Ceramide->Apoptosis Sphingosine->Ceramide Ceramide Synthase SphK1 SphK1 Sphingosine->SphK1 Sphingosine->Apoptosis S1P_intra Intracellular S1P Transporter ABC / Spns2 Transporters S1P_intra->Transporter Response Cellular Responses: • Proliferation • Survival • Migration S1P_intra->Response SphK1->S1P_intra ADP ADP SphK1->ADP ATP ATP ATP->SphK1 S1P_extra Extracellular S1P Transporter->S1P_extra S1PR S1P Receptors (S1P₁₋₅) S1P_extra->S1PR Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) S1PR->Downstream Downstream->Response

Caption: The SphK1/S1P signaling axis and the sphingolipid rheostat.

Part 2: N,N,N-trimethyl-sphingosine (TMS) as a SphK1 Inhibitor

TMS belongs to the first class of SphK inhibitors developed, which were structurally derived from the natural substrate, sphingosine.[2] These molecules served as crucial early tools to probe the function of SphK enzymes before the development of more potent and isoform-selective compounds.

Mechanism of Action

As a structural mimic of sphingosine, TMS functions as a competitive inhibitor , occupying the sphingosine-binding pocket of the enzyme and thereby preventing the phosphorylation of the endogenous substrate.[2] This mode of action is common to other early inhibitors like N,N-dimethylsphingosine (DMS) and L-threo-dihydrosphingosine (Safingol).[2]

An important point of clarification pertains to its selectivity. Early literature on sphingosine and its derivatives often highlighted their inhibitory effects on Protein Kinase C (PKC).[6][7][8] This created ambiguity about whether the observed cellular effects were due to SphK or PKC inhibition. However, more rigorous studies on the closely related and more potent inhibitor, DMS, demonstrated that at concentrations required to effectively inhibit SphK, there was no significant effect on PKC activity or its translocation.[3] This provides strong evidence that the primary target of these methylated sphingoid bases is indeed sphingosine kinase, marking a critical step in validating SphK as a druggable target.

Inhibitory Potency & Selectivity

TMS is considered a non-selective inhibitor of sphingosine kinases, blocking the activity of both SphK1 and SphK2.[2] Detailed kinetic characterization, including specific IC₅₀ or Kᵢ values for TMS against the individual purified isoforms, is not extensively documented in the literature. This is characteristic of first-generation tool compounds that are often superseded by more potent and selective molecules.

However, comparative data provides valuable insight into its potency. A key study in human platelet lysates provides the most direct quantitative assessment available.

CompoundConcentration% Inhibition of SphK Activity (Mean ± SD)
N,N,N-trimethyl-sphingosine (TMS) 20 µM42.1 ± 2.4% (Activity reduced to 57.9%)
N,N-dimethylsphingosine (DMS) 20 µM74.6 ± 3.6% (Activity reduced to 25.4%)
N,N-dimethylsphingosine (DMS) ~5 µM~50% (IC₅₀)
Data synthesized from Yatomi et al., 1996.[9]

From this data, it is clear that TMS is a moderately potent SphK inhibitor, though its activity is significantly weaker than its demethylated counterpart, DMS.[9] The lack of isoform selectivity (SphK1 vs. SphK2) is a defining feature of these early sphingosine analogues and a critical consideration when interpreting cellular data.

Cellular and In Vivo Effects

Despite its moderate potency, TMS has demonstrated significant biological activity, primarily in the context of cancer research. Studies have shown that TMS can inhibit the in vivo growth of human tumor cells and suppress metastasis of B16 melanoma cells in murine models. These anti-tumor effects were initially attributed to a combination of PKC inhibition and interference with tumor cell-induced platelet activation.

A significant challenge with administering free sphingoid bases like TMS in vivo is their toxicity, particularly hemolysis (rupturing of red blood cells), which was observed at the high doses required for efficacy. To overcome this, researchers successfully incorporated TMS into liposomes. This formulation strategy yielded several key advantages:

  • Reduced Toxicity: Liposomal TMS had no hemolytic effect.

  • Enhanced Efficacy: The liposomal formulation was more potent in suppressing tumor growth and metastasis than free TMS.

  • Improved Pharmacokinetics: Liposomal TMS accumulated at higher concentrations in tumor tissue and exhibited a longer circulation half-life.

These findings underscore the therapeutic potential of targeting the SphK pathway and highlight how drug delivery technologies can be leveraged to improve the therapeutic index of active compounds.

Part 3: Methodologies for Characterizing SphK1 Inhibitors

The robust characterization of a novel kinase inhibitor requires a multi-tiered approach, beginning with biochemical assays on the purified enzyme and progressing to cell-based assays to confirm target engagement and functional outcomes.

Experimental Protocol: In Vitro SphK1 Activity Assay (Luminescence-Based)

This protocol describes a common, non-radioactive method for measuring SphK1 activity, suitable for inhibitor screening and IC₅₀ determination. The principle is based on the quantification of ATP remaining in the reaction mixture after the kinase reaction. As SphK1 consumes ATP to phosphorylate sphingosine, a decrease in ATP corresponds to an increase in kinase activity.

Rationale: This ATP-depletion method (e.g., using Promega's Kinase-Glo® MAX) is preferred for higher throughput applications over traditional radioactive assays involving [γ-³²P]ATP or [γ-³³P]ATP because it avoids the handling and disposal of radioactive materials and eliminates the need for laborious extraction and chromatography steps.[10][11] It is a homogeneous "add-mix-read" assay, making it highly amenable to automation. Commercially available kits provide standardized reagents for this purpose.[12][13]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw all reagents (recombinant human SphK1, Sphingosine substrate, ATP, Kinase Assay Buffer, Kinase-Glo® MAX reagent) on ice.

    • Prepare the Kinase Assay Buffer by supplementing with Dithiothreitol (DTT) to a final concentration of 1 mM.

    • Prepare serial dilutions of the test inhibitor (e.g., TMS) in the Kinase Assay Buffer. A 10-point, 3-fold dilution series starting from 100 µM is a typical starting point. Also prepare a "no inhibitor" control (vehicle, e.g., DMSO).

    • Prepare the SphK1 enzyme solution by diluting the stock enzyme in Kinase Assay Buffer to the desired working concentration (e.g., 2-5 ng/µL).

    • Prepare the Substrate/ATP solution by mixing Sphingosine and ATP in the Kinase Assay Buffer. Final concentrations in the reaction should be below the Kₘ for each to ensure sensitivity to competitive inhibitors (e.g., 5-10 µM Sphingosine, 10 µM ATP).

  • Kinase Reaction:

    • Set up the assay in a white, opaque 96-well or 384-well plate suitable for luminescence readings.

    • To each well, add 5 µL of the inhibitor dilution (or vehicle control).

    • Add 10 µL of the SphK1 enzyme solution to all wells.

    • Initiate the reaction by adding 10 µL of the Substrate/ATP solution to each well. The final reaction volume is 25 µL.

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction, determined in preliminary enzyme titration experiments.[10]

  • Signal Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 10 minutes.

    • Add 25 µL of the Kinase-Glo® MAX reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP remaining.

    • Mix the plate on a shaker for 2 minutes to ensure complete lysis and signal generation.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity.

    • Normalize the data: Define 100% activity as the signal from the vehicle control wells (low luminescence) and 0% activity as the signal from "no enzyme" or "high inhibitor" wells (high luminescence).

    • Plot the normalized % inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.

Assay_Workflow Start Start: Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Plate Dispense Inhibitor/Vehicle to 96-well Plate Start->Plate AddEnzyme Add SphK1 Enzyme Solution Plate->AddEnzyme Initiate Initiate Reaction: Add Substrate/ATP Solution AddEnzyme->Initiate Incubate Incubate at 30°C (e.g., 60 min) Initiate->Incubate Equilibrate Equilibrate to Room Temp Incubate->Equilibrate Detect Add Kinase-Glo® Reagent (Stops reaction, generates signal) Equilibrate->Detect Read Read Luminescence Detect->Read Analyze Data Analysis: Normalize & Fit Curve to find IC₅₀ Read->Analyze End End Analyze->End

Caption: Workflow for a luminescence-based SphK1 inhibitor assay.

Protocol Outline: Cell-Based Target Engagement Assay

Rationale: While a biochemical assay confirms direct inhibition of the enzyme, a cell-based assay is critical to verify that the compound can cross the cell membrane, engage its target in the complex cellular milieu, and produce a functional downstream effect. This assay measures the inhibitor's ability to block the formation of S1P from an exogenously supplied, trackable sphingosine analog.[14]

  • Cell Culture: Culture a relevant cell line (e.g., U937 or SKOV3 human cancer cells) to ~80% confluency.[5]

  • Inhibitor Pre-incubation: Treat cells with various concentrations of the inhibitor (e.g., TMS) or vehicle control for 1-2 hours.

  • Substrate Addition: Add a trackable sphingosine analog, such as C17-sphingosine, to the media and incubate for a defined period (e.g., 30-60 minutes).

  • Lipid Extraction: Aspirate the media, wash the cells with PBS, and perform a lipid extraction using an appropriate solvent system (e.g., a modified Bligh-Dyer extraction).

  • LC-MS/MS Analysis: Analyze the lipid extracts by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the levels of the product, C17-S1P.

  • Data Analysis: Determine the reduction in C17-S1P formation as a function of inhibitor concentration to calculate a cellular IC₅₀. This provides a direct measure of target engagement in an intact cell system.

Part 4: Summary and Future Perspectives

N,N,N-trimethyl-sphingosine (TMS) represents a foundational tool in the study of sphingolipid signaling. As a first-generation competitive inhibitor of sphingosine kinases, it helped validate the enzyme class as a druggable target and provided early evidence that modulating the sphingolipid rheostat could yield anti-tumor effects in vivo.

Its properties can be summarized as follows:

  • Mechanism: Competitive inhibitor at the sphingosine binding site.

  • Potency: Moderate, with weaker activity than the related compound DMS.

  • Selectivity: Non-selective between SphK1 and SphK2.

While TMS has been largely superseded in modern drug discovery campaigns by highly potent and isoform-selective inhibitors like PF-543 (SphK1 selective) or ABC294640 (SphK2 selective), its study provides critical context.[4][15] It highlights the progress in the field, from non-selective substrate mimics to rationally designed, low-nanomolar inhibitors. For researchers today, TMS can still serve as a useful, albeit non-selective, control compound. The challenges associated with its in vivo use also underscore the importance of integrating pharmacokinetics and drug delivery considerations early in the development process. Understanding the properties and limitations of foundational tools like TMS is essential for any scientist working to develop the next generation of therapies targeting the SphK1/S1P axis.

References

  • A. T. T. Le, et al. (2011). A rapid assay for assessment of sphingosine kinase inhibitors and substrates. Analytical Biochemistry. [Link]

  • S. G. O'Brien, et al. (2017). Discovery of a Potent and Selective Sphingosine Kinase 1 Inhibitor through the Molecular Combination of Chemotype-Distinct Screening Hits. Journal of Medicinal Chemistry. [Link]

  • J. D. Kennedy, et al. (2011). SPHINGOSINE KINASE TYPE 1 INHIBITION REVEALS RAPID TURNOVER OF CIRCULATING SPHINGOSINE 1-PHOSPHATE. The Journal of Biological Chemistry. [Link]

  • V. G. Zafiriou, et al. (2019). Biochemical Methods for Quantifying Sphingolipids: Ceramide, Sphingosine, Sphingosine Kinase-1 Activity, and Sphingosine-1-Phosphate. Springer Nature Experiments. [Link]

  • BPS Bioscience. SPHK1 Assay Kit Datasheet. BPS Bioscience. [Link]

  • A. T. T. Le, et al. (2011). A rapid assay for assessment of sphingosine kinase inhibitors and substrates. Analytical Biochemistry. [Link]

  • J. A. L. Gellings, et al. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Communications Biology. [Link]

  • J. Liu, et al. (2018). Sphingosine kinase inhibitors: A patent review. Spandidos Publications. [Link]

  • S. W. Baeg, et al. (2013). Effect of alkyl chain length on sphingosine kinase 2 selectivity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Y. Yatomi, et al. (1996). N,N-Dimethylsphingosine Inhibition of Sphingosine Kinase and Sphingosine 1-Phosphate Activity in Human Platelets. Biochemistry. [Link]

  • Y. Kharel, et al. (2012). SPHINGOSINE KINASE TYPE 2 INHIBITION ELEVATES CIRCULATING SPHINGOSINE 1-PHOSPHATE. The Journal of Biological Chemistry. [Link]

  • Y. A. Hannun, et al. (1987). Mechanism of protein kinase C inhibition by sphingosine. The Journal of Biological Chemistry. [Link]

  • Z. Zhang, et al. (2024). Mechanisms and potential therapeutic targets of SphK1 and SphK2 in hepatocellular carcinoma. Frontiers in Oncology. [Link]

  • S. G. O'Brien, et al. (2017). Discovery of a Potent and Selective Sphingosine Kinase 1 Inhibitor through the Molecular Combination of Chemotype-Distinct Screening Hits. Journal of Medicinal Chemistry. [Link]

  • Y. A. Hannun, et al. (1986). Sphingosine Inhibition of Protein Kinase C Activity and of Phorbol Dibutyrate Binding in Vitro and in Human Platelets. The Journal of Biological Chemistry. [Link]

  • Y. A. Hannun & R. M. Bell. (1989). Regulation of protein kinase C by sphingosine and lysosphingolipids. Clinical Chimica Acta. [Link]

  • Y. Igarashi, et al. (1989). Effect of chemically well-defined sphingosine and its N-methyl derivatives on protein kinase C and src kinase activities. Biochemistry. [Link]

  • C. T. Pavoine, et al. (2010). The sphingosine kinase inhibitor N,N-dimethylsphingosine inhibits neointimal hyperplasia. British Journal of Pharmacology. [Link]

  • M. L. Standaert, et al. (1988). Sphingosine, an inhibitor of protein kinase C, suppresses the insulin-like effects of growth hormone in rat adipocytes. Endocrinology. [Link]

  • A. J. Kennedy, et al. (2016). Discovery of a Small Side Cavity in Sphingosine Kinase 2 that Enhances Inhibitor Potency and Selectivity. ACS Medicinal Chemistry Letters. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Biological Effects of N,N,N-Trimethyl-Sphingosine (TMS) in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the biological effects of N,N,N-trimethyl-sphingosine (...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the biological effects of N,N,N-trimethyl-sphingosine (TMS), a synthetic sphingolipid analogue, on cancer cell lines. We will delve into the core mechanisms of action, its impact on critical cellular processes such as apoptosis and cell cycle, and its potential as a therapeutic agent. This document is designed to be a practical resource, offering not only a synthesis of the current scientific understanding but also detailed experimental protocols and data interpretation guidelines.

Introduction: The Rationale for Targeting Sphingolipid Metabolism in Oncology

The field of oncology is continuously seeking novel therapeutic targets to overcome the challenges of drug resistance and tumor heterogeneity. Sphingolipid metabolism has emerged as a critical pathway in cancer biology, with its metabolites acting as key regulators of cell fate. A delicate balance, often referred to as the "sphingolipid rheostat," exists between pro-apoptotic sphingolipids, such as ceramide and sphingosine, and the pro-survival molecule, sphingosine-1-phosphate (S1P)[1]. A shift in this balance towards S1P is frequently observed in cancer cells, promoting proliferation, survival, and resistance to therapy[1].

N,N,N-trimethyl-sphingosine (TMS) is a synthetic derivative of sphingosine, designed to modulate this critical pathway. Its structural modifications offer unique biochemical properties that make it a compound of interest in cancer research. This guide will explore the multifaceted effects of TMS on cancer cells, providing a foundation for its further investigation and potential clinical application.

Mechanism of Action: A Two-Pronged Attack on Cancer Cell Survival

The anti-cancer effects of TMS are primarily attributed to its ability to inhibit two key enzymes: Protein Kinase C (PKC) and Sphingosine Kinase (SphK).

Inhibition of Protein Kinase C (PKC)

Protein Kinase C is a family of serine/threonine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, and survival. Several PKC isoforms are implicated in promoting cancer progression. Sphingosine and its derivatives, including TMS, are known inhibitors of PKC[2]. By binding to the regulatory domain of PKC, TMS can interfere with its activation, thereby disrupting downstream signaling pathways that contribute to cancer cell growth and survival.

Inhibition of Sphingosine Kinase (SphK)

Sphingosine kinases (SphK1 and SphK2) are the enzymes responsible for phosphorylating sphingosine to generate the pro-survival molecule S1P. Elevated SphK1 activity is a hallmark of many cancers and is associated with poor prognosis. TMS, as a sphingosine analogue, can act as a competitive inhibitor of SphK, although it is reported to be a weaker inhibitor than its dimethylated counterpart, N,N-dimethylsphingosine (DMS)[3]. By inhibiting SphK, TMS disrupts the sphingolipid rheostat in two significant ways:

  • Decreased S1P Production: Reduced levels of S1P deprive the cancer cell of a critical survival signal.

  • Increased Sphingosine and Ceramide Levels: The blockage of sphingosine phosphorylation leads to an accumulation of sphingosine, which can be further metabolized to the pro-apoptotic molecule, ceramide.

This dual inhibition of PKC and SphK positions TMS as a multi-targeting agent with the potential to overcome some of the redundancy and feedback loops that often limit the efficacy of single-target therapies.

Biological Effects of TMS on Cancer Cell Lines

The mechanistic actions of TMS translate into a range of observable biological effects on cancer cells, primarily centered around the induction of cell death and the inhibition of proliferation.

Induction of Apoptosis

A primary and well-documented effect of TMS is the induction of apoptosis, or programmed cell death, in a variety of cancer cell lines. However, studies have shown that TMS can be less potent in inducing apoptosis compared to sphingosine or DMS in certain cell lines, such as human colonic carcinoma cells[4]. The apoptotic cascade initiated by TMS involves the activation of caspases, a family of proteases that execute the apoptotic program.

Key Apoptotic Events Induced by TMS include:

  • Caspase Activation: Treatment with sphingosine and its derivatives leads to the activation of caspase-3-like proteases[5].

  • Modulation of Bcl-2 Family Proteins: Sphingosine has been shown to overcome the anti-apoptotic effects of Bcl-2 overexpression and can induce changes in the expression of Bax, a pro-apoptotic member of the Bcl-2 family[6][7].

Cell Cycle Arrest

In addition to inducing apoptosis, TMS can also cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. This effect is often linked to the inhibition of signaling pathways that drive cell cycle progression.

Experimental Protocols for Assessing the Biological Effects of TMS

To facilitate further research into the effects of TMS, this section provides detailed, step-by-step protocols for key in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of TMS (e.g., 1-100 µM) and a vehicle control (e.g., DMSO). Include a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of TMS that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with TMS at the desired concentrations for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with TMS as described for the apoptosis assay and harvest the cells.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Washing: Wash the fixed cells with PBS.

  • Staining: Resuspend the cells in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic pathway.

Protocol:

  • Protein Extraction: Treat cells with TMS, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., pro-caspase-3, cleaved caspase-3, PARP, cleaved PARP, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data Summary

While specific IC50 values for N,N,N-trimethyl-sphingosine are not extensively reported across a wide range of cancer cell lines in publicly available literature, the following table provides a representative summary of the effects of related sphingosine derivatives to serve as a benchmark for future studies with TMS.

CompoundCell LineConcentrationEffectReference
SphingosineHL-60, U93720 µMUp to 90% apoptosis[4]
N,N-dimethylsphingosineHT29, HRT18Not specified>50% apoptosis[4]
N,N,N-trimethylsphingosineHT29, HRT18Not specifiedWeakly or not sensitive[4]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions involved, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying the effects of TMS.

Sphingolipid Metabolism and the "Sphingolipid Rheostat"

Caption: The Sphingolipid Rheostat: Balancing Cell Fate.

TMS-Induced Apoptotic Signaling Cascade

Apoptosis_Pathway TMS TMS PKC PKC TMS->PKC Inhibits SphK1/2 SphK1/2 TMS->SphK1/2 Inhibits Bcl-2 Bcl-2 PKC->Bcl-2 Regulates S1P S1P SphK1/2->S1P Produces Bax Bax Bcl-2->Bax Inhibits Mitochondria Mitochondria Bax->Mitochondria Promotes MOMP Cytochrome c Cytochrome c Mitochondria->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates PARP PARP Caspase-3->PARP Cleaves Apoptosis Apoptosis Caspase-3->Apoptosis Cleaved PARP Cleaved PARP PARP->Cleaved PARP S1P->Bcl-2 Upregulates

Caption: TMS-Induced Apoptosis Signaling Pathway.

Experimental Workflow for TMS Evaluation

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Future Direction) Cell_Culture Cancer Cell Lines TMS_Treatment TMS Treatment (Dose-response & Time-course) Cell_Culture->TMS_Treatment Cell_Viability Cell Viability Assay (MTT) TMS_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) TMS_Treatment->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (PI Staining) TMS_Treatment->Cell_Cycle Western_Blot Western Blot (Caspase-3, PARP, Bcl-2 family) TMS_Treatment->Western_Blot Enzyme_Assays Enzyme Assays (PKC, SphK) TMS_Treatment->Enzyme_Assays Liposomal_TMS Liposomal TMS Formulation Xenograft_Model Tumor Xenograft Model Liposomal_TMS->Xenograft_Model Treatment Systemic Administration Xenograft_Model->Treatment Tumor_Growth Tumor Growth Inhibition Treatment->Tumor_Growth Toxicity_Assessment Toxicity Assessment Tumor_Growth->Toxicity_Assessment

Caption: Workflow for Evaluating TMS in Cancer Cells.

In Vivo Studies and Future Directions: The Promise of Liposomal TMS

A significant challenge with the in vivo application of free TMS is its potential for hemolysis (destruction of red blood cells) at therapeutic concentrations. To overcome this, liposomal formulations of TMS have been developed. Encapsulating TMS within liposomes offers several advantages:

  • Reduced Toxicity: Liposomal delivery can mitigate the hemolytic effects of free TMS.

  • Enhanced Bioavailability: Liposomes can protect TMS from degradation and improve its circulation time.

  • Improved Tumor Targeting: Through the enhanced permeability and retention (EPR) effect, liposomes can passively accumulate in tumor tissues.

Studies have shown that liposomal TMS is more potent than free TMS in suppressing tumor growth and metastasis in preclinical models[8]. Further research into optimizing liposomal formulations and evaluating their efficacy and safety in a broader range of cancer models is a promising avenue for future investigation.

Conclusion

N,N,N-trimethyl-sphingosine is a promising multi-targeted agent that disrupts key survival pathways in cancer cells through the dual inhibition of Protein Kinase C and Sphingosine Kinase. Its ability to induce apoptosis and cell cycle arrest highlights its potential as a therapeutic candidate. While challenges such as in vivo toxicity exist, the development of liposomal formulations offers a viable strategy to enhance its therapeutic index. This guide provides a foundational understanding and practical protocols to encourage further research into the biological effects and therapeutic potential of TMS in the fight against cancer.

References

  • Igarashi, Y., Hakomori, S., Toyokuni, T., Dean, B., Fujita, S., Sugimoto, M., Ogawa, T., El-Ghendy, K., & Racker, E. (1989). Effect of chemically well-defined sphingosine and its N-methyl derivatives on protein kinase C and src kinase activities. Biochemistry, 28(17), 6796–6800. [Link]

  • Sweeney, E. A., Sakakura, C., Shirahama, T., Masamune, A., Ohta, H., Hakomori, S., & Igarashi, Y. (1996). Sphingosine and its methylated derivative N,N-dimethylsphingosine (DMS) induce apoptosis in a variety of human cancer cell lines. International journal of cancer, 66(3), 358–366. [Link][4]

  • Spiegel, S., & Milstien, S. (2003). Sphingosine-1-phosphate: an enigmatic signalling lipid. Nature reviews. Molecular cell biology, 4(5), 397–407. [Link]

  • Endo, K., Igarashi, Y., Nisar, M., Zhou, Q., & Hakomori, S. (1991). Cell membrane signaling as target in cancer therapy: inhibitory effect of N,N-dimethyl and N,N,N-trimethyl sphingosine derivatives on in vitro and in vivo growth of human tumor cells in nude mice. Cancer research, 51(6), 1613–1618. [Link]

  • Suh, J. S., Kim, H. S., Kim, Y. S., & Kim, C. H. (1999). Activation of caspase-3-like proteases in apoptosis induced by sphingosine and other long-chain bases in Hep3B hepatoma cells. Biochemical and biophysical research communications, 255(2), 315–320. [Link][5]

  • Okoshi, H., Hakomori, S., Nudelman, E., Salyan, M. E., Igarashi, Y., & Handa, K. (1991). Up-regulation of a-series gangliosides in human melanoma cells and inhibition of metastasis by anti-GD2 monoclonal antibody. Cancer research, 51(22), 6019–6024. [Link]

  • Sakakura, C., Sweeney, E. A., Shirahama, T., Hagiwara, A., Hakomori, S., & Igarashi, Y. (1998). Analysis of bax protein in sphingosine-induced apoptosis in the human leukemic cell line TF1 and its bcl-2 transfectants. FEBS letters, 426(1), 25–28. [Link][6]

  • Huwiler, A., & Zangemeister-Wittke, U. (2018). The sphingosine kinase/sphingosine 1-phosphate signaling pathway in cancer: A novel target for solid tumor therapy. Pharmacology & therapeutics, 185, 67–79. [Link]

  • Yatomi, Y., Ruan, F., Megidish, T., Toyokuni, T., Hakomori, S., & Igarashi, Y. (1995). N,N-dimethylsphingosine inhibition of sphingosine kinase and sphingosine 1-phosphate activity in human platelets. Biochemistry, 34(32), 10333–10339. [Link][3]

  • Canals, D., & Hannun, Y. A. (2013). Sphingosine kinase inhibitors: a new arsenal for cancer therapy. Future medicinal chemistry, 5(13), 1515–1532. [Link][9]

  • Ohta, H., Sweeney, E. A., Masamune, A., Yatomi, Y., Hakomori, S., & Igarashi, Y. (1995). Synergistic induction of apoptosis in human myeloid leukemia HL-60 cells by tumor necrosis factor-alpha and sphingosine. FEBS letters, 373(2), 155–158. [Link]

  • Kotelevets, N., Fabbro, D., Huwiler, A., & Zangemeister-Wittke, U. (2012). Targeting sphingosine kinase 1 in carcinoma cells decreases proliferation and survival by compromising PKC activity and cytokinesis. PloS one, 7(6), e39209. [Link][10]

  • Gude, D. R., Alvarez, S. E., Paugh, S. W., Mitra, P., Yu, J., Griffiths, R., Barbour, S. E., Milstien, S., & Spiegel, S. (2008). Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a "come-and-get-me" signal. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 22(8), 2629–2638. [Link][11]

  • Ohta, H., Yatomi, Y., Sweeney, E. A., Hakomori, S., & Igarashi, Y. (1994). A possible role of sphingosine in induction of apoptosis by tumor necrosis factor-alpha in human neutrophils. FEBS letters, 355(3), 267–270. [Link][12]

  • Jendiroba, D. B., Klostergaard, J., Keyhani, A., Pagliaro, L. C., & Freireich, E. J. (2002). Inhibition by sphingosine of leukemic cell killing by human monocytes activated with interleukin-2: a possible role of protein kinase C. Cancer investigation, 20(2), 183–192. [Link][2]

  • Kapitonov, D., Allegood, J. C., Mitchell, C., Hait, N. C., Almenara, J. A., Adams, J. K., Zipkin, R. E., Dent, P., Kordula, T., Milstien, S., & Spiegel, S. (2009). Targeting sphingosine kinase 1 inhibits Akt signaling, induces apoptosis, and suppresses growth of human glioblastoma cells and xenografts. Cancer research, 69(17), 6915–6923. [Link][13]

  • Liu, X., T-F, S., T-Y, C., P-C, L., & Y-L, H. (2025). Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). Cell death & disease, 16(1), 210. [Link][14]

  • Roberts, J. L., & Schub, R. T. (2018). Post-Transcriptional Regulation of Anti-Apoptotic BCL2 Family Members. International journal of molecular sciences, 19(1), 273. [Link][15]

  • Thomas, R. J., & Schlieman, M. G. (1998). Regulation of BAX and BCL-2 expression in breast cancer cells by chemotherapy. Breast cancer research and treatment, 51(1), 61–71. [Link][7]

  • Hida, T., Yatomi, Y., Igarashi, Y., & Hakomori, S. (1994). Liposomal N,N,N-trimethylsphingosine (TMS) as an inhibitor of B16 melanoma cell growth and metastasis with reduced toxicity and enhanced drug efficacy compared to free TMS: cell membrane signaling as a target in cancer therapy III. Cancer research, 54(8), 2213–2217. [Link][8]

Sources

Exploratory

Pharmacokinetics of N,N,N-Trimethylsphingosine (TMS) In Vitro: A Technical Guide to Formulation, Cellular Uptake, and Target Engagement

Executive Summary The successful in vitro evaluation of lipid-based kinase inhibitors requires a rigorous understanding of their physicochemical properties and cellular kinetics. N,N,N-trimethylsphingosine (TMS) is a syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The successful in vitro evaluation of lipid-based kinase inhibitors requires a rigorous understanding of their physicochemical properties and cellular kinetics. N,N,N-trimethylsphingosine (TMS) is a synthetic, permanently charged derivative of endogenous sphingosine. While it holds immense therapeutic potential as an anti-angiogenic and anti-metastatic agent, its raw pharmacokinetic (PK) profile presents significant in vitro challenges, including rapid membrane partitioning and off-target cytotoxicity. This whitepaper provides an authoritative, causality-driven guide to the in vitro pharmacokinetics of TMS, detailing self-validating experimental protocols and the critical necessity of liposomal formulation.

The Sphingolipid Rheostat and TMS Mechanism of Action

To understand the PK/PD (pharmacodynamic) requirements of TMS, we must first define its biological targets. Cellular fate is governed by the "sphingolipid rheostat"—a delicate balance between pro-apoptotic ceramide and pro-survival, mitogenic sphingosine-1-phosphate (S1P) (1)[1].

TMS acts as a dual-action modulator: it competitively inhibits Sphingosine Kinases (SphK1 and SphK2) by occupying the sphingosine binding pocket, and it acts as a negative modulator of transmembrane signaling through Protein Kinase C (PKC) (2)[2]. By blocking SphK, TMS prevents the formation of S1P, effectively neutralizing S1P's autocrine stimulation and shifting the cell toward apoptosis (3)[3].

Pathway Sph Sphingosine (Endogenous) Cer Ceramide (Pro-Apoptotic) Sph->Cer Ceramide Synthase SK Sphingosine Kinase (SphK1 / SphK2) Sph->SK Binds Cer->Sph Ceramidase S1P Sphingosine-1-Phosphate (Pro-Survival) Angio Angiogenesis & Metastasis (VEGF / MMP-2) S1P->Angio Promotes SK->S1P Phosphorylates PKC Protein Kinase C (PKC) PKC->Angio Promotes TMS N,N,N-trimethylsphingosine (TMS) TMS->SK Competitive Inhibition TMS->PKC Allosteric Inhibition

Fig 1: TMS mechanism of action disrupting the sphingolipid rheostat and PKC signaling.

In Vitro Pharmacokinetics: Uptake, Distribution, and Metabolic Stability

Unlike natural sphingosine, which is rapidly phosphorylated or acylated, TMS exhibits unique metabolic stability. Because of its trimethylated amine headgroup, TMS resists N-acylation by ceramide synthases and is metabolized significantly slower than endogenous lysophospholipids, allowing it to act as a persistent competitive inhibitor in vitro (4)[4].

The Formulation Imperative: Free TMS is highly lipophilic and acts as a surfactant. When applied directly to cell cultures, it causes rapid, non-specific micellar disruption of the plasma membrane, leading to severe dose-limiting cytotoxicity and hemolysis. To circumvent this, liposomal formulations (e.g., encapsulating TMS with egg phosphatidylcholine and cholesterol) are strictly required. Liposomal TMS demonstrates a prolonged in vitro half-life, sustained cellular uptake via endocytosis, and significantly reduced off-target cytotoxicity while maintaining potent suppression of B16 melanoma cell metastasis (5)[5]. Furthermore, these liposomal formulations drastically reduce the expression of angiogenic factors such as VEGF and MMP-2 in highly invasive cell lines (6)[6].

Table 1: Comparative In Vitro PK/PD Parameters (Free vs. Liposomal TMS)
ParameterFree TMS (Unformulated)Liposomal TMSMechanistic Rationale
Cellular Uptake Rate Rapid (< 15 min)Sustained (1 - 4 hrs)Free TMS passively diffuses/inserts; Liposomal TMS requires endosomal processing.
In Vitro Half-Life Short (Rapid sequestration)ProlongedLiposomes protect TMS from aqueous degradation and non-specific protein binding.
Cytotoxicity (Off-target) High (Membrane disruption)LowControlled release prevents acute micellar disruption of the plasma membrane.
Target Efficacy (SphK) ModerateHighSustained intracellular release maintains inhibitory concentrations at the kinase active sites.

Experimental Methodologies: Self-Validating Protocols

As an application scientist, I emphasize that a protocol is only as reliable as its internal controls and mechanistic logic. Below is the definitive workflow for evaluating TMS pharmacokinetics and target engagement in vitro.

Workflow N1 1. Formulation Liposomal TMS N2 2. In Vitro Dosing B16 Melanoma Cells N1->N2 Extrusion N3 3. Lipid Extraction Bligh-Dyer Method N2->N3 BSA Wash N4 4. Isotope Tracking [3H]-Sphingosine TLC N3->N4 Organic Phase N5 5. PK/PD Analysis Ceramide/S1P Ratio N4->N5 Scintillation

Fig 2: Standardized in vitro workflow for TMS pharmacokinetic and lipidomic profiling.

Protocol 1: Liposomal TMS Formulation and Cellular Uptake Assay

Objective: Quantify the internalization kinetics of TMS in B16 melanoma cells without inducing artifactual cytotoxicity. Causality Check: Free TMS causes hemolysis and acute toxicity; liposomal encapsulation is mandatory to isolate true PK parameters from generalized cell death.

  • Liposome Preparation: Hydrate a lipid film of egg phosphatidylcholine, cholesterol, and TMS (molar ratio 6:3:1) in PBS. Extrude the suspension 10 times through a 100 nm polycarbonate membrane. Why: Extrusion ensures uniform unilamellar vesicles. Size uniformity dictates consistent endocytotic uptake rates across biological replicates.

  • Cell Dosing: Seed B16 cells at 1×105 cells/well in 6-well plates. Treat with 10 µM liposomal TMS.

  • Time-Course Extraction: At 0.5, 1, 2, and 4 hours, aspirate media and wash cells 3x with ice-cold PBS containing 1% Fatty Acid-Free BSA. Why: BSA acts as a "lipid sink," stripping surface-bound, uninternalized TMS from the outer leaflet of the plasma membrane to prevent false-positive uptake signals.

  • Quantification: Lyse cells and extract lipids using a modified Bligh-Dyer method (Chloroform:Methanol:Water). Analyze the organic phase via LC-MS/MS using a C18 column.

Protocol 2: Sphingosine Kinase Target Engagement & Lipid Rheostat Profiling

Objective: Validate the functional inhibition of SphK by measuring the intracellular Ceramide/S1P ratio.

  • Isotope Labeling: Pre-incubate cells with [3H] -sphingosine (0.5 µCi/mL) for 30 minutes to establish a baseline labeled sphingolipid pool.

  • TMS Treatment: Expose cells to the established IC50 of liposomal TMS for 2 hours.

  • Lipid Extraction & Separation: Extract lipids and resolve via Thin Layer Chromatography (TLC) using a Butanol:Acetic Acid:Water (3:1:1, v/v/v) solvent system. Why: This specific highly polar solvent system is strictly required to mobilize and separate the highly polar S1P from neutral ceramide and unphosphorylated sphingosine, which would otherwise co-migrate in standard non-polar systems.

  • Scintillation Counting: Scrape the silica bands corresponding to S1P and ceramide. Calculate the conversion ratio. A successful TMS blockade will yield a >80% reduction in [3H] -S1P formation alongside a reciprocal spike in [3H] -ceramide.

Data Interpretation & Troubleshooting

When analyzing in vitro PK data for TMS, researchers must monitor the Ceramide/S1P ratio as the primary pharmacodynamic biomarker. If TMS uptake is confirmed via LC-MS/MS but S1P levels remain unchanged, verify the liposomal release kinetics. Over-stabilized liposomes (e.g., using high-transition-temperature lipids like DSPC without sufficient cholesterol) may trap TMS in the endosome, preventing it from reaching cytosolic SphK. Always validate target engagement functionally rather than relying solely on intracellular accumulation metrics.

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Foundational

The Molecular Dynamics of N,N,N-Trimethyl-Sphingosine (TMS) and Protein Kinase C: Isoform-Specific Binding Affinity and Therapeutic Implications

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide Introduction to Sphingolipid-Mediated Kinase Regulation The intricate balan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Introduction to Sphingolipid-Mediated Kinase Regulation

The intricate balance of cellular survival and apoptosis is heavily governed by the ceramide-sphingosine rheostat. While natural sphingoid bases like sphingosine are well-documented inhibitors of Protein Kinase C (PKC), synthetic N-methylated analogs have emerged as potent, stable pharmacological tools[1]. Among these, N,N,N-trimethyl-sphingosine (TMS) stands out as a quaternary ammonium derivative that exhibits profound inhibitory effects on specific PKC isoforms[1].

Unlike its precursor N,N-dimethylsphingosine (DMS), which primarily targets Sphingosine Kinase (SphK)[2], the permanent positive charge on the trimethylated amine of TMS dramatically shifts its binding affinity. This structural modification enhances its interaction with the acidic regulatory domains of PKC, making TMS a superior PKC inhibitor capable of blocking tumor cell metastasis, leukocyte migration, and ischemia-reperfusion (I/R) injury[3].

Mechanistic Causality: TMS and PKC Isoform Translocation

PKC activation is not solely reliant on phosphorylation; it requires spatial translocation from the cytosol to specific membrane compartments (e.g., plasma membrane, mitochondria). TMS exerts its inhibitory effect not by directly competing with ATP at the catalytic cleft, but by intercalating into the lipid bilayer and competitively displacing diacylglycerol (DAG) and phosphatidylserine (PS) at the C1/C2 regulatory domains of PKC.

Isoform-Specific Dynamics: PKC-δ and PKC-ε

The therapeutic efficacy of TMS is highly dependent on its ability to modulate the translocation of novel PKC isoforms, specifically PKC-δ (delta) and PKC-ε (epsilon) .

  • PKC-δ (Pro-apoptotic): During myocardial I/R injury, PKC-δ translocates to the mitochondria, exacerbating cellular necrosis and superoxide burst. TMS administration intravenously at the onset of ischemia effectively blocks this translocation, reducing myocardial infarct size by up to 66% in wild-type murine models[3].

  • PKC-ε (Cardioprotective): Conversely, PKC-ε translocation is generally cardioprotective. The delicate balance of TMS dosing is critical to selectively blunt PKC-δ hyperactivation without completely abolishing the basal survival signaling of PKC-ε[4].

Interestingly, the cytoprotective effects of TMS are lost in diabetic (db/db) and obese (ob/ob) models. In these pathological states, the basal mitochondrial accumulation of PKC-δ is already saturated, rendering the regulatory domain inaccessible to TMS-mediated lipid displacement[3].

G Stimulus Ischemia / Reperfusion (DAG / ROS Burst) CytosolicPKC Cytosolic PKC-δ (Inactive Conformation) Stimulus->CytosolicPKC Triggers MembranePKC Mitochondrial PKC-δ (Active Conformation) CytosolicPKC->MembranePKC Translocation Pathology Mitochondrial Dysfunction & Cellular Necrosis MembranePKC->Pathology Phosphorylation Cascade TMS N,N,N-Trimethyl-Sphingosine (TMS) TMS->CytosolicPKC Blocks Translocation

Caption: Mechanism of TMS-mediated inhibition of PKC-δ translocation during ischemia/reperfusion.

Quantitative Profiling of Sphingolipid Analogs

To contextualize the binding affinity and target specificity of TMS, it is essential to compare it against other prominent sphingolipid derivatives utilized in drug development.

Table 1: Comparative Inhibitory Profile of Pharmacological Sphingolipid Analogs

CompoundPrimary TargetPKC Inhibition StrengthSphK Inhibition StrengthKey Biological Effect
TMS (N,N,N-trimethylsphingosine)PKC (Broad, notably δ)High (IC50 < 10 µM)Low to ModerateCardioprotection, anti-metastatic, prevents PKC-δ translocation[3].
DMS (N,N-dimethylsphingosine)SphK1 / SphK2ModerateHigh (IC50 ~5.0 µM)Apoptosis induction, competitive SphK inhibition[2].
Safingol (L-threo-DHS)PKC-αHigh ModerateAutophagy induction, clinical chemotherapeutic adjuvant[1].

Note: IC50 values are highly dependent on the concentration of competing lipids (e.g., PS, DAG) in the specific in vitro kinase assay microenvironment.

Experimental Methodology: Validating PKC Translocation Inhibition

To accurately quantify the binding and functional inhibition of PKC by TMS, researchers must employ rigorous subcellular fractionation. The following protocol outlines a self-validating system for assessing PKC-δ translocation in murine tissue.

Rationale and Causality in Protocol Design

The primary artifact in PKC research is the artificial translocation of the kinase during cell lysis. Because classical PKC isoforms are calcium-dependent, the release of intracellular Ca2+ stores during homogenization will force PKC to bind to membrane fragments. Therefore, the use of divalent cation chelators (EGTA/EDTA) is an absolute requirement to freeze the in vivo spatial distribution of the kinase.

Step-by-Step Subcellular Fractionation and Kinase Assay

Step 1: Tissue Harvesting and Lysis

  • Excise the ischemic tissue (e.g., myocardium) and immediately snap-freeze in liquid nitrogen to halt all kinase activity.

  • Homogenize the tissue in ice-cold Lysis Buffer : 20 mM Tris-HCl (pH 7.4), 2 mM EDTA, 2 mM EGTA, 1 mM DTT, and a broad-spectrum protease/phosphatase inhibitor cocktail. Causality: EDTA/EGTA strips calcium, preventing artifactual classical PKC translocation, while DTT maintains the reducing environment necessary for kinase domain stability.

Step 2: Differential Centrifugation

  • Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C to pellet unbroken cells and nuclei. Transfer the supernatant.

  • Ultracentrifuge the supernatant at 100,000 × g for 60 minutes at 4°C.

  • Cytosolic Fraction: The resulting supernatant contains the soluble, inactive PKC pool.

  • Membrane/Mitochondrial Fraction: Resuspend the pellet in Lysis Buffer supplemented with 1% Triton X-100. Incubate on ice for 30 minutes to solubilize the lipid-bound active PKC pool.

Step 3: Self-Validating Western Blotting

  • Resolve equal amounts of protein (20-30 µg) via SDS-PAGE and transfer to a nitrocellulose membrane.

  • Probe with anti-PKC-δ primary antibodies.

  • Critical Validation Controls: You must probe the cytosolic fraction for GAPDH (to prove no membrane contamination) and the membrane fraction for VDAC or Na+/K+ ATPase (to prove successful membrane isolation and equal loading).

Workflow Tissue Ischemic Tissue Harvesting Homogenize Dounce Homogenization (+ EDTA/EGTA) Tissue->Homogenize Centrifuge1 Low-Speed Spin (1,000 x g) Homogenize->Centrifuge1 Centrifuge2 Ultracentrifugation (100,000 x g) Centrifuge1->Centrifuge2 Supernatant Fractions Cytosolic Fraction (GAPDH+) Membrane Fraction (VDAC+) Centrifuge2->Fractions Separation Western Western Blotting (Anti-PKC-δ) Fractions->Western

Caption: Self-validating subcellular fractionation workflow for assessing PKC-δ translocation.

Conclusion and Future Perspectives

N,N,N-trimethyl-sphingosine represents a highly specific pharmacological node for intercepting lipid-mediated signal transduction. By acting as a competitive antagonist at the PKC regulatory domain, TMS effectively halts the pathological translocation of PKC-δ to the mitochondria, offering profound cytoprotective and anti-inflammatory benefits[3]. However, as demonstrated by its failure in diabetic models, the baseline lipidomic and proteomic landscape of the target tissue dictates the efficacy of sphingolipid analogs. Future drug development must focus on targeted delivery systems—such as liposomal formulations[5]—to maximize the bioavailability of TMS while mitigating systemic off-target effects.

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Protocols & Analytical Methods

Method

Preparation and Application of N,N,N-Trimethylsphingosine (TMS) Stock Solutions for Cell Culture

Application Note & Protocol Guide Target Audience: Researchers, Scientists, and Drug Development Professionals Introduction & Mechanistic Overview N,N,N-trimethylsphingosine (TMS) is a synthetic, methylated derivative of...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Mechanistic Overview

N,N,N-trimethylsphingosine (TMS) is a synthetic, methylated derivative of the endogenous lipid sphingosine. In cellular pharmacology, TMS is widely utilized as a potent, competitive inhibitor of both Sphingosine Kinase (SphK1 and SphK2) and Protein Kinase C (PKC) [1],[2].

By inhibiting SphK, TMS prevents the phosphorylation of sphingosine into the pro-survival signaling lipid sphingosine-1-phosphate (S1P). This blockade fundamentally alters the intracellular "sphingolipid rheostat," driving the accumulation of pro-apoptotic ceramide and ultimately triggering cell death or halting cell migration in various cancer models[3],[4].

The Solubilization Challenge

Because TMS possesses a long aliphatic hydrocarbon chain, it is highly hydrophobic and amphiphilic. A common point of failure in in vitro experiments is the direct introduction of organic solvent-dissolved TMS into aqueous cell culture media. This practice causes the lipid to rapidly form micelles or precipitate out of solution, leading to artifactual toxicity, inconsistent dosing, and poor cellular uptake. To solve this, TMS must be properly reconstituted in an organic primary solvent and subsequently complexed with a physiological lipid carrier—specifically, fatty-acid-free Bovine Serum Albumin (BSA) —prior to cellular application[4],[5].

TMS_Pathway TMS N,N,N-Trimethylsphingosine (TMS) SphK Sphingosine Kinase (SphK1 / SphK2) TMS->SphK Inhibits PKC Protein Kinase C (PKC) TMS->PKC Inhibits S1P Sphingosine-1-Phosphate (S1P) SphK->S1P Blocks production Ceramide Ceramide Accumulation SphK->Ceramide Shifts rheostat Apoptosis Apoptosis / Reduced Proliferation PKC->Apoptosis Blocks survival signals S1P->Apoptosis Prevents survival Ceramide->Apoptosis Promotes

Figure 1: TMS inhibits SphK and PKC, shifting the sphingolipid rheostat toward apoptosis.

Physicochemical Properties & Reagent Specifications

Before preparing the stock solution, verify the exact salt form of your TMS. TMS is most frequently supplied as an iodide salt (N,N,N-trimethylsphingosine iodide), which significantly alters the molecular weight required for molarity calculations.

Table 1: Physicochemical Properties of TMS

PropertySpecificationExperimental Implication
Chemical Name N,N,N-trimethylsphingosineAmphiphilic lipid analog.
Molecular Weight ~342.5 g/mol (Free base)~469.5 g/mol (Iodide salt)Critical: Check vendor lot analysis to calculate exact molarity.
Primary Solvents Anhydrous DMSO (≥20 mg/mL)100% Ethanol (≥20 mg/mL)Use anhydrous solvents to prevent water-induced degradation[6].
Aqueous Solubility InsolubleRequires BSA complexation for in vitro delivery.
Storage (Powder) -20°C to -80°CKeep desiccated and protected from light.
Storage (Stock) -80°CLimit to <3 freeze-thaw cycles to prevent lipid aggregation.

Experimental Protocols

The following protocols represent a self-validating system designed to ensure the monomeric delivery of TMS to cultured cells.

Protocol A: Preparation of the Primary Stock Solution (10 mM)

Causality Note: We utilize glass vials for storage. Lipids and lipid-like molecules exhibit high non-specific binding to standard polystyrene or polypropylene microcentrifuge tubes, which can drastically reduce the actual concentration of your stock over time.

  • Equilibration: Remove the lyophilized TMS powder from the -20°C freezer and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Opening a cold vial will cause ambient moisture condensation, leading to lipid degradation.

  • Calculation: Determine the required volume of solvent. For example, to make a 10 mM stock of TMS-iodide (MW ~469.5 g/mol ), dissolve 4.69 mg of powder in 1.0 mL of Anhydrous DMSO.

  • Reconstitution: Inject the calculated volume of Anhydrous DMSO directly into the original glass vial.

  • Solubilization: Vortex vigorously for 60 seconds. If the solution is not entirely clear, sonicate in a room-temperature water bath for 2–5 minutes until no particulates remain.

  • Aliquoting: Divide the stock into 10–20 µL aliquots in amber glass vials (or low-bind microcentrifuge tubes if glass is unavailable). Purge the vials with argon or nitrogen gas if possible, seal tightly, and store at -80°C.

Protocol B: BSA Complexation and Cell Treatment (Working Solution)

Causality Note: You must use Fatty-Acid-Free BSA . Standard BSA contains endogenous lipids occupying its hydrophobic binding pockets. If these pockets are full, TMS cannot bind to the BSA and will precipitate in the media.

  • Prepare Carrier Solution: Dissolve Fatty-Acid-Free BSA in sterile PBS or serum-free cell culture media to a final concentration of 4 mg/mL (0.4% w/v). Filter-sterilize through a 0.22 µm PES membrane.

  • Thermal Equilibration: Warm the BSA solution to 37°C in a water bath. Lipid complexation is highly temperature-dependent; cold BSA will cause immediate TMS precipitation.

  • Complexation: Thaw a 10 mM TMS stock aliquot at room temperature. While gently vortexing the warm BSA solution, add the TMS stock dropwise to achieve a 10X or 2X working concentration (e.g., dilute 1:1000 for a 10 µM final concentration).

  • Incubation: Incubate the TMS-BSA complex at 37°C for 15–30 minutes to allow the lipid to fully integrate into the hydrophobic pockets of the albumin.

  • Validation (Optional but Recommended): Visually inspect the solution against a dark background. It should be perfectly clear. Any opalescence or turbidity indicates micelle formation. For rigorous validation, Dynamic Light Scattering (DLS) can confirm the absence of large aggregates.

  • Application: Add the complexed working solution to your cell culture plates.

TMS_Workflow Powder TMS Powder (-20°C) Solvent Dissolve in Anhydrous DMSO (10-50 mM) Powder->Solvent Aliquots Aliquot in Glass (-80°C) Solvent->Aliquots BSA Complex with Fatty-Acid-Free BSA Aliquots->BSA Thaw & Dilute Cells Apply to Cell Culture BSA->Cells Warm to 37°C

Figure 2: Step-by-step workflow for the preparation and cellular delivery of TMS stock solutions.

Experimental Controls & Troubleshooting

To ensure scientific integrity and isolate the specific effects of TMS from solvent artifacts, your experimental design must include strict controls:

  • Vehicle Control: Cells must be treated with the exact equivalent concentration of DMSO complexed with Fatty-Acid-Free BSA. DMSO concentrations in the final culture media should never exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Toxicity Troubleshooting: If you observe rapid, non-specific cell death (within 1-2 hours), it is highly likely that the TMS precipitated and formed toxic aggregates on the cell membrane. Ensure the BSA was heated to 37°C prior to mixing and verify that the BSA used was strictly "fatty-acid-free."

  • Loss of Efficacy: If a previously working stock no longer inhibits SphK or PKC, it has likely degraded due to repeated freeze-thaw cycles or moisture contamination. Discard the aliquot and thaw a fresh one.

References

  • In vitro and in vivo evaluation of N,N,N-trimethylphytosphingosine-iodide (TMP) in liposomes for the treatment of angiogenesis Ovid / International Journal of Pharmaceutics [Link]

  • Pharmacology and Antitumor Activity of ABC294640, a Selective Inhibitor of Sphingosine Kinase-2 National Institutes of Health (NIH) / PMC[Link]

  • A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation National Institutes of Health (NIH) / PMC[Link]

  • Molecular Clustering of STIM1 with Orai1/CRACM1 at the Plasma Membrane Depends Dynamically on Depletion of Ca2+ Stores and on Electrostatic Interactions National Institutes of Health (NIH) / PMC[Link]

  • Effects of Synthetic Pseudoceramides on Solubility and Delivery ResearchGate [Link]

Sources

Application

Application Note: In Vitro Assay Methodologies for N,N,N-Trimethyl-Sphingosine (TMS) in Kinase Inhibition and Sphingolipid Signaling

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Oncology, Cardiovascular Pharmacology, and Cell Signaling. Introduction & Mechanistic Rationale N,N,N-trimethyl-sphingosine (TM...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Oncology, Cardiovascular Pharmacology, and Cell Signaling.

Introduction & Mechanistic Rationale

N,N,N-trimethyl-sphingosine (TMS) is a stable, synthetic N-methylated analog of sphingosine. Unlike endogenous sphingolipids, the trimethylation of the amine group renders TMS highly resistant to metabolic degradation, making it an exceptional pharmacological tool for in vitro and in vivo signaling studies[1].

The scientific value of TMS lies in its dual-modulatory mechanism:

  • Sphingosine Kinase (SphK) Inhibition: TMS acts as a competitive inhibitor of SphK, the rate-limiting enzyme that phosphorylates pro-apoptotic sphingosine into the pro-survival, pro-angiogenic signaling molecule Sphingosine-1-Phosphate (S1P)[2][3]. By inhibiting SphK, TMS disrupts the "sphingolipid rheostat," forcing cells into ceramide-induced apoptosis, a mechanism highly relevant in glioblastoma and melanoma research[4].

  • Protein Kinase C (PKC) Modulation: TMS potently blocks the translocation of specific PKC isoforms (notably PKC- δ ) from the cytosol to the plasma membrane[5]. Because PKC activation is required for downstream inflammatory cascades, TMS effectively halts Interleukin-1 β (IL-1 β )-induced NF- κ B activation and subsequent E-selectin expression in endothelial cells[6].

Understanding the causality behind these pathways is critical for designing robust in vitro assays. If a researcher only measures total cellular PKC, the inhibitory effect of TMS will be missed, as TMS prevents translocation rather than directly destroying the kinase[5].

TMS_Mechanism TMS N,N,N-Trimethylsphingosine (TMS) SphK Sphingosine Kinase (SphK 1/2) TMS->SphK Competitive Inhibition PKC Protein Kinase C (PKC-δ) TMS->PKC Blocks Translocation S1P Sphingosine-1-Phosphate (Pro-survival / Angiogenic) SphK->S1P Catalyzes Formation Ceramide Ceramide / Sphingosine (Pro-apoptotic) SphK->Ceramide Depletes Pool NFkB NF-κB Activation PKC->NFkB Phosphorylates / Activates ESelectin E-Selectin Expression (Endothelial Inflammation) NFkB->ESelectin Transcriptional Upregulation

Figure 1: Dual inhibitory mechanism of TMS on the Sphingolipid Rheostat and PKC-mediated inflammatory pathways.

Quantitative Pharmacological Profile

To establish an effective in vitro assay, dosing must be tightly controlled. Because TMS possesses surfactant-like properties at high concentrations, exceeding 20 µM in vitro can lead to non-specific detergent effects, membrane disruption, and hemolysis[1][7].

Table 1: Validated In Vitro Parameters for TMS Assays

Target / PathwayCell Type / Enzyme SourceEffective TMS DosePrimary Phenotypic ReadoutValidation Metric
Sphingosine Kinase (SphK) Recombinant SphK / Murine Heart Lysate5.0 – 10.0 µMDecreased [³H]S1P formationIC 50​ curve generation
PKC- δ Translocation Wild-type Murine Cardiomyocytes1.0 – 5.0 µMRetention of PKC- δ in cytosolCytosolic vs. Membrane ratio
NF- κ B / E-selectin Human Umbilical Vein Endothelial Cells (HUVEC)0.1 – 10.0 µMReduced E-selectin surface expressionFlow Cytometry / EMSA
Platelet Aggregation Whole Blood1.0 µMInhibited ristocetin agglutinationATP release quantification

Self-Validating Experimental Workflows

The following protocols are engineered as self-validating systems. Every critical step includes an internal control to ensure that the observed effects are genuinely due to TMS-mediated kinase inhibition and not experimental artifacts (e.g., substrate depletion or poor fractionation).

Workflow Prep 1. Cell Culture & TMS Treatment Lysis 2. Hypotonic Lysis & Dounce Homogenization Prep->Lysis Fraction 3. Ultracentrifugation (100,000 x g) Lysis->Fraction Cytosol Cytosolic Fraction (Supernatant) Fraction->Cytosol Membrane Membrane Fraction (Pellet) Fraction->Membrane Assay 4. Downstream Assays (Immunoblot / Radiometric) Cytosol->Assay Membrane->Assay

Figure 2: Step-by-step subcellular fractionation workflow required for evaluating PKC translocation and compartmentalized SphK activity.

Protocol A: Radiometric Sphingosine Kinase (SphK) Inhibition Assay

Rationale: TMS acts as a competitive inhibitor against endogenous sphingosine. To accurately measure SphK activity, a radiometric assay using [³H]sphingosine provides the highest sensitivity for tracking the conversion of sphingosine to S1P[2][8].

Reagents:

  • Assay Buffer: 80 mM Tris–HCl (pH 7.4), 20 mM MgCl₂, 1 mM ATP, 4 mg/ml Fatty-Acid Free BSA.

  • Substrate: 16.7 µM [³H]sphingosine (0.2 µCi).

  • Solvent: Chloroform/Methanol/HCl (100:200:1, v/v).

Step-by-Step Procedure:

  • Lysate Preparation: Extract 200 µg of total protein from target cells (e.g., cardiomyocytes or tumor cells) using a non-denaturing lysis buffer (0.25% Triton X-100 for SphK1; 1M KCl for SphK2)[8].

  • TMS Pre-incubation: Aliquot the lysate into reaction tubes. Add TMS at varying concentrations (Vehicle, 1 µM, 5 µM, 10 µM, 20 µM). Expert Insight: Always use Fatty-Acid Free BSA in the buffer to prevent non-specific binding of the highly lipophilic TMS.

  • Reaction Initiation: Add the [³H]sphingosine substrate mixture to a final volume of 200 µL. Incubate precisely for 1 hour at 37°C[2].

  • Termination & Extraction: Transfer tubes to ice immediately. Add 20 µL of 1 M HCl to quench the kinase reaction. Add 600 µL of the Chloroform/Methanol/HCl solvent to extract the formed [³H]S1P[2].

  • Phase Separation: Vortex vigorously and centrifuge at 10,000 x g for 5 minutes. The upper aqueous phase contains the phosphorylated [³H]S1P, while unreacted [³H]sphingosine remains in the lower organic phase.

  • Quantification: Carefully aspirate the upper aqueous phase and quantify radioactivity using a liquid scintillation counter.

  • Self-Validation Step: Run a time-course validation (15, 30, 45, 60 mins) with the vehicle control to ensure the reaction remains in the linear phase and substrate depletion has not occurred.

Protocol B: PKC- δ Subcellular Translocation Assay

Rationale: In models of ischemia-reperfusion injury and inflammation, PKC- δ translocates to the membrane to exert its pathological effects[5]. TMS is cytoprotective specifically because it traps PKC- δ in the cytosol. Total cell lysis will obscure this mechanism; ultracentrifugation is mandatory.

Step-by-Step Procedure:

  • Stimulation & Treatment: Pre-treat cells with 5 µM TMS for 30 minutes. Stimulate cells with a known PKC activator (e.g., 100 nM PMA) or subject them to hypoxia/reoxygenation[7].

  • Hypotonic Lysis: Wash cells in ice-cold PBS. Resuspend in hypotonic buffer (10 mM Tris-HCl, 1 mM EDTA, protease/phosphatase inhibitors) and allow them to swell on ice for 15 minutes.

  • Mechanical Disruption: Homogenize using a Dounce homogenizer (40 strokes). Expert Insight: Avoid detergents like RIPA here, as they will prematurely solubilize membrane proteins into the cytosolic fraction.

  • Ultracentrifugation: Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C.

  • Fraction Collection:

    • Supernatant: Carefully collect the Cytosolic Fraction.

    • Pellet: Resuspend the pellet in a buffer containing 1% Triton X-100 to solubilize the Membrane Fraction.

  • Immunoblotting: Run equal amounts of protein (50 µg) on an SDS-PAGE gel. Probe with anti-PKC- δ primary antibodies[5].

  • Self-Validation Step: You must probe the same blot with GAPDH (to confirm cytosolic purity) and Na⁺/K⁺-ATPase or Cadherin (to confirm membrane purity). If GAPDH appears in the membrane fraction, the homogenization was incomplete.

Protocol C: HUVEC Endothelial Activation Assay (NF- κ B / E-selectin)

Rationale: TMS exhibits potent anti-inflammatory properties by blocking IL-1 β -induced NF- κ B activation, which directly controls the transcription of the adhesion molecule E-selectin[6].

Step-by-Step Procedure:

  • Cell Culture: Grow HUVECs to 80% confluence in endothelial growth medium. Starve in low-serum media (1% FBS) for 12 hours prior to the assay to establish a quiescent baseline.

  • TMS Treatment: Treat HUVECs with TMS (0.1, 1.0, and 10.0 µM) for 1 hour.

  • Cytokine Stimulation: Add 10 U/mL of recombinant human IL-1 β to the media for 4 hours (for optimal E-selectin surface expression)[6].

  • Harvesting: Detach cells using a non-enzymatic cell dissociation buffer (EDTA-based) to preserve delicate surface antigens like E-selectin.

  • Flow Cytometry: Stain cells with a fluorophore-conjugated anti-CD62E (E-selectin) antibody for 30 minutes on ice. Wash and analyze via flow cytometry.

  • Self-Validation Step: Include a viability dye (e.g., Propidium Iodide or 7-AAD) in the flow cytometry panel. TMS at higher concentrations can induce apoptosis; gating out dead cells ensures that the reduction in E-selectin is due to transcriptional inhibition, not merely cell death.

References

  • Endo, K., et al. "Cell membrane signaling as target in cancer therapy: inhibitory effect of N,N-dimethyl and N,N,N-trimethyl sphingosine derivatives on in vitro and in vivo growth of human tumor cells in nude mice." Cancer Research, 1991.1

  • Knapp, M., et al. "Sphingolipid therapy in myocardial ischemia-reperfusion injury." Biochimica et Biophysica Acta (BBA), 2008. 9

  • Bahaa, M., et al. "Cytoprotective effects of N,N,N-trimethylsphingosine during ischemia-reperfusion injury are lost in the setting of obesity and diabetes." American Journal of Physiology, 2008. 5

  • Vessey, D.A., et al. "Low dose N, N-dimethylsphingosine is cardioprotective and activates cytosolic sphingosine kinase by a PKCε dependent mechanism." Cardiovascular Research, 2006. 2

  • Hong, S., et al. "N,N,N-trimethylsphingosine inhibits interleukin-1 beta-induced NF-kappa B activation and consequent E-selectin expression in human umbilical vein endothelial cells." FEBS Letters, 1995. 6

  • Yatomi, Y., et al. "N,N,N-trimethylsphingosine modifies aggregatory response and ATP release from platelets in whole blood." Thrombosis Research, 1994. 10

  • Pitman, M.R., et al. "A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties." Oncotarget, 2015. 3

  • Truman, J.P., et al. "Sphingosine Kinase Inhibitors as Maintenance Therapy of Glioblastoma After Ceramide-Induced Response." Anticancer Research, 2016.4

  • French, K.J., et al. "Pharmacology and Antitumor Activity of ABC294640, a Selective Inhibitor of Sphingosine Kinase-2." Journal of Pharmacology and Experimental Therapeutics, 2010. 8

  • Pyne, N.J., et al. "Roles of sphingosine 1-phosphate on tumorigenesis." World Journal of Biological Chemistry, 2010. 7

  • Sigma-Aldrich. "N,N-Dimethylsphingosine Specification & Assay Parameters." Link

Sources

Method

Application Note: Modulating the Sphingolipid Rheostat via N,N,N-Trimethyl-Sphingosine (TMS) Inhibition of Sphingosine Kinase

Executive Summary The sphingolipid rheostat is a fundamental biochemical checkpoint that dictates cell fate. The delicate balance between pro-apoptotic lipid species (ceramide and sphingosine) and the pro-survival, pro-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The sphingolipid rheostat is a fundamental biochemical checkpoint that dictates cell fate. The delicate balance between pro-apoptotic lipid species (ceramide and sphingosine) and the pro-survival, pro-angiogenic signaling molecule sphingosine-1-phosphate (S1P) is tightly regulated by Sphingosine Kinases (SphK1 and SphK2)[1],[2].

N,N,N-trimethyl-sphingosine (TMS) is a first-generation, sphingosine-derived competitive inhibitor of SphK[1]. By directly occupying the lipid-binding pocket of the enzyme, TMS effectively halts the generation of S1P, shifting the cellular rheostat toward apoptosis. This application note provides drug development professionals and molecular biologists with a comprehensive, causality-driven guide to utilizing TMS in vitro, detailing its pharmacological profile, a self-validating kinase assay protocol, and critical troubleshooting insights.

Mechanistic Overview: The Sphingolipid Rheostat

Sphingosine kinases catalyze the ATP-dependent phosphorylation of the 1-hydroxyl group of sphingosine. Because TMS is a methylated analog of sphingosine, it competes directly with the natural substrate for the active site of both SphK1 and SphK2[1],[3].

SphingolipidRheostat Ceramide Ceramide (Pro-apoptotic) Sphingosine Sphingosine (Pro-apoptotic) Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate (Pro-survival) Sphingosine->S1P Phosphorylation SphK Sphingosine Kinase (SphK1/2) SphK->Sphingosine Catalyzes TMS TMS Inhibitor (N,N,N-trimethylsphingosine) TMS->SphK Competitive Inhibition

Fig 1: The Sphingolipid Rheostat and the mechanism of SphK inhibition by TMS.

Pharmacological Profile & Comparative Kinetics

While highly potent, newer-generation selective inhibitors (such as PF-543) exist, TMS and its structural analog N,N-dimethylsphingosine (DMS) remain highly valuable probe compounds for acute, pan-SphK inhibition[4]. However, because TMS mimics the sphingoid base backbone, researchers must account for off-target effects on other lipid-metabolizing enzymes and kinases (e.g., Protein Kinase C and ceramide synthase) when interpreting whole-cell phenotypic data[2].

Table 1: Comparative Profiling of Sphingosine Kinase Inhibitors

InhibitorPrimary TargetIC50 Value (Approx.)Mechanism of ActionNotable Off-Target Effects
TMS SphK1 & SphK210 - 20 μMCompetitive (Sphingosine site)PKC, Ceramide Synthase
DMS SphK1 & SphK25 - 10 μMCompetitive (Sphingosine site)PKC
PF-543 SphK1 (Selective)2.0 nMCompetitive (Sphingosine site)Minimal
ABC294640 SphK2 (Selective)60 μMCompetitive (Sphingosine site)Estrogen receptor

(Data synthesized from Yatomi et al.[3] and French et al.[2])

Experimental Protocol: Sphingosine Kinase Activity Assay

To accurately measure the inhibitory efficacy of TMS, an in vitro kinase assay utilizing cell lysates or recombinant SphK is required. This protocol is engineered as a self-validating system where causality drives every methodological choice[5].

Workflow Step1 1. Sample Preparation Lysis with DTT & MgCl2 Step2 2. Inhibitor Pre-incubation Add TMS (0-50 μM) for 10 min Step1->Step2 Step3 3. Enzymatic Reaction Add Substrate & ATP (37°C) Step2->Step3 Step4 4. Reaction Termination Quench with 1M HCl Step3->Step4 Step5 5. Phase Separation Extract with Chloroform/Methanol Step4->Step5

Fig 2: Step-by-step workflow for the in vitro Sphingosine Kinase activity assay.

Reagents Required
  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 10% glycerol, 1 mM DTT, protease inhibitor cocktail.

  • Assay Buffer: 80 mM Tris-HCl (pH 7.4), 20 mM MgCl2, 1 mM ATP[5].

  • Lipid Carrier: Fatty-acid-free Bovine Serum Albumin (BSA) (4 mg/mL)[5].

  • Substrate: [³H]-Sphingosine or NBD-Sphingosine (fluorogenic).

  • Inhibitor: N,N,N-trimethyl-sphingosine (TMS) dissolved in DMSO.

Step-by-Step Methodology

1. Sample Preparation (Cell Lysis) Homogenize target cells or tissues in cold Lysis Buffer. Centrifuge at 10,000 × g for 15 minutes at 4°C to collect the cytosolic fraction (supernatant).

  • Causality: SphK1 is predominantly cytosolic. The inclusion of DTT maintains a reducing environment, preventing the oxidation of critical cysteine residues in the SphK active site, while glycerol stabilizes the enzyme during mechanical extraction.

2. Inhibitor Pre-incubation In a microcentrifuge tube, combine 50-200 μg of lysate protein with TMS (titrated from 0 to 50 μM). Incubate on ice for 10 minutes.

  • Causality: TMS is a competitive inhibitor[3]. Pre-incubation allows the inhibitor to reach thermodynamic equilibrium and occupy the active site before the introduction of the competing natural substrate, ensuring accurate IC50 determination.

3. Substrate Complexing Prepare the substrate by sonicating [³H]-sphingosine (or NBD-sphingosine) with fatty-acid-free BSA (4 mg/mL) in Assay Buffer.

  • Causality: Sphingosine is highly lipophilic and will rapidly aggregate into micelles or adhere to plasticware in aqueous solutions. BSA acts as a lipid carrier, forming soluble complexes that deliver the substrate directly to the enzyme's active site[5].

4. Enzymatic Reaction Initiate the reaction by adding the BSA-substrate complex and 1 mM ATP to the lysate-TMS mixture. Incubate at 37°C for 30 to 60 minutes[5].

  • Causality: The 20 mM MgCl₂ in the assay buffer is strictly required; Mg²⁺ coordinates with the alpha and beta phosphates of ATP, facilitating the nucleophilic attack by the 1-hydroxyl group of sphingosine.

5. Reaction Termination & Acidification Halt the reaction by adding 20 μL of 1 M HCl[5].

  • Causality: The strong acid instantly denatures the kinase. More importantly, S1P is a zwitterion at physiological pH. HCl protonates the newly formed phosphate group on S1P, neutralizing its charge and ensuring it partitions efficiently into the organic phase during extraction.

6. Lipid Extraction & Quantification Add 800 μL of Chloroform/Methanol (2:1 v/v). Vortex vigorously and centrifuge at 10,000 × g for 5 minutes. Collect the lower organic phase. Quantify the formed S1P via Thin-Layer Chromatography (TLC) combined with autoradiography, or via LC-MS/MS[5].

Troubleshooting & Best Practices

  • Loss of Enzyme Activity: If baseline SphK activity is exceptionally low, verify the freshness of the DTT and ATP. ATP rapidly hydrolyzes in aqueous solutions if subjected to multiple freeze-thaw cycles.

  • Non-linear Inhibition Curves: If TMS inhibition plateaus prematurely, check the BSA concentration. Excessively high BSA can sequester the highly lipophilic TMS, reducing its effective free concentration at the enzyme active site.

  • Phase Separation Issues: If the organic and aqueous phases do not separate cleanly during step 6, ensure the exact ratio of Chloroform:Methanol:Aqueous volume is maintained to achieve a proper Folch or Bligh-Dyer biphasic extraction system.

References

  • Sphingosine kinase inhibitors: A patent review. Spandidos Publications (International Journal of Molecular Medicine). [Link]

  • N,N-Dimethylsphingosine Inhibition of Sphingosine Kinase and Sphingosine 1-Phosphate Activity in Human Platelets. Biochemistry (ACS Publications). [Link]

  • A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties. Oncotarget. [Link]

  • A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation. Marine Drugs (MDPI). [Link]

  • Low dose N, N-dimethylsphingosine is cardioprotective and activates cytosolic sphingosine kinase by a PKCε dependent mechanism. Cardiovascular Research (Oxford Academic). [Link]

Sources

Application

Application Note: Advanced Lipid Extraction and LC-MS/MS Quantification of N,N,N-Trimethylsphingosine (TMS) in Biological Matrices

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide Introduction & Biological Significance N,N,N-trimethylsphingosine (TMS) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Introduction & Biological Significance

N,N,N-trimethylsphingosine (TMS) is a highly bioactive, synthetic sphingolipid derivative that has garnered significant attention in oncology and pharmacology. Mechanistically, TMS functions as a potent inhibitor of both Protein Kinase C (PKC) and Sphingosine Kinase (SK)[1][2]. By inhibiting SK, TMS prevents the phosphorylation of sphingosine into sphingosine-1-phosphate (S1P)—a critical pro-survival and mitogenic signaling molecule. This inhibition shifts the cellular "sphingolipid rheostat" toward the accumulation of pro-apoptotic ceramides, making TMS a valuable compound for suppressing cancer cell proliferation and metastasis[1].

To study its pharmacokinetics and cellular uptake, precise quantification of TMS in complex biological matrices (e.g., plasma, cell lysates) is required[3]. However, the unique physicochemical properties of TMS demand highly specialized extraction and analytical workflows[4].

Pathway TMS N,N,N-Trimethylsphingosine SK Sphingosine Kinase (SK) TMS->SK Inhibits PKC Protein Kinase C (PKC) TMS->PKC Inhibits Sph Sphingosine S1P Sphingosine-1-Phosphate Sph->S1P SK Catalysis

TMS mechanism of action: Inhibition of SK and PKC, altering the sphingolipid rheostat.

Analytical Challenges & Experimental Causality

As a Senior Application Scientist, I designed this protocol to address the specific failure points commonly encountered when applying standard lipidomics workflows to quaternary ammonium lipids like TMS.

  • The Permanent Positive Charge: Unlike endogenous sphingosine, the quaternary amine of TMS carries a permanent positive charge regardless of the buffer pH. This leads to severe non-specific adsorption to standard borosilicate glassware and plastic consumables. Causality: To prevent catastrophic analyte loss, the use of deactivated (silanized) glassware or low-bind polypropylene tubes is an absolute requirement.

  • Amphiphilic Partitioning: In a standard neutral Folch or Bligh-Dyer extraction, TMS tends to accumulate at the aqueous-organic interface, resulting in poor and irreproducible recovery. Causality: We employ a strongly acidified extraction solvent (using concentrated HCl)[3][5]. The acid denatures lipid-binding proteins (e.g., albumin) and neutralizes the phosphate groups of competing matrix phospholipids, preventing emulsion formation and forcing the counter-ion pairing necessary to drive TMS entirely into the lower chloroform phase[5].

Self-Validating Extraction Protocol

This protocol incorporates a self-validating Quality Control (QC) system. By spiking an unnatural internal standard (C17-Sphingosine) into the biological matrix prior to extraction, any deviation in extraction efficiency or LC-MS/MS matrix suppression is immediately flagged[1].

Reagents & Materials
  • Solvents: Chloroform, Methanol, Water (All LC-MS grade).

  • Acidifier: Concentrated Hydrochloric Acid (HCl, 37%, ACS grade).

  • Internal Standard (IS): C17-Sphingosine (d17:1)[1].

  • Consumables: Silanized glass vials, glass Hamilton syringes, low-bind microcentrifuge tubes.

Step-by-Step Acidic Liquid-Liquid Extraction
  • Sample Quenching & IS Spiking: Aliquot 100 µL of the biological sample (plasma or homogenized cell lysate) into a low-bind tube. Immediately spike with 10 µL of C17-Sphingosine IS (1 µM). Vortex for 10 seconds.

  • Protein Precipitation: Add 750 µL of ice-cold extraction solvent: Chloroform / Methanol / Concentrated HCl (100:200:1, v/v/v)[3][5]. Vortex vigorously for 30 seconds. Incubate on ice for 15 minutes to ensure complete protein denaturation.

  • Biphasic Separation: Add 250 µL of Chloroform and 250 µL of MS-grade water to achieve the final Bligh-Dyer biphasic ratio. Vortex vigorously for 2 minutes to maximize partitioning.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. This will yield a clear upper aqueous layer, a compacted protein disc at the interface, and a lower organic (chloroform) layer containing the TMS.

  • Organic Phase Recovery: Using a glass syringe, carefully bypass the protein interface and collect the lower organic phase. Transfer it to a fresh silanized glass vial.

  • Re-extraction (Optional but Recommended): Add another 250 µL of chloroform to the remaining aqueous phase, vortex, centrifuge, and pool the lower organic phase with the first collection to maximize recovery.

  • Drying & Reconstitution: Evaporate the pooled organic phases to dryness under a gentle stream of ultra-pure nitrogen gas at room temperature. Reconstitute the dried lipid film in 100 µL of Methanol / Water (80:20, v/v) containing 0.1% Formic Acid. Sonicate for 5 minutes.

Workflow S1 Sample Quenching & IS Spiking S2 Acidic Liquid-Liquid Extraction (CHCl3:MeOH:HCl) S1->S2 S3 Biphasic Separation (Lower Organic Phase) S2->S3 S4 Nitrogen Drying & Reconstitution S3->S4 S5 LC-MS/MS Analysis (Positive ESI, MRM) S4->S5

Workflow for the extraction and LC-MS/MS quantification of TMS from biological matrices.

LC-MS/MS Analytical Method

Due to its high polarity and permanent charge, TMS is analyzed using Electrospray Ionization (ESI) in positive mode[4]. Because TMS is already a quaternary cation, it is detected natively as the [M]+ ion (m/z 342.3), rather than a protonated adduct.

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or a basic-compatible C18 column (e.g., Waters XBridge).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 95% B (for HILIC) or 5% B (for C18), utilizing a 10-minute linear gradient to elute the strongly retained sphingoid bases.

Quantitative Data & MRM Parameters

The following table summarizes the Multiple Reaction Monitoring (MRM) transitions and expected validation parameters when utilizing this optimized acidic extraction protocol.

Table 1: LC-MS/MS MRM Parameters and Method Validation Summary

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)LOD (nM)Extraction Recovery (%)
N,N,N-Trimethylsphingosine 342.3 [M]+ 324.3250.588.5 ± 4.2
N,N-Dimethylsphingosine 328.3 [M+H]+ 310.3220.885.1 ± 5.0
Sphingosine (d18:1) 300.3 [M+H]+ 282.3201.290.2 ± 3.8
C17-Sphingosine (IS) 286.3 [M+H]+ 268.320N/A92.0 ± 3.1

Note: The primary product ion for sphingoid bases typically corresponds to the loss of a water molecule ( −18 Da ) from the precursor ion[1].

References

  • Title: SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS Source: nih.gov URL: [Link]

  • Title: N,N-Dimethylsphingosine Inhibition of Sphingosine Kinase and Sphingosine 1-Phosphate Activity in Human Platelets Source: acs.org URL: [Link]

  • Title: Pharmacology and Antitumor Activity of ABC294640, a Selective Inhibitor of Sphingosine Kinase-2 Source: nih.gov URL: [Link]

  • Title: Synthesis of 1-Substituted-phytosphingosine: Novel Protection of Phytosphingosine Source: researchgate.net URL: [Link]

  • Title: Sphingosine 1-Phosphate Regulates Melanoma Cell Motility through a Receptor-Coupled Extracellular Action and in a Pertussis Toxin-Insensitive Manner Source: acs.org URL: [Link]

Sources

Method

Application Note: LC-MS/MS Method Development and Validation for the Quantification of N,N,N-trimethyl-sphingosine (TMS)

Target Audience: Analytical Chemists, Lipidomic Researchers, and Drug Development Scientists Matrix: Biological Plasma and Cell Lysates Analytical Platform: UHPLC-ESI-MS/MS (Triple Quadrupole) Introduction & Biological C...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Lipidomic Researchers, and Drug Development Scientists Matrix: Biological Plasma and Cell Lysates Analytical Platform: UHPLC-ESI-MS/MS (Triple Quadrupole)

Introduction & Biological Context

N,N,N-trimethyl-sphingosine (TMS) is a synthetic, methylated derivative of sphingosine that functions as a potent, non-selective inhibitor of sphingosine kinases (SPHK1 and SPHK2)[1]. In cellular lipid metabolism, the "sphingolipid rheostat" dictates cell fate: the accumulation of ceramide and sphingosine promotes apoptosis, whereas their phosphorylation into sphingosine-1-phosphate (S1P) by SPHK drives cell survival, proliferation, and angiogenesis[2].

By inhibiting SPHK, TMS shifts the rheostat toward pro-apoptotic pathways, making it a molecule of high interest in oncology and inflammation research[3]. However, quantifying TMS in complex biological matrices presents significant analytical challenges. As a quaternary ammonium compound, TMS carries a permanent positive charge. This structural feature, combined with its highly lipophilic aliphatic chain, leads to severe secondary interactions (cation-exchange) with residual silanols on traditional reversed-phase chromatography columns, resulting in peak tailing and carryover[4].

This application note details a robust, self-validating LC-MS/MS workflow designed specifically to overcome the physicochemical challenges of TMS, ensuring high recovery, sharp chromatographic peak shape, and reproducible quantification.

Rheostat Ceramide Ceramide (Pro-apoptotic) Sphingosine Sphingosine (Pro-apoptotic) Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide Ceramide Synthase SPHK Sphingosine Kinase (SPHK1/2) Sphingosine->SPHK S1P Sphingosine-1-Phosphate (Pro-survival) SPHK->S1P Phosphorylation TMS N,N,N-trimethylsphingosine (TMS) TMS->SPHK Inhibits

Diagram 1: The Sphingolipid Rheostat and the inhibitory mechanism of TMS on SPHK.

Analytical Rationale & Experimental Design

To develop a self-validating protocol, every step from extraction to detection must be mechanistically justified:

  • Sample Extraction (Modified Bligh-Dyer LLE): Simple protein precipitation (PPT) is inadequate for TMS. The highly lipophilic nature of sphingolipids causes them to co-precipitate with the protein pellet, leading to poor recovery[2]. A modified liquid-liquid extraction (LLE) using Chloroform:Methanol partitions the hydrophobic TMS into the lower organic phase, effectively isolating it from polar matrix suppressors and proteins[4].

  • Chromatographic Separation (CSH Technology): To combat the permanent positive charge of TMS, a Charged Surface Hybrid (CSH) C18 column is utilized. The CSH particle possesses a low-level positive surface charge that repels the TMS cation, preventing deleterious interactions with residual silanols. This eliminates peak tailing without the need for ion-pairing agents, which are notorious for causing MS signal suppression.

  • Mass Spectrometry (ESI+ MRM): Because TMS is a pre-formed cation ( C21​H44​NO2+​ ), it exhibits exceptional sensitivity in positive Electrospray Ionization (ESI+). The primary fragmentation pathway involves the neutral loss of the trimethylamine headgroup (-59 Da), providing a highly specific Multiple Reaction Monitoring (MRM) transition[5].

Step-by-Step Experimental Protocol

Reagents and Materials
  • Standards: N,N,N-trimethyl-sphingosine (Analytical standard), C17-Sphingosine (Internal Standard, IS).

  • Solvents: LC-MS grade Chloroform, Methanol, Acetonitrile, Isopropanol, and Water.

  • Additives: LC-MS grade Formic Acid, Ammonium Formate.

Sample Preparation Workflow (Liquid-Liquid Extraction)
  • Spiking: Aliquot 50 µL of plasma or cell lysate homogenate into a 1.5 mL low-bind microcentrifuge tube. Add 10 µL of the IS working solution (C17-Sphingosine, 100 ng/mL).

  • Solvent Addition: Add 150 µL of Methanol and 150 µL of Chloroform to the sample.

  • Disruption: Vortex vigorously for 2 minutes to disrupt lipid-protein complexes.

  • Phase Separation: Add 100 µL of MS-grade water. Vortex for an additional 30 seconds.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. The mixture will resolve into two phases separated by a protein disc.

  • Collection: Carefully pierce the protein disc with a pipette tip and transfer the lower organic layer (chloroform phase) to a clean glass autosampler vial.

  • Drying & Reconstitution: Evaporate the organic phase to dryness under a gentle stream of ultra-pure nitrogen at room temperature. Reconstitute the lipid residue in 100 µL of Acetonitrile:Isopropanol (1:1, v/v). Vortex and transfer to an autosampler vial with a glass insert.

Workflow N1 1. Biological Sample (Plasma/Cell Lysate) N2 2. Modified Bligh-Dyer Extraction (CHCl3:MeOH:H2O) N1->N2 N3 3. Phase Separation (Collect Lower Organic Phase) N2->N3 N4 4. Nitrogen Drying (Evaporate to Dryness) N3->N4 N5 5. Reconstitution (ACN:IPA 1:1) N4->N5 N6 6. UHPLC-ESI-MS/MS (CSH C18 Column, MRM Mode) N5->N6

Diagram 2: Step-by-step sample preparation and analytical workflow for TMS quantification.

UHPLC Chromatographic Conditions
ParameterSpecification
Column Waters ACQUITY UPLC CSH C18 (2.1 × 100 mm, 1.7 µm)
Column Temperature 50°C (Reduces system backpressure and improves lipid mass transfer)
Mobile Phase A Water containing 0.1% Formic Acid and 10 mM Ammonium Formate
Mobile Phase B Acetonitrile:Isopropanol (1:1, v/v) containing 0.1% Formic Acid and 10 mM Ammonium Formate
Flow Rate 0.40 mL/min
Injection Volume 2.0 µL

Gradient Elution Table:

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
1.06040
4.0595
6.0595
6.16040
8.06040 (Re-equilibration)
Mass Spectrometry (MS/MS) Parameters

The mass spectrometer is operated in ESI positive mode. The source temperature is set to 400°C, and the capillary voltage is maintained at 3.0 kV.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
TMS 342.3283.35025Quantifier (Loss of Trimethylamine)
TMS 342.3265.35030Qualifier (Loss of Trimethylamine + H2​O )
C17-Sphingosine (IS) 286.3268.35020Internal Standard

Method Validation & Quantitative Data Summary

A rigorous validation following FDA bioanalytical guidelines ensures the trustworthiness of the generated data. The use of a CSH column combined with the LLE protocol yields a highly linear and reproducible assay.

Table 1: Summary of Method Validation Parameters

Validation ParameterResult / Acceptance Criteria
Linear Dynamic Range 0.5 ng/mL to 500 ng/mL
Correlation Coefficient ( R2 ) > 0.995 (1/x weight applied)
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL (S/N > 10)
Intra-day Precision (%CV) < 6.5% across all QC levels
Inter-day Precision (%CV) < 8.2% across all QC levels
Extraction Recovery 88.4% ± 4.1% (Consistent across low, mid, and high QCs)
Matrix Effect 92.5% (Minimal ion suppression due to LLE cleanup)
Carryover < 15% of LLOQ in blank following ULOQ injection

Note on Carryover: TMS is highly prone to sticking to injector needles and rotor seals[4]. To maintain carryover below 15% of the LLOQ, an aggressive needle wash utilizing Isopropanol:Acetonitrile:Water (45:45:10) with 0.2% Formic Acid must be employed.

Conclusion

The quantification of N,N,N-trimethyl-sphingosine requires a targeted approach that respects its unique physicochemical properties. By pairing a modified Bligh-Dyer lipid extraction with Charged Surface Hybrid (CSH) chromatography, this protocol eliminates the peak tailing and matrix suppression traditionally associated with quaternary ammonium sphingolipids. This self-validating LC-MS/MS method provides the sensitivity, precision, and robustness required for high-throughput pharmacokinetic profiling and lipidomic biomarker discovery.

Sources

Technical Notes & Optimization

Troubleshooting

N,N,N-trimethyl-sphingosine solubility issues in aqueous media

Technical Support Center: N,N,N-trimethyl-sphingosine (TMS) A Guide to Overcoming Solubility Challenges in Aqueous Media Frequently Asked Questions (FAQs) Q1: What is N,N,N-trimethyl-sphingosine (TMS) and what is its bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N,N,N-trimethyl-sphingosine (TMS)

A Guide to Overcoming Solubility Challenges in Aqueous Media

Frequently Asked Questions (FAQs)

Q1: What is N,N,N-trimethyl-sphingosine (TMS) and what is its biological relevance?

N,N,N-trimethyl-sphingosine (TMS) is a synthetic, permanently cationic analog of the naturally occurring sphingoid base, sphingosine. Structurally, it is an 18-carbon amino alcohol where the primary amine of sphingosine has been trimethylated.[1][2] This modification gives it a quaternary ammonium head group, making it a cationic amphiphile.

TMS is a valuable tool in lipid research. While sphingosine and its metabolite, sphingosine-1-phosphate (S1P), are key signaling molecules involved in cell proliferation, apoptosis, and migration[3][4][5], TMS is primarily used as an inhibitor of certain sphingolipid-metabolizing enzymes. Its positive charge and structure allow it to interact with and modulate pathways that are otherwise regulated by natural sphingolipids.[6][7]

Q2: Why is TMS so difficult to dissolve in aqueous buffers?

The solubility challenge stems from TMS's amphiphilic nature . It possesses two distinct regions:

  • A long, 18-carbon hydrocarbon tail: This part is strongly hydrophobic (water-repelling) and prefers to interact with other non-polar molecules.

  • A trimethylated quaternary ammonium head group: This part is hydrophilic (water-attracting) and carries a permanent positive charge.

In an aqueous environment, the hydrophobic tails of TMS molecules try to avoid contact with water. At low concentrations, they may exist as monomers. However, as the concentration increases, they rapidly self-assemble into supramolecular structures like micelles to sequester their hydrophobic tails away from the water, exposing only the hydrophilic head groups.[8][9] This self-assembly process often leads to the formation of hazy suspensions or visible precipitates if not handled correctly.

Q3: What is the Critical Micelle Concentration (CMC) and why is it important for TMS?

The Critical Micelle Concentration (CMC) is the specific concentration of an amphiphile (like TMS) above which molecules spontaneously form micelles.[10][11] Below the CMC, TMS exists primarily as individual monomers in solution. Above the CMC, the majority of added TMS will form micelles rather than increasing the monomer concentration.

Understanding the CMC is crucial for experimental design:

  • Signaling: If you are studying the effects of monomeric TMS, you must work at concentrations below the CMC.

  • Solubility: To achieve a high concentration of TMS in an aqueous buffer, you must exceed the CMC and form a stable micellar solution.

While the exact CMC for TMS is not widely published, it can be estimated based on similar molecules like sphingosylphosphorylcholine (CMC ≈ 0.158 mM).[12] The CMC is influenced by factors like temperature, pH, and ionic strength of the buffer.

Q4: What is the best solvent for preparing a high-concentration stock solution of TMS?

For a primary stock solution, an organic solvent is required. Sphingolipids, in general, have limited solubility in common solvents but can be dissolved in specific organic mixtures.[13]

Solvent SystemRecommended Max ConcentrationSuitability for Cell CultureNotes
Ethanol Miscible[14]Yes (with dilution)Excellent choice for cell-based assays. Ensure the final ethanol concentration in media is non-toxic (typically <0.5%).
DMSO ~2 mg/mL[14]Yes (with dilution)Another good option for cell-based work. Ensure final DMSO concentration is low.
Methanol HighUse with cautionCan be used, but ethanol is often preferred for cell-based applications due to lower cytotoxicity.
Chloroform:Methanol (2:1, v/v) HighNoUseful for analytical purposes (e.g., lipid extraction, chromatography) but highly toxic to cells.[15]

Recommendation: For most biological applications, prepare a primary stock solution in absolute ethanol . Store this stock at -20°C, protected from light.

Troubleshooting Guide

Problem: My TMS precipitated immediately after I added my stock solution to my aqueous buffer/cell culture medium.

Cause: This common issue, known as "crashing out," occurs when the organic TMS stock is diluted into an aqueous phase where its concentration exceeds its monomeric solubility limit, and conditions are not favorable for stable micelle or carrier-complex formation. The hydrophobic tails rapidly aggregate, causing precipitation.

Solution Workflow:

G start Start: Need to prepare aqueous TMS solution app_type What is your application? start->app_type cell_based Cell-Based Assay app_type->cell_based Live Cells cell_free Cell-Free / Biochemical Assay app_type->cell_free Enzymatic, etc. concentration Desired Final TMS Concentration? low_conc Low Concentration (< 50 µM) concentration->low_conc high_conc High Concentration (> 50 µM) concentration->high_conc protocol_bsa Solution: Use a BSA Carrier (See Protocol 2) cell_based->protocol_bsa cell_free->concentration protocol_direct Solution: Direct Dilution with Vortexing (Use caution, pre-warm media) low_conc->protocol_direct protocol_sonic Solution: Prepare a Micellar Solution via Sonication (See Protocol 3) high_conc->protocol_sonic

Caption: Decision workflow for preparing aqueous TMS solutions.

Problem: My final TMS working solution is hazy or cloudy.

Cause: Haziness indicates the presence of large, unstable TMS aggregates or micelles that are scattering light. While a slightly hazy solution might be acceptable for some applications (indicating a micellar solution), it is often a sign of poor solubilization or impending precipitation.[16]

Solutions:

  • Sonication: If you intended to make a micellar solution, the cloudiness may be due to large, multi-lamellar vesicles. Further sonication (probe or bath) can break these down into smaller, more stable micelles, often clarifying the solution.[17]

  • Heating: Gently warming the solution to 37-40°C while mixing can help dissolve aggregates.[15][16] Do not boil.

  • Use a Carrier: For cell-based assays where clarity is essential, using a carrier like fatty-acid-free BSA is the best approach to achieve a clear solution.[18][19]

  • Re-evaluate Concentration: You may be exceeding the practical solubility limit for your specific buffer system. Consider lowering the final concentration.

Validated Experimental Protocols

Protocol 1: Preparation of a High-Concentration TMS Stock Solution

This protocol describes the preparation of a primary stock solution in an organic solvent for long-term storage.

Methodology:

  • Weigh the desired amount of TMS powder in a sterile glass vial.

  • Add the appropriate volume of absolute ethanol (or DMSO) to achieve the desired concentration (e.g., 10 mg/mL or ~30 mM).

  • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.

  • The solution should be clear.

  • Store the stock solution at -20°C, protected from light. For stability, it is advisable to overlay the solution with an inert gas like argon or nitrogen before capping.

Protocol 2: Preparing a TMS Working Solution using a BSA Carrier (for Cell Culture)

This is the recommended method for delivering TMS to live cells in an aqueous medium. The BSA acts as a carrier, sequestering the lipid and preventing precipitation while facilitating delivery to cells.[15][20]

Methodology:

  • Prepare a Fatty-Acid-Free BSA Solution: Dissolve fatty-acid-free BSA in your desired sterile buffer (e.g., PBS or serum-free medium) to a concentration of ~0.34 mg/mL (~5 µM).[20] Ensure the BSA dissolves completely; gentle swirling is preferred over vortexing to avoid frothing.[21]

  • Aliquot TMS Stock: In a separate sterile glass tube, add the required volume of your ethanolic TMS stock solution (from Protocol 1).

  • Evaporate Solvent: Dry the TMS stock solution under a gentle stream of nitrogen gas or in a vacuum concentrator to form a thin lipid film on the wall of the tube. This step is critical to remove the organic solvent.[18]

  • Complex Formation: Add the pre-warmed (37°C) BSA solution to the tube containing the dried TMS film.

  • Vortex Vigorously: Immediately and vigorously vortex the tube for 2-3 minutes. The energy from vortexing facilitates the transfer of TMS from the film into the BSA, forming a stable complex.[20]

  • Final Solution: The resulting solution should be a clear TMS-BSA complex, ready for dilution into your cell culture medium. A 1:1 molar ratio of TMS to BSA is a common starting point.

Protocol 3: Preparing a Micellar TMS Solution via Sonication (for Biochemical Assays)

This method is suitable for cell-free applications where a high concentration of TMS is needed and the presence of micelles is acceptable or desired.

Methodology:

  • Dry Down TMS: As in Protocol 2, create a thin film of TMS in a glass tube by evaporating the organic solvent from your stock solution.

  • Add Aqueous Buffer: Add your desired volume of pre-warmed (37°C) aqueous buffer directly to the dried lipid film.

  • Hydrate: Vortex the tube for 1-2 minutes. The solution will likely appear milky or cloudy due to the formation of large lipid aggregates.

  • Sonicate:

    • Bath Sonicator: Place the tube in a bath sonicator and sonicate for 10-15 minutes, or until the solution clarifies.

    • Probe Sonicator: Use a probe sonicator for short bursts (e.g., 30 seconds on, 30 seconds off) on ice to prevent overheating, repeating until the solution becomes translucent.

  • Final Solution: The resulting translucent solution contains TMS micelles. This should be used fresh as it may not be stable for long-term storage.

TMS in the Context of Sphingolipid Signaling

To understand the functional context of TMS, it is helpful to visualize its place within the broader sphingolipid metabolic pathway. TMS acts as a modulator of this pathway, which is central to cell fate decisions. The balance between pro-apoptotic ceramide and pro-survival S1P is often termed the "sphingolipid rheostat".[6]

G cluster_0 Sphingolipid Metabolism Ceramide Ceramide (Pro-Apoptosis) Ceramidase Ceramidase Ceramide->Ceramidase Sphingosine Sphingosine SphK Sphingosine Kinases (SphK) Sphingosine->SphK Methylation Synthetic Methylation Sphingosine->Methylation S1P Sphingosine-1-Phosphate (S1P) (Pro-Survival) TMS N,N,N-trimethyl-sphingosine (TMS) (Pathway Modulator) Ceramidase->Sphingosine SphK->S1P Methylation->TMS

Caption: Simplified overview of the sphingolipid signaling pathway.

References

  • PubChem. N,N,N-trimethyl-sphingosine. National Center for Biotechnology Information. [Link]

  • Snider, A. J., et al. (2016). Approaches for probing and evaluating mammalian sphingolipid metabolism. Journal of Lipid Research, 57(5), 754–773. [Link]

  • ResearchGate. Cell culture and Ceramides: How to evade the solution problem of C16 and C2 Ceramides?. ResearchGate. [Link]

  • Cold Spring Harbor Protocols. Common Reagents. CSHL Press. [Link]

  • CUSABIO. Sphingolipid signaling pathway. CUSABIO TECHNOLOGY LLC. [Link]

  • Merrill Jr, A. H. (2011). Opinion Article on Lipidomics: Inherent challenges of lipidomic analysis of sphingolipids. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1811(11), 668-673. [Link]

  • van Echten-Deckert, G., & Saathoff, K. (2014). Labeled chemical biology tools for investigating sphingolipid metabolism, trafficking and interaction with lipids and proteins. Chemistry and physics of lipids, 181, 49-61. [Link]

  • Gbadamosi, M. O., et al. (2018). Investigating Synergism in Critical Micelle Concentration of Anionic-Nonionic Surfactant Mixtures: Surface Versus Interfacial Tension Techniques. Science Alert. [Link]

  • Al-Dhaheri, M., et al. (2021). Sphingosine-1-Phosphate Metabolic Pathway in Cancer: Implications for Therapeutic Targets. Molecules, 26(23), 7111. [Link]

  • Avanti Polar Lipids. N-palmitoyl-D-erythro-sphingosine (d18:1/16:0) Technical Data Sheet. Avanti Polar Lipids, Inc. [Link]

  • Takuwa, Y., et al. (2013). Sphingosine 1-phosphate signalling. Journal of Cell Science, 126(12), 2591-2595. [Link]

  • Shayman, J. A., & Abe, A. (2002). Process for large scale preparation of sphingosines and ceramides. U.S.
  • Li, Z., et al. (2004). The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine. Chemistry and Physics of Lipids, 130(2), 197-201. [Link]

  • Heerklotz, H. (2008). Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research. Physical Chemistry Chemical Physics, 10(12), 1665-1670. [Link]

  • Crystallography Lab Protocols Wiki. recipes. [Link]

  • ResearchGate. How do you dissolve chemicals in the culture medium?. ResearchGate. [Link]

  • Capricorn Scientific. Bovine Serum Albumin (BSA), BSA Protein. Capricorn Scientific. [Link]

  • Rote, L., et al. (2021). Sphingosine 1-Phosphate as Essential Signaling Molecule in Inflammatory Skin Diseases. International Journal of Molecular Sciences, 22(2), 529. [Link]

  • Pyne, S., & Pyne, N. J. (2010). SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE. Trends in pharmacological sciences, 31(10), 464–472. [Link]

  • Płaziński, W., et al. (2020). Thermodynamic Studies of the Micellar Properties of a Surfactant Used for Membrane Protein Solubilization and Stabilization. Molecules, 25(23), 5556. [Link]

  • Al-Zoairy, R., et al. (2020). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Biological procedures online, 22(1), 1-12. [Link]

  • O'Neil, M. J. (Ed.). (2001). The Merck index: an encyclopedia of chemicals, drugs, and biologicals. Merck.
  • Nikoubashman, A., & Panagiotopoulos, A. Z. (2016). Determination of the critical micelle concentration in simulations of surfactant systems. The Journal of chemical physics, 144(4), 044901. [Link]

  • Slotte, J. P., et al. (2012). Effects of Sphingosine 2N-and 3O-Methylation on Palmitoyl Ceramide Properties in Bilayer Membranes. Biophysical journal, 102(4), 834-842. [Link]

  • Thiele, C., et al. (2016). Sphingosine-1-Phosphate Lyase Deficient Cells as a Tool to Study Protein Lipid Interactions. PloS one, 11(4), e0153009. [Link]

  • Wikipedia. Sphingosine. Wikimedia Foundation. [Link]

  • Khan, F., et al. (2023). Computational screening and in vitro evaluation of sphingosine-1-phosphate analogues as therapeutics for Non-Hodgkin's lymphoma. Scientific reports, 13(1), 20993. [Link]

  • Diniz, M. A. M., et al. (2022). Gene Therapy with Chitosan Nanoparticles: Modern Formulation Strategies for Enhancing Cancer Cell Transfection. Pharmaceutics, 14(7), 1369. [Link]

  • ResearchGate. The molecules used in this study. In the naturally occurring sphingomyelin, N-SPM the amide-linked fatty acid varies with the following main composition: C16:0 3%; C18:0 45%; C20:0 1%. ResearchGate. [Link]

  • Deuticke, B., et al. (1995). Sphingosine Increases the Permeability of Model and Cell Membranes. Biophysical journal, 68(2), 549-556. [Link]

Sources

Optimization

improving stability of N,N,N-trimethyl-sphingosine during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges researchers face when working with N,N,N-trimethyl-sphingosine (TM...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges researchers face when working with N,N,N-trimethyl-sphingosine (TMS).

TMS is a synthetic, N-methylated sphingolipid derivative that acts as a potent inhibitor of both Sphingosine Kinase (SphK) and Protein Kinase C (PKC)[1]. Because it is an amphiphilic molecule, improper storage and handling can lead to micellar aggregation, oxidation, or loss of bioactivity. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure the integrity of your TMS throughout your experimental workflows.

Part 1: Storage & Handling Troubleshooting (FAQs)

Q1: My lyophilized TMS powder has clumped together in the vial. Is it still viable? A: Yes, provided it was stored at -20°C[2]. TMS is highly hygroscopic. Clumping indicates moisture ingress, which can accelerate the degradation of the aliphatic chain. Causality & Fix: Moisture acts as a reactant for slow hydrolysis. To validate viability, reconstitute a small aliquot in ethanol; a clear solution indicates the lipid has not irreversibly oxidized or polymerized. Moving forward, store the primary vial in a desiccator cabinet at -20°C and allow the vial to fully equilibrate to room temperature before opening to prevent condensation.

Q2: Why does my TMS precipitate when I dilute my stock into cell culture media? A: This is a classic lipid-handling artifact. When a highly concentrated TMS stock (e.g., in DMSO or Ethanol) is rapidly introduced into an aqueous buffer with high ionic strength, the sudden shift in the dielectric constant forces the hydrophobic sphingoid bases to nucleate and precipitate out of solution. Causality & Fix: To prevent this, pre-warm your media to 37°C. Add the TMS stock dropwise while actively vortexing to ensure rapid, uniform dispersion. Alternatively, use a carrier protein like fatty-acid-free Bovine Serum Albumin (BSA) to chaperone the lipid into the aqueous phase.

Q3: I am not observing Sphingosine Kinase (SphK) inhibition in my cell-based assay, despite using fresh TMS. What went wrong? A: If your TMS is intact but inactive, the issue is likely bioavailability. TMS competitively inhibits SphK by mimicking the natural substrate, sphingosine[3]. However, if your assay utilizes media with high concentrations of Fetal Bovine Serum (FBS), the serum proteins will aggressively bind the TMS, sequestering it away from the cells. Causality & Fix: Perform your initial TMS treatments in serum-free or low-serum (0.5% FBS) media for 12–24 hours to allow the lipid to partition into the cellular membrane and reach cytosolic SphK targets.

Part 2: Quantitative Data & Solvent Compatibility

To maximize shelf life and experimental reproducibility, you must select the correct solvent system. While TMS is supplied as a chloride salt to enhance aqueous solubility (>10 mg/mL)[2], long-term storage in water is not recommended due to hydrolytic risks.

Table 1: TMS Solubility and Storage Parameters

Solvent / StateMax SolubilityOptimal Storage TempShelf LifeMechanistic Notes
Lyophilized Powder N/A-20 °C> 2 yearsKeep desiccated. The chloride salt is stable but hygroscopic.
Sterile Water > 10 mg/mL-80 °C3-6 monthsStable as a micellar suspension[2]. Avoid repeated freeze-thaw cycles.
Ethanol (100%) Miscible-80 °C6-12 monthsExcellent stability. Ensure tubes are tightly sealed to prevent evaporation.
DMSO ~ 2 mg/mL-80 °C6 monthsPurge headspace with Argon/N₂ before freezing to prevent oxidation[4].

Part 3: Experimental Protocols

Protocol A: Reconstitution and Cryopreservation of TMS Stock

This protocol ensures the creation of a self-validating, oxidation-resistant stock solution.

  • Equilibration: Remove the lyophilized TMS vial from -20°C storage and let it sit in the dark for 30 minutes. Reasoning: This prevents atmospheric moisture from condensing on the cold lipid.

  • Reconstitution: Inject the desired volume of anhydrous Ethanol or DMSO directly into the vial to create a 5–10 mM stock.

  • Homogenization: Vortex vigorously for 60 seconds, followed by a 2-minute bath sonication at room temperature. Validation Step: Hold the vial to the light; the solution must be optically clear with no particulate matter.

  • Aliquoting: Dispense the stock into single-use, low-bind microcentrifuge tubes. Reasoning: Standard plastics can adsorb up to 15% of the lipid over time.

  • Inert Gas Purging: Gently blow a stream of Argon or Nitrogen gas over the liquid surface for 3 seconds before capping[4].

  • Flash Freezing: Snap-freeze the aliquots in liquid nitrogen and transfer to -80°C for long-term storage.

Protocol B: Liposomal Encapsulation for In Vivo Stability

Free TMS can cause off-target cytotoxicity and is rapidly cleared in vivo. Encapsulating TMS in liposomes shields the quaternary ammonium headgroup, enhancing stability and targeted delivery[5].

  • Lipid Film Hydration: In a glass round-bottom flask, dissolve TMS, Phosphatidylcholine (PC), and Cholesterol (e.g., 1:7:2 molar ratio) in a 2:1 mixture of Chloroform/Methanol.

  • Evaporation: Attach the flask to a rotary evaporator. Apply a vacuum at 40°C until the solvent is completely removed, leaving a thin, uniform lipid film on the glass.

  • Desiccation: Place the flask under a high vacuum overnight to remove trace organic solvents.

  • Hydration: Add sterile PBS (pH 7.4) to the flask. Rotate in a water bath at 55°C (above the phase transition temperature of the lipids) for 1 hour until the film is fully suspended into multilamellar vesicles (MLVs).

  • Extrusion: Pass the heated suspension 11 times through a mini-extruder fitted with a 100 nm polycarbonate membrane. Validation Step: The cloudy suspension will become translucent, indicating the successful formation of uniform small unilamellar vesicles (SUVs).

Part 4: Mechanistic Visualization

Understanding the exact nodes where TMS exerts its inhibitory effects is critical for designing proper downstream readouts (e.g., measuring S1P reduction or cell proliferation).

G Sph Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sph->S1P Catalyzed by SphK Metastasis Tumor Cell Proliferation & Metastasis S1P->Metastasis Promotes Survival SphK Sphingosine Kinase (SphK) PKC Protein Kinase C (PKC) PKC->Metastasis Promotes Survival TMS N,N,N-Trimethylsphingosine (TMS) TMS->SphK Competitive Inhibition TMS->PKC Inhibition

Mechanism of TMS: Dual inhibition of SphK and PKC pathways to suppress cell proliferation.

References

  • Sigma-Aldrich. "N,N,N-TRIMETHYLSPHINGOSINE CHLORIDE Product Number." Sigma-Aldrich. 2

  • Song, C. K., et al. "In vitro and in vivo evaluation of N,N,N-trimethylphytosphingosine-iodide (TMP) in liposomes for the treatment of angiogenesis and metastasis." International Journal of Pharmaceutics (Ovid). 5

  • Canals, D., et al. "Novel Chemotherapeutic Drugs in Sphingolipid Cancer Research." National Institutes of Health (PMC). 1

  • Cayman Chemical. "Sphingosine (d17:1) - PRODUCT INFORMATION." Cayman Chemical. 4

  • Maceyka, M., et al. "S1P metabolism in cancer and other pathological conditions." National Institutes of Health (PMC). 6

  • Pitman, M. R., et al. "Sphingosine kinase inhibitors: A patent review." Spandidos Publications. 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting N,N,N-Trimethyl-Sphingosine (TMS) Precipitation in Cell Media

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to deliver highly hydrophobic sphingolipid derivatives in vitro.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to deliver highly hydrophobic sphingolipid derivatives in vitro. N,N,N-trimethyl-sphingosine (TMS), a potent inhibitor of sphingosine kinase (SphK) and protein kinase C (PKC), is notoriously prone to precipitation when introduced into aqueous cell culture media.

This guide synthesizes field-proven methodologies, the thermodynamic principles of lipid solvation, and rigorous quality control steps to ensure your TMS treatments remain fully bioavailable and your experimental data is robust.

Section 1: Mechanistic Q&A — The Biophysics of TMS Precipitation

Q1: Why does TMS precipitate immediately upon addition to my cell culture media, even when pre-dissolved in DMSO? Causality & Mechanism: TMS possesses an amphiphilic structure with a highly hydrophobic 18-carbon aliphatic sphingoid backbone and a positively charged quaternary ammonium headgroup. While the headgroup provides slight aqueous solubility, the long aliphatic tail drives rapid hydrophobic aggregation in high-dielectric aqueous environments like cell media. When a highly concentrated DMSO stock of TMS is injected directly into media, the rapid diffusion of DMSO into the water leaves the TMS molecules locally supersaturated. Without a thermodynamic sink (like a lipid-binding pocket), they self-associate into insoluble micelles or macroscopic precipitates. To prevent this, TMS must be complexed with a carrier protein, such as Bovine Serum Albumin (BSA), which provides hydrophobic binding pockets to shield the aliphatic tail from the aqueous phase (1)[1].

Q2: Does the choice of basal media (e.g., DMEM vs. RPMI) or serum concentration affect this precipitation? Causality & Mechanism: Yes. Basal media with high calcium and magnesium concentrations (like DMEM) can exacerbate the precipitation of lipidic compounds by shielding the electrostatic repulsion between the charged headgroups of TMS micelles, promoting flocculation. Furthermore, while Fetal Bovine Serum (FBS) contains endogenous albumin that can act as a carrier, relying on FBS is highly variable and introduces confounding growth factors. For precise SphK inhibition assays, we strongly recommend complexing TMS with purified, fatty-acid-free BSA prior to introduction into serum-free or low-serum media (2)[2].

Section 2: Experimental Protocols & Workflows

Q3: What is the definitive, self-validating protocol for preparing a stable TMS working solution? To achieve a thermodynamically stable TMS solution, you must utilize the "Solvent-Shift and Carrier Complexation" method. This protocol is designed as a self-validating system: Step 4 includes a spectrophotometric check to guarantee the absence of micro-precipitates before applying the drug to your cells.

Step-by-Step Methodology: TMS-BSA Complexation

  • Primary Stock Preparation: Dissolve lyophilized TMS in 100% anhydrous DMSO to create a 10 mM primary stock. Validation check: The solution must be optically clear. Store aliquots at -20°C in silanized glass vials to prevent adsorption to plastics.

  • Carrier Solution Preparation: Prepare a 4 mg/mL (0.4% w/v) solution of strictly Fatty-Acid-Free BSA in 1X PBS (pH 7.4). Filter sterilize through a 0.22 µm PES membrane.

  • Complexation (The Critical Step): Heat both the TMS stock and the BSA solution to 37°C in a water bath. While vortexing the BSA solution vigorously, add the TMS stock dropwise to achieve a 1 mM intermediate stock (a 1:10 dilution).

  • Sonication & Self-Validation: Bath-sonicate the intermediate stock at 37°C for 15 minutes. Self-Validation Check: Measure the absorbance of the solution at 600 nm (OD600) against a BSA-only blank. An OD600 < 0.05 confirms the successful complexation and absence of light-scattering micro-precipitates. If OD600 > 0.05, continue sonication.

  • Final Dilution: Dilute the validated 1 mM TMS-BSA complex into your pre-warmed cell culture media to reach your final working concentration (typically 1-10 µM) (3)[3].

TMS_Workflow A 1. Dissolve TMS in 100% DMSO C 3. Dropwise Addition with Vortexing (37°C) A->C B 2. Prepare 4 mg/mL Fatty-Acid Free BSA B->C D 4. Bath Sonication (15 mins) C->D E 5. QC: Check OD600 (< 0.05 is Pass) D->E F 6. Dilute into Cell Culture Media E->F

Workflow for preparing and validating stable TMS-BSA complexes for in vitro assays.

Section 3: Quantitative Data & Optimization

Q4: What are the optimal molar ratios and parameters for TMS solubility? When troubleshooting, it is crucial to balance the molar ratio of the lipid (TMS) to the carrier (BSA). Too little BSA leads to precipitation; too much BSA can sequester the drug and reduce its effective free concentration, dampening its biological effect on targets like SphK1 (4)[4].

Table 1: Quantitative Parameters for TMS-BSA Complexation

ParameterRecommended ValueCausality / Rationale
TMS:BSA Molar Ratio 1:1 to 1:2Ensures sufficient hydrophobic pockets (BSA has ~7 high-affinity lipid binding sites) without over-sequestering the drug.
BSA Type Fatty-Acid Free (<0.02%)Endogenous fatty acids in standard BSA occupy the binding pockets, preventing TMS from complexing and causing it to precipitate.
Complexation Temp 37°CIncreases the kinetic energy of the system, keeping the TMS aliphatic chain fluid during the solvent shift from DMSO to water.
Max DMSO in Media < 0.1% (v/v)Prevents DMSO-induced cellular toxicity and membrane permeabilization artifacts in downstream assays.
Section 4: Advanced Troubleshooting & Pathway Implications

Q5: I followed the protocol, but my downstream Sphingosine Kinase inhibition assay shows high variability. Could precipitation still be occurring at a microscopic level? Causality & Mechanism: Yes. If your TMS is precipitating into sub-micron micelles, it may pass the OD600 visual check but fail to partition into the cell membrane where SphK resides. TMS functions by competitively inhibiting SphK, preventing the phosphorylation of endogenous sphingosine into the pro-survival signaling molecule, Sphingosine-1-Phosphate (S1P) (2)[2]. If TMS is locked in a micelle, it cannot enter the cell. Solution: Verify the integrity of your labware. TMS strongly adheres to polystyrene and polypropylene surfaces. Always prepare the intermediate stocks in silanized glass vials. Additionally, ensure your cells are washed with serum-free media prior to treatment, as exogenous serum proteins can strip the TMS from your carefully prepared BSA complex.

SphK_Pathway Sph Sphingosine SphK Sphingosine Kinase (SphK1/2) Sph->SphK S1P Sphingosine-1-Phosphate (S1P) SphK->S1P Proliferation Cell Survival & Proliferation S1P->Proliferation TMS TMS (Bioavailable) TMS->SphK Inhibits Apoptosis Apoptosis TMS->Apoptosis Induces

Mechanism of bioavailable TMS inhibiting SphK to block S1P-mediated cell survival.

Q6: Can I use liposomes instead of BSA for delivering TMS? Causality & Mechanism: Absolutely. For researchers conducting long-term assays (>48 hours) or in vivo studies, BSA complexes may degrade. Liposomal formulations (e.g., encapsulating TMS in phosphatidylcholine/cholesterol vesicles) provide a highly stable, biomimetic delivery vehicle (3)[3]. Liposomes fuse directly with the plasma membrane, delivering TMS directly to the intracellular leaflet where PKC and SphK are localized. This circumvents aqueous solubility issues entirely, though it requires specialized extrusion equipment to prepare.

References
  • Title: Molecular Clustering of STIM1 with Orai1/CRACM1 at the Plasma Membrane Depends Dynamically on Depletion of Ca2+ Stores and on Electrostatic Interactions Source: PMC - NIH URL
  • Title: Novel Chemotherapeutic Drugs in Sphingolipid Cancer Research Source: PMC - NIH URL
  • Title: Interplay between AMP-activated protein kinase (AMPK)
  • Title: In vitro and in vivo evaluation of N,N,N-trimethylphytosphingosine-iodide (TMP)

Sources

Optimization

Technical Support Center: Optimizing N,N,N-trimethylsphingosine (TMS) Concentration

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the narrow therapeutic and experimental window of N,N,N-trimethylsphingosine (TMS).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the narrow therapeutic and experimental window of N,N,N-trimethylsphingosine (TMS). TMS is a potent, stable N-methylated synthetic sphingolipid analog used primarily to inhibit sphingosine kinases (SphK1 and SphK2)[1].

However, because sphingolipid metabolism is a highly dynamic network, improper dosing of TMS can rapidly shift the cellular environment from targeted kinase inhibition to off-target cytotoxicity. This guide is designed to help you navigate the biochemical causality of TMS-induced cell death, establish self-validating experimental protocols, and optimize your concentrations for robust, reproducible data.

Mechanistic Overview: The Sphingolipid Rheostat

To optimize TMS, we must first understand why it causes cytotoxicity. Cellular fate is governed by the "sphingolipid rheostat"—a delicate balance between pro-apoptotic molecules (ceramide and sphingosine) and pro-survival molecules (sphingosine-1-phosphate, or S1P)[2].

TMS competitively inhibits SphK, preventing the phosphorylation of sphingosine into S1P[1]. While this is the intended effect for many anti-cancer or anti-inflammatory studies, pushing the concentration too high causes two cascading failures:

  • Lethal Ceramide Accumulation: Complete blockade of SphK forces a massive backlog in the pathway, leading to toxic accumulations of ceramide[2].

  • Off-Target Kinase Inhibition: At higher concentrations, TMS loses its specificity and begins to inhibit Protein Kinase C (PKC) and disrupt cell membrane signaling[3][4].

TMS_Mechanism Ceramide Ceramide (Pro-apoptotic) Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Cytotoxicity / Cell Death Ceramide->Apoptosis Promotes S1P Sphingosine-1-Phosphate (Pro-survival) Sphingosine->S1P Phosphorylation S1P->Apoptosis Blocks SphK Sphingosine Kinase (SphK1 / SphK2) SphK->Sphingosine Substrate SphK->S1P Catalyzes TMS N,N,N-trimethylsphingosine (TMS) TMS->SphK Competitive Inhibition PKC Protein Kinase C (PKC) (Off-target) TMS->PKC Off-target Inhibition

Mechanism of TMS modulating the sphingolipid rheostat and inducing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: Why does TMS cause abrupt cytotoxicity in my cell lines even at moderate concentrations (e.g., 15 µM)? A1: You are likely observing the threshold where TMS transitions from a selective SphK inhibitor to a broad-spectrum lipid disruptor. Initial SphK inhibitor development utilized sphingosine-derived molecules like TMS, which inherently suffer from low specificity at higher doses. Above ~10-15 µM, TMS begins to inhibit off-target survival proteins like the 14-3-3 protein and PKC, while simultaneously causing membrane disruption[3][4]. To prevent this, you must titrate below the PKC-inhibition threshold.

Q2: What is the recommended starting concentration range for in vitro assays to avoid non-specific toxicity? A2: For most primary cells and stable lines (e.g., HUVECs or platelets), the optimal functional window lies between 0.1 µM and 10 µM . For instance, TMS effectively inhibits IL-1β-induced NF-κB activation and E-selectin expression in HUVECs in a concentration-dependent manner within this exact range without inducing cell death[5].

Q3: My in vivo model shows systemic toxicity with free TMS. How can I improve the therapeutic window? A3: Free TMS requires relatively high dosages (e.g., 0.1–0.3 mg/mouse) to achieve significant anti-tumor or anti-metastatic effects, which frequently borders on systemic toxicity[6]. The causality here is poor biodistribution and rapid clearance, forcing researchers to over-dose. The solution is liposomal encapsulation . Liposomal TMS significantly reduces undesirable side effects, prolongs circulation half-life, and enhances drug accumulation specifically in tumor tissues[6][7].

Quantitative Baseline Data

Use the following empirically validated parameters to benchmark your experimental design. Deviating significantly from these ranges increases the risk of cytotoxicity.

Cell Type / ModelDelivery MethodTMS Concentration / DosePrimary Observed EffectReference
HUVEC Free TMS (in vitro)0.1 µM – 10 µMInhibits IL-1β-induced E-selectin expression.[5]
Human Platelets Free TMS (in vitro)1 µM – 10 µMInhibits Sph-1-P formation and platelet activation.[8]
B16 Melanoma Free TMS (in vivo)0.1 – 0.3 mg/mouseHigh systemic toxicity; moderate metastasis inhibition.[6]
B16 Melanoma Liposomal TMSEquivalent to freeVastly reduced toxicity; enhanced tumor accumulation.[6][7]
Murine I/R Model Free TMS (IV)0.001 – 1 mg/kgCytoprotective in wild-type; reduces infarct size by 66%.[4]

Troubleshooting Guide: Self-Validating Optimization Protocol

To find the exact concentration of TMS that inhibits SphK without triggering PKC-mediated apoptosis, you must use a dual-readout self-validating system . If you only measure cell viability, you won't know if the cells died from target engagement (S1P depletion) or off-target toxicity.

Protocol: Establishing the Maximum Tolerated Concentration (MTC) of TMS

Step 1: Preparation of TMS Stock Solutions

  • Causality: TMS is a lipid analog. Improper solvation leads to micelle formation, causing localized spikes in concentration that rupture cell membranes.

  • Action: Dissolve TMS in a 1:1 Ethanol/Water mixture or high-purity DMSO. If using DMSO, ensure the final in-well concentration of DMSO never exceeds 0.1% (v/v).

Step 2: Cell Seeding and Serum Starvation (Critical Step)

  • Causality: Standard Fetal Bovine Serum (FBS) contains high levels of exogenous S1P. If you do not serum-starve your cells, the exogenous S1P will bypass your SphK inhibition, forcing you to use artificially high, toxic doses of TMS to see a phenotypic effect.

  • Action: Seed cells in standard media. 12 hours prior to TMS treatment, wash twice with PBS and switch to media containing 0.1% to 0.5% FBS (or BSA).

Step 3: Dual-Titration Treatment

  • Action: Treat cells with a logarithmic titration of TMS: Vehicle control, 0.1 µM, 0.5 µM, 1.0 µM, 5.0 µM, 10.0 µM, and 15.0 µM.

  • Incubation: 24 hours.

Step 4: The Self-Validating Dual Readout Instead of a single assay, split your replicates to measure two parameters simultaneously:

  • Readout A (Toxicity): Perform a WST-1 or MTT assay to measure mitochondrial metabolic activity (viability).

  • Readout B (Efficacy): Lyse the parallel wells and perform an in vitro Sphingosine Kinase Activity Assay (measuring the conversion of NBD-sphingosine to NBD-S1P).

  • Interpretation Logic: The optimal concentration is the point where Readout B shows >70% inhibition of SphK, but Readout A shows >85% viability. If viability drops before SphK is fully inhibited, your toxicity is off-target, and you must switch to a liposomal formulation[7].

TMS_Workflow Step1 1. Formulation Strategy Free TMS vs. Liposomal TMS Step2 2. Serum Starvation (Deplete exogenous S1P) Step1->Step2 Step3 3. Concentration Titration (0.1 µM to 15 µM) Step2->Step3 Step4 4. Dual Readout Assay (WST-1 Viability & SphK Activity) Step3->Step4 Decision Is Viability > 85% & SphK Inhibited? Step4->Decision Step5A Toxicity Detected: Lower Conc. or Use Liposomes Decision->Step5A No Step5B Optimal Window Found: Proceed to Functional Assays Decision->Step5B Yes Step5A->Step3 Re-titrate

Step-by-step workflow for optimizing TMS concentration in cellular assays.

References

  • Sphingosine Kinase Inhibitors as Maintenance Therapy of Glioblastoma After Ceramide-Induced Response. Anticancer Research.[Link]

  • Sphingosine kinase inhibitors: A patent review. Spandidos Publications.[Link]

  • A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties. Oncotarget.[Link]

  • N,N-dimethylsphingosine inhibition of sphingosine kinase and sphingosine 1-phosphate activity in human platelets. PubMed.[Link]

  • Cytoprotective effects of N,N,N-trimethylsphingosine during ischemia-reperfusion injury are lost in the setting of obesity and diabetes. American Journal of Physiology.[Link]

  • N,N,N-trimethylsphingosine inhibits interleukin-1 beta-induced NF-kappa B activation and consequent E-selectin expression in human umbilical vein endothelial cells. PubMed.[Link]

  • Liposomal N,N,N-Trimethylsphingosine (TMS) as an Inhibitor of B16 Melanoma Cell Growth and Metastasis with Reduced Toxicity and Enhanced Drug Efficacy Compared to Free TMS. AACR Journals.[Link]

  • Cooperative inhibitory effect of N,N,N-trimethylsphingosine and sphingosine-1-phosphate, co-incorporated in liposomes, on B16 melanoma cell metastasis. Spandidos Publications.[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Cellular Permeability of N,N,N-trimethyl-sphingosine (TMS)

Document ID: TMS-Perm-TSG-001 Version: 1.0 Last Updated: March 28, 2026 Introduction Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with N,N,N...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: TMS-Perm-TSG-001 Version: 1.0 Last Updated: March 28, 2026

Introduction

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with N,N,N-trimethyl-sphingosine (TMS). As a potent modulator of sphingolipid metabolism, TMS holds significant therapeutic promise. However, its inherent physicochemical properties—specifically, its quaternary ammonium head group—present a formidable challenge to its use in cell-based assays and in vivo applications: low cellular permeability.

This guide, structured in a practical question-and-answer format, provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind strategies to overcome this critical hurdle. We aim to equip you with the knowledge to effectively deliver TMS to its intracellular targets and achieve reliable, reproducible results.

Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts

Q1: Why is my TMS compound showing low efficacy in cell-based assays compared to its reported in vitro activity?

A1: This is the most common and anticipated challenge when working with TMS. The discrepancy arises from its poor cellular permeability. TMS is a quaternary ammonium compound, meaning its headgroup contains a permanently positively charged nitrogen atom. This feature makes the molecule highly hydrophilic (water-soluble) and prevents it from passively diffusing across the hydrophobic lipid bilayer of the cell membrane. While TMS may potently inhibit its target (e.g., sphingosine kinase) in a cell-free enzymatic assay, its inability to reach sufficient intracellular concentrations in whole-cell systems leads to diminished or negligible biological effects.

Q2: What are the primary strategies to enhance the cellular uptake of TMS?

A2: To overcome the permeability barrier of a charged molecule like TMS, a delivery vehicle or formulation strategy is essential. The most effective approaches are:

  • Liposomal Encapsulation: Encapsulating TMS within liposomes, which are microscopic vesicles composed of a lipid bilayer, is a highly effective method. Cationic liposomes, in particular, can facilitate cellular entry. The liposome fuses with the cell membrane, delivering its payload directly into the cytoplasm.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with the hydrophobic tail of TMS, effectively masking its charged headgroup and facilitating its interaction with and transport across the cell membrane.

  • Hydrophobic Ion-Pairing: This technique involves pairing the positively charged TMS with a negatively charged, lipid-soluble molecule (a counter-ion). This pairing neutralizes the charge, forming a more lipophilic complex that can more readily diffuse across the cell membrane.

  • Prodrug Approach: This advanced strategy involves chemically modifying TMS into a more lipophilic, uncharged precursor (a prodrug). The prodrug can cross the cell membrane, and once inside, it is cleaved by intracellular enzymes to release the active TMS molecule. This approach requires significant expertise in chemical synthesis.

Q3: Are there commercially available fluorescent analogs of TMS for uptake studies?

A3: While a direct, commercially available N,N,N-trimethyl-sphingosine labeled with a fluorophore is not commonly listed, researchers can utilize fluorescently-labeled sphingosine analogs like NBD-sphingosine as a starting point for uptake experiments. These analogs share a similar sphingoid backbone and can provide valuable insights into the efficiency of different delivery strategies. Custom synthesis of a fluorescently-labeled TMS is also a viable option for more precise studies.

Part 2: Experimental Protocols & Troubleshooting Guides

This section provides detailed, step-by-step protocols for the most common and effective methods to enhance TMS delivery.

Protocol 1: Liposomal Encapsulation of TMS

Objective: To encapsulate TMS into cationic liposomes to improve its cellular delivery. This protocol uses the thin-film hydration method followed by extrusion.

Materials:

  • N,N,N-trimethyl-sphingosine (TMS)

  • 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) (cationic lipid)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4, sterile

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Liposome extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, combine DOTAP, DOPE, and Cholesterol in a molar ratio of 50:25:25 in chloroform. The inclusion of the neutral "helper" lipid DOPE and cholesterol is crucial for the stability and fusion properties of the liposomes.

    • Add TMS dissolved in a small amount of methanol to the lipid mixture. A starting point for the drug-to-lipid molar ratio is 1:10.

    • Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at 37°C until a thin, uniform lipid film is formed on the inner surface of the flask.

    • To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration:

    • Hydrate the lipid film with sterile PBS (pH 7.4) by gently rotating the flask. The volume of PBS should be calculated to achieve the desired final lipid concentration (e.g., 10 mg/mL).

    • Incubate the flask at 37°C for 1 hour with intermittent vortexing to facilitate the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Equilibrate the extruder to a temperature above the phase transition temperature of the lipids (room temperature is generally sufficient for this lipid mixture).

    • Pass the MLV suspension through the extruder 11-21 times to form small unilamellar vesicles (SUVs) with a uniform size distribution.

  • Purification and Characterization:

    • Remove any unencapsulated TMS by dialysis or size-exclusion chromatography against PBS.

    • Characterize the liposomes for size and zeta potential using dynamic light scattering (DLS). The expected size should be around 100-150 nm with a positive zeta potential.

    • The encapsulation efficiency can be determined by lysing the liposomes with a detergent (e.g., 1% Triton X-100) and quantifying the TMS concentration using a suitable analytical method (e.g., LC-MS).

Troubleshooting:

IssuePossible CauseSolution
Low Encapsulation Efficiency Drug-to-lipid ratio is too high.Decrease the initial amount of TMS relative to the total lipids.
Inefficient hydration.Increase hydration time and ensure gentle agitation.
Liposome Aggregation Insufficient surface charge.Ensure the correct molar ratio of the cationic lipid (DOTAP).
High ionic strength of the buffer.Use a lower salt concentration buffer if possible, while maintaining physiological osmolarity.
Cytotoxicity in Cell Assays High concentration of cationic lipids.Perform a dose-response curve to determine the optimal, non-toxic concentration of the liposomal formulation.[1]
Contamination.Ensure sterile technique throughout the preparation process.
Protocol 2: Cyclodextrin Complexation of TMS

Objective: To form an inclusion complex between TMS and a modified cyclodextrin to enhance its solubility and cellular permeability.

Materials:

  • N,N,N-trimethyl-sphingosine (TMS)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Determine Optimal Molar Ratio:

    • The stoichiometry of the inclusion complex is typically 1:1 or 2:1 (CD:guest). A phase solubility study is recommended to determine the optimal ratio.

    • For an initial attempt, a 1:1 molar ratio is a good starting point.

  • Complexation by Co-precipitation:

    • Prepare an aqueous solution of HP-β-CD or SBE-β-CD (e.g., 10 mM in deionized water). These modified cyclodextrins have higher aqueous solubility than native β-cyclodextrin, reducing the risk of precipitation of the cyclodextrin itself.[2]

    • Prepare a concentrated stock solution of TMS in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Slowly add the TMS solution dropwise to the stirring cyclodextrin solution.

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation and equilibration.

    • Remove the organic solvent by evaporation under a stream of nitrogen or by gentle heating.

  • Isolation and Purification:

    • Lyophilize (freeze-dry) the aqueous solution to obtain the TMS-cyclodextrin complex as a powder.

    • The resulting powder can be reconstituted in cell culture media for in vitro experiments.

Troubleshooting:

IssuePossible CauseSolution
Precipitation during Complexation Exceeded solubility of the complex.Decrease the initial concentrations of TMS and/or cyclodextrin. Ensure the use of a highly soluble cyclodextrin derivative.
pH effects on TMS or cyclodextrin.Ensure the pH of the solution is compatible with both molecules.
Low Complexation Efficiency Unfavorable guest-host fit.Try a different type of cyclodextrin (e.g., γ-cyclodextrin) which has a larger cavity.
Insufficient equilibration time.Increase the stirring time to 72 hours.
Cytotoxicity in Cell Assays High concentrations of cyclodextrin can extract cholesterol from cell membranes.Perform a dose-response experiment to find a non-toxic concentration of the complex.
Protocol 3: Cellular Uptake Assay with a Fluorescent Sphingolipid Analog

Objective: To qualitatively and quantitatively assess the efficacy of different delivery strategies for a TMS-like molecule using a fluorescent analog (e.g., NBD-Sphingosine).

Materials:

  • NBD-Sphingosine (or other suitable fluorescent sphingolipid analog)

  • Your chosen cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • Serum-free medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Delivery vehicles (e.g., pre-formed TMS-liposomes, TMS-cyclodextrin complex)

  • Fluorescence microscope and/or flow cytometer

Procedure:

  • Cell Seeding:

    • Seed cells on glass-bottom dishes (for microscopy) or in a 24-well plate (for flow cytometry) to achieve 70-80% confluency on the day of the experiment.

  • Preparation of Treatment Solutions:

    • Prepare a stock solution of NBD-Sphingosine in DMSO.

    • Prepare the following treatment solutions in serum-free medium:

      • Control: NBD-Sphingosine alone (e.g., 5 µM final concentration).

      • Liposome Delivery: Your prepared TMS-liposomes with co-encapsulated NBD-Sphingosine.

      • Cyclodextrin Delivery: Your prepared TMS-cyclodextrin complex with NBD-Sphingosine added to the solution.

  • Cell Labeling and Incubation:

    • Wash the cells once with warm PBS.

    • Add the treatment solutions to the cells and incubate for 1-4 hours at 37°C.

  • Analysis:

    • Microscopy:

      • Wash the cells three times with cold PBS to remove extracellular fluorescence.

      • Add fresh medium or PBS and image the cells using a fluorescence microscope with the appropriate filter set for NBD (Excitation ~466 nm, Emission ~536 nm).

    • Flow Cytometry:

      • Wash cells as above, then detach with Trypsin-EDTA.

      • Resuspend the cells in cold PBS and analyze on a flow cytometer, quantifying the mean fluorescence intensity of the cell population.

Troubleshooting:

IssuePossible CauseSolution
High Background Fluorescence Incomplete washing.Increase the number of wash steps with cold PBS.
Autofluorescence of cells or medium.Use a phenol red-free medium for the experiment. Include an unstained cell control to set the baseline.
No or Low Signal Inefficient uptake.Increase the incubation time or the concentration of the fluorescent probe.
Photobleaching (microscopy).Reduce laser power and exposure time. Use an anti-fade mounting medium if fixing cells.
Incorrect filter settings.Ensure the excitation and emission filters are appropriate for the NBD fluorophore.[3]

Part 3: Visualized Workflows and Concepts

Diagram 1: The Challenge of TMS Permeability and Delivery Solutions

This diagram illustrates the fundamental problem of TMS's low permeability and how different delivery systems address this challenge.

TMS_Delivery_Strategies cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TMS { TMS | +} membrane Lipid Bilayer TMS->membrane Blocked Liposome Liposome TMS + Liposome->membrane Fusion & Release Cyclodextrin Cyclodextrin TMS + Cyclodextrin->membrane Facilitated Transport IonPair Ion-Paired TMS Neutral IonPair->membrane Passive Diffusion Target Intracellular Target Optimization_Workflow start Start: Low TMS Activity in Cells select_strategy Select Initial Delivery Strategy (e.g., Liposomes, Cyclodextrin) start->select_strategy formulate Formulate TMS with Vehicle (Protocols 1 & 2) select_strategy->formulate uptake_assay Assess Uptake with Fluorescent Analog (Protocol 3) formulate->uptake_assay q1 Is Uptake Enhanced? uptake_assay->q1 functional_assay Perform Functional Assay (e.g., Cell Viability, Target Inhibition) q1->functional_assay Yes re_evaluate Re-evaluate Strategy or Vehicle q1->re_evaluate No q2 Is Biological Activity Restored? functional_assay->q2 optimize Optimize Formulation: - Drug:Vehicle Ratio - Concentration - Incubation Time q2->optimize Yes q2->re_evaluate No end Proceed with Optimized Protocol optimize->end

Caption: A step-by-step decision-making process for developing and validating an effective TMS delivery protocol.

References

  • Caira, M. R., et al. (2003). Thermal and Structural Properties of a 2:1 Inclusion Complex of Paroxetine Base and β-Cyclodextrin. Journal of Pharmaceutical Sciences, 92(8), 1636-1644.
  • Chen, Y., et al. (2006). Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. Crystal Growth & Design, 6(5), 1153-1158.
  • Fenyvesi, É. (2019). Practical Considerations about the Cyclodextrin Solubilities – A Quickstart Guide for Newbies. Cyclodextrin News. [Link]

  • Phan, T. D., et al. (2020). Advancing insights on β-cyclodextrin inclusion complexes with SSRIs through lens of X-ray diffraction and DFT calculation.
  • Wang, D., et al. (2020). Preparation, Characterization, and Bioavailability of Host-Guest Inclusion Complex of Ginsenoside Re with Gamma-Cyclodextrin. Molecules, 25(8), 1864.
  • Li, M., et al. (2023). Development and optimisation of cationic lipid nanoparticles for mRNA delivery. bioRxiv. [Link]

  • S.A.S, T. N., & T.T, D. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. [Link]

  • Al-Ali, A. (2025). A novel cyclodextrin-lipid complex method to formulate asymmetric liposomes. SURE (Sunderland Repository). [Link]

  • Mikheev, A., et al. (2022). Influence of Lipid Composition of Cationic Liposomes 2X3-DOPE on mRNA Delivery into Eukaryotic Cells. International Journal of Molecular Sciences, 23(24), 16223.
  • Petneházy, I., et al. (2014). Optimization of Liposomal Lipid Composition for a New, Reactive Sulfur Donor, and In Vivo Efficacy Studies on Mice to Antagonize Cyanide Intoxication. International Journal of Molecular Sciences, 15(11), 20043-20059.
  • Kim, J. S., et al. (2017). Optimization and physicochemical characterization of a cationic lipid-phosphatidylcholine mixed emulsion formulated as a highly efficient vehicle that facilitates adenoviral gene transfer. International Journal of Nanomedicine, 12, 7487-7503.
  • Van der Luit, A. H., et al. (2004). Fluorescence-labeled sphingosines as substrates of sphingosine kinases 1 and 2. Bioorganic & Medicinal Chemistry Letters, 14(6), 1471-1474.
  • Samuelsen, L., & Holm, R. (2022). Creating rational designs for cyclodextrin-based formulations. On Drug Delivery. [Link]

  • Liu, R., et al. (2023). Synthesis of the derivatization reagent, NBD-H-DAB (A), its hydrolyzation under aqueous conditions, deriving NBD-H-PBA (B), and derivatization reaction of TTX with NBD-H-PBA (C). ResearchGate. [Link]

  • Bishop, C. J., et al. (2017). Hydrophobic Ion Pairing of Peptide Antibiotics for Processing into Controlled Release Nanocarrier Formulations. Molecular Pharmaceutics, 14(12), 4550-4562.
  • Pharmaceutical Technology. (n.d.). Unlocking the Potential of Hydrophobic Ion Pairing in Pharmaceutical Formulations. [Link]

  • Beltrán-Gracia, E., et al. (2019). Immunological and Toxicological Considerations for the Design of Liposomes.
  • St-Gelais, M., et al. (2021). One Step Encapsulation of Small Molecule Drugs in Liposomes via Electrospray-Remote Loading. Pharmaceutics, 13(12), 2083.
  • Abishek, K.G., et al. (2026). Optimization and troubleshooting, limitations, future opportunities for improvement in liposomes drug delivery technologies. ResearchGate. [Link]

  • Shaker, S., et al. (2024). QbD Approach-Based Preparation and Optimization of Hydrophobic Ion-Pairing Complex of Lysozyme with Sodium Dodecyl Sulphate to Enhance Stability in Lipid-Based Carriers. Pharmaceutics, 16(5), 606.
  • Sahu, R. K., & Singh, B. (2015). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 5(2), 429-445.
  • Gao, S., et al. (2021). (a) Synthesis of NBD acids for polymer modification. (i) neat, pressure... ResearchGate. [Link]

  • Shi, Y., et al. (2025). Hydrophobic ion pairing enables co-loading of water-soluble drugs in polymeric micelles. Utrecht University - UU Research Portal. [Link]

  • Sharma, G., et al. (2013). Challenges in Development of Targeted Liposomal Therapeutics.
  • Grassi, S., et al. (2016). A Functionalized Sphingolipid Analogue for Studying Redistribution during Activation in Living T Cells. PLOS ONE, 11(2), e0149068.
  • Han, Y., & Zhai, Y. (2024). Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges. Pharmaceutics, 16(6), 724.
  • Hadgraft, J., & Pugh, W. J. (2018). Ion Pairs for Transdermal and Dermal Drug Delivery: A Review. Pharmaceutics, 10(4), 180.
  • U.S. Patent Application No. US20150111838A1. (2015).
  • Popescu, C., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(4), 1279.
  • Sercombe, L., et al. (2012). Liposomal drug delivery systems: From concept to clinical applications. Journal of Controlled Release, 161(2), 501-512.
  • Fenyvesi, F. (2017). Cyclodextrin-assisted reconstitution of membrane proteins. Cyclodextrin News. [Link]

  • Finicle, B. T. (2021). Targeting endolysosomal trafficking with synthetic sphingolipid analogs to improve the delivery of oligonucleotide therapeutics. eScholarship.org. [Link]

  • de la Mata, P. (2022). Cyclodextrins inclusion complex. Search. [Link]

  • Ciccone, L., et al. (2022). Cyclodextrins and Their Polymers Affect the Lipid Membrane Permeability and Increase Levofloxacin's Antibacterial Activity In Vitro. Pharmaceutics, 14(11), 2297.
  • Jančić, I., et al. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Molecules, 26(12), 3699.
  • Watson, D. S., et al. (2021). Versatile Encapsulation and Synthesis of Potent Therapeutic Liposomes by Thermal Equilibration. bioRxiv. [Link]

  • Pagano, R. E. (2007). Using fluorescent sphingolipid analogs to study intracellular lipid trafficking. Current Protocols in Cell Biology, Chapter 25, Unit 25.2.
  • Balla, T., et al. (2012). Fluorescent Lipids: Functional Parts of Fusogenic Liposomes and Tools for Cell Membrane Labeling and Visualization. International Journal of Molecular Sciences, 13(1), 934-959.
  • Bhandari, R., et al. (2021). Recent Update on Applications of Quaternary Ammonium Silane as an Antibacterial Biomaterial: A Novel Drug Delivery Approach in Dentistry. Frontiers in Bioengineering and Biotechnology, 9, 706494.
  • Avanti Polar Lipids. (n.d.). Fluorescent Probes and Lipids. [Link]

  • Miller, J. B., et al. (2018). Development of Cationic Quaternary Ammonium Sulfonamide Amino Lipids for Nucleic Acid Delivery. University of Texas Southwestern Medical Center.
  • Dickinson, B. C., et al. (2020). A Small Molecule Fluorogenic Probe for the Detection of Sphingosine in Living Cells. ACS Chemical Biology, 15(7), 1858-1864.

Sources

Optimization

Technical Support Center: Sphingolipidomics &amp; Lipid Extraction

Troubleshooting Guide: N,N,N-trimethyl-sphingosine (TMS) Poor Recovery Welcome to the Application Scientist Support Portal. This guide is designed for researchers, scientists, and drug development professionals experienc...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: N,N,N-trimethyl-sphingosine (TMS) Poor Recovery

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, scientists, and drug development professionals experiencing low or irreproducible recovery of N,N,N-trimethyl-sphingosine (TMS) during lipid extraction and LC-MS/MS workflows.

The Core Mechanistic Problem: Why is TMS so difficult to extract?

N,N,N-trimethyl-sphingosine (TMS) is a stable, synthetic N-methylated sphingolipid analog widely studied as a selective sphingosine kinase (SK) and protein kinase C (PKC) inhibitor[1]. While it shares a hydrophobic sphingoid backbone with endogenous ceramides and sphingosines, its extraction behavior is radically different due to one critical structural feature: the quaternary ammonium group .

Because of this group, TMS possesses a permanent positive charge that cannot be neutralized by pH adjustments. In solution, TMS acts as a highly water-soluble cationic surfactant[2]. When subjected to traditional biphasic liquid-liquid extractions (LLE) like Folch or Bligh-Dyer, TMS resists partitioning into the non-polar organic phase (chloroform). Instead, its amphiphilic nature causes it to accumulate at the liquid-liquid interface (forming micro-emulsions) or partition heavily into the upper aqueous-methanol phase, resulting in severe analyte loss[3]. Furthermore, the permanent positive charge makes TMS highly susceptible to electrostatic adsorption onto the negatively charged silanol groups of standard borosilicate glassware.

Frequently Asked Questions (Troubleshooting)

Q1: I use the standard Folch/Bligh-Dyer method (Chloroform:Methanol:Water). Why is my TMS recovery below 30%? A1: Traditional biphasic extractions rely on hydrophobic partitioning. Because TMS lacks a neutralizing counter-ion (unlike zwitterionic sphingomyelins which have a phosphate group), it remains a pure cation. In a biphasic system, the polar quaternary amine anchors the molecule in the aqueous phase, while the hydrophobic tail pulls toward the organic phase. This causes TMS to become trapped at the interface. To fix this, you must eliminate the biphasic interface entirely by moving to a single-phase extraction.

Q2: I tried acidifying my extraction solvent (e.g., adding HCl) just like I do for Sphingosine-1-Phosphate (S1P). Why didn't my TMS recovery improve? A2: This is a common mechanistic oversight. Acidification works for S1P because the low pH protonates the phosphate group, neutralizing its negative charge and driving the molecule into the organic phase. However, TMS is a quaternary amine. Its nitrogen is bonded to four carbon atoms, meaning it has no protons to gain or lose. Its positive charge is completely independent of pH. Adding acid will denature binding proteins, but it will not neutralize TMS to improve organic partitioning.

Q3: My recovery drops the longer the sample sits in the autosampler. What is happening? A3: You are likely experiencing surface adsorption. The permanent positive charge of TMS binds tightly to the deprotonated silanol groups ( Si−O− ) present on standard glass vials and pipettes. You must switch to highly cross-linked polypropylene labware or thoroughly silanized glassware for all steps involving TMS.

Q4: How do I redesign my extraction to guarantee high, reproducible recovery? A4: You must implement a self-validating chemical system that leverages the permanent charge rather than fighting it. We recommend replacing biphasic LLE with a Single-Phase Extraction (Methanol/MTBE) [4] coupled with Weak Cation Exchange Solid Phase Extraction (WCX-SPE) .

Quantitative Data Summary: Comparison of Extraction Methods

The following table summarizes expected recovery metrics based on the chemical physics of TMS partitioning across different methodologies:

Extraction MethodPhase SeparationRecommended LabwarePrimary Separation MechanismExpected TMS RecoveryReproducibility (CV)
Folch (2:1 CHCl3:MeOH) BiphasicStandard GlassHydrophobic partitioning< 30%Poor (> 25%)
Acidified Bligh-Dyer BiphasicStandard GlasspH-driven partitioning (Fails for QACs)35 - 45%Poor (> 20%)
MTBE (Matyash) BiphasicPolypropyleneHydrophobic + Phase inversion60 - 70%Moderate (~15%)
Single-Phase + WCX-SPE MonophasicPolypropyleneElectrostatic Cation Exchange> 90% Excellent (< 5%)
Optimized Experimental Protocol: Single-Phase WCX-SPE Workflow

This protocol is a self-validating system. By utilizing a Weak Cation Exchange (WCX) resin—which features a carboxylic acid stationary phase ( pKa≈4.5 )—we can selectively trap the permanently charged TMS at neutral pH, wash away neutral/zwitterionic lipids, and elute TMS purely by neutralizing the resin with acid.

Materials Required:

  • Polypropylene microcentrifuge tubes and autosampler vials.

  • Extraction Solvent: Methanol : Methyl tert-butyl ether (MTBE) (1:1, v/v).

  • WCX-SPE Cartridges (e.g., Oasis WCX, 30 mg/1 cc).

  • Elution Solvent: 5% Formic Acid in Methanol.

Step-by-Step Methodology:

  • Sample Aliquoting & Spiking: Transfer 50 µL of biological sample (plasma/cell lysate) into a polypropylene tube. Spike with the appropriate isotopically labeled internal standard.

  • Single-Phase Extraction: Add 400 µL of the Extraction Solvent (MeOH:MTBE, 1:1). Vortex vigorously for 5 minutes. Causality: This single-phase mixture precipitates proteins while keeping all lipids, including cationic surfactants, fully solvated without creating a trapping interface.

  • Protein Precipitation: Incubate at 4°C for 15 minutes, then centrifuge at 16,000 × g for 10 minutes at 4°C. Transfer the supernatant to a new polypropylene tube.

  • Aqueous Dilution (Critical Step): Dilute the supernatant with 600 µL of LC-MS grade water. Causality: WCX retention relies on electrostatic interactions, which are weakened by high organic solvent concentrations. Diluting with water ensures the TMS cation binds tightly to the resin.

  • SPE Conditioning: Condition the WCX cartridge with 1 mL of Methanol, followed by 1 mL of Water.

  • Sample Loading: Load the diluted extract onto the WCX cartridge at a flow rate of 1 mL/min.

  • Interference Washing:

    • Wash 1: 1 mL of 5% Methanol in Water (Removes salts and polar neutral metabolites).

    • Wash 2: 1 mL of 100% Methanol (Removes neutral lipids like ceramides and diacylglycerols, as they have no charge to retain them on the resin).

  • Target Elution: Elute TMS with 1 mL of 5% Formic Acid in Methanol. Causality: The low pH ( <3 ) protonates the carboxylic acid groups on the WCX resin ( COO− becomes COOH ). The resin loses its negative charge, breaking the electrostatic bond and releasing the permanently charged TMS.

  • Reconstitution: Dry the eluate under a gentle stream of nitrogen and reconstitute in 100 µL of the initial LC-MS mobile phase.

Workflow Visualization

G cluster_traditional Traditional Biphasic LLE cluster_optimized Optimized WCX-SPE Workflow Sample Biological Sample Folch Folch/Bligh-Dyer (CHCl3:MeOH:H2O) Sample->Folch Single Single-Phase Extraction (MeOH:MTBE) Sample->Single Loss Analyte Loss: Trapped at Interface or Aqueous Phase Folch->Loss Precip Protein Precipitation Single->Precip WCX WCX-SPE (Weak Cation Exchange) Precip->WCX LCMS LC-MS/MS (>90% Recovery) WCX->LCMS

Fig 1. Biphasic extraction losses vs. the optimized single-phase WCX-SPE workflow for TMS.

References
  • Title: SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS Source: nih.gov URL:[Link][3]

  • Title: Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern Source: acs.org URL:[Link][2]

  • Title: Pharmacology and Antitumor Activity of ABC294640, a Selective Inhibitor of Sphingosine Kinase-2 Source: nih.gov URL:[Link][1]

  • Title: Bovine Milk Polar Lipids: Lipidomics Advances and Functional Perspectives Source: nih.gov URL:[Link][4]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Sphingosine Kinase Inhibition: N,N,N-trimethyl-sphingosine vs. D-erythro-sphingosine

A Senior Application Scientist's Guide to Understanding and Assaying Two Foundational SphK Inhibitors In the intricate world of lipid signaling, the enzyme sphingosine kinase (SphK) serves as a critical regulatory node....

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Understanding and Assaying Two Foundational SphK Inhibitors

In the intricate world of lipid signaling, the enzyme sphingosine kinase (SphK) serves as a critical regulatory node. It catalyzes the phosphorylation of the pro-apoptotic sphingolipid, sphingosine, into the pro-survival mediator, sphingosine-1-phosphate (S1P).[1][2] This balance, often termed the "sphingolipid rheostat," is a key determinant of cell fate, influencing processes from proliferation and migration to apoptosis and inflammation.[3][4] Consequently, SphK has emerged as a significant therapeutic target in oncology, immunology, and fibrotic diseases.[5][6]

There are two primary isoforms of this enzyme, SphK1 and SphK2, which differ in their subcellular localization and, in some contexts, exhibit opposing biological functions.[1][7] SphK1 is predominantly cytosolic and translocates to the plasma membrane upon activation, while SphK2 is found in the nucleus, endoplasmic reticulum, and mitochondria.[1][8] This distinction underscores the need for precise pharmacological tools to dissect their individual roles.

This guide provides an in-depth comparison of two early-generation, sphingosine-based SphK inhibitors: the natural substrate D-erythro-sphingosine and its synthetic analog, N,N,N-trimethyl-sphingosine (TMS). While the field has since evolved to produce highly potent and isoform-selective inhibitors, understanding the characteristics and limitations of these foundational molecules is crucial for interpreting historical data and for specific experimental contexts.

The Inhibitors: A Mechanistic Overview

D-erythro-sphingosine: The Endogenous Substrate and Multi-Target Modulator

D-erythro-sphingosine is the natural substrate for both SphK1 and SphK2.[9] Its role as an "inhibitor" is complex and context-dependent. At concentrations significantly above its Km value, it can lead to substrate inhibition. However, its primary utility and major caveat in research stem from its potent off-target effects. D-erythro-sphingosine is a well-documented inhibitor of Protein Kinase C (PKC), a critical family of enzymes in signal transduction.[10][11][12] This inhibitory action on PKC can confound experimental results, making it difficult to attribute observed cellular effects solely to the modulation of SphK activity.[13][14] Furthermore, as the direct precursor to S1P, its administration to cells can lead to increased S1P levels, potentially masking or opposing any inhibitory effects on other pathways.[15]

N,N,N-trimethyl-sphingosine (TMS): A Competitive Analog with Caveats

N,N,N-trimethyl-sphingosine (TMS) is a synthetic derivative of sphingosine designed to act as a competitive inhibitor of SphK.[16] By competing with the endogenous sphingosine for the enzyme's active site, TMS blocks the production of S1P.[16] Like other early sphingosine analogs such as N,N-dimethylsphingosine (DMS), TMS generally lacks high selectivity between the SphK1 and SphK2 isoforms.[17] While it was developed to overcome the metabolic liability of D-erythro-sphingosine (i.e., it cannot be phosphorylated to S1P), TMS is not without its own off-target concerns. Studies have shown that related sphingosine analogs can inhibit other kinases, including PKC and ceramide kinase, which must be considered during experimental design.[17][18] Compared to its more widely studied counterpart, DMS, TMS often exhibits weaker inhibitory effects on SphK.[19]

Head-to-Head Comparison: Performance and Properties

The distinct characteristics of these two molecules dictate their appropriate experimental applications and the necessary controls to ensure data integrity.

FeatureN,N,N-trimethyl-sphingosine (TMS)D-erythro-sphingosine
Molecule Type Synthetic sphingosine analogNatural substrate of SphK
Primary Mechanism Competitive inhibitor of SphK1 and SphK2.[16]Natural substrate; also a potent inhibitor of Protein Kinase C (PKC).[11][12]
Isoform Selectivity Generally non-selective for SphK1 vs. SphK2.[17]Not applicable; it is the substrate for both isoforms.
Potency Considered a relatively weak inhibitor.[19]High-affinity substrate for SphK; potent inhibitor of PKC.[10]
Key Off-Targets Potential for inhibition of PKC and ceramide kinase.[17][18]Strong, well-documented inhibition of Protein Kinase C (PKC).[13][14]
Metabolic Fate Not a substrate for phosphorylation by SphK.Rapidly phosphorylated to sphingosine-1-phosphate (S1P) in cells.[15]
Primary Limitation Lower potency and potential off-target effects.[19]Confounding biological activity due to PKC inhibition and conversion to S1P.[14][15]
Recommended Use As a competitive SphK inhibitor control, with validation for off-target effects.As a natural substrate for SphK assays; use as a cellular inhibitor requires extensive controls for PKC activity.

Visualizing the Interplay: Signaling and Inhibition

To fully appreciate the comparison, it is essential to visualize the cellular context in which these inhibitors act.

cluster_0 Sphingolipid Rheostat cluster_1 Downstream Signaling Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis / Cell Cycle Arrest Ceramide->Apoptosis S1P S1P Sphingosine->S1P SphK1 / SphK2 Sphingosine->Apoptosis S1PR S1P Receptors S1P->S1PR Survival Proliferation / Survival S1PR->Survival TMS TMS TMS->Sphingosine Competitively Inhibits D_Sph D-erythro- sphingosine D_Sph->Sphingosine Competitively Inhibits PKC Protein Kinase C D_Sph->PKC Inhibits start Start: Reagent Preparation reagents Prepare: - Kinase Buffer - Enzyme (SphK1/2) - Substrate (Sphingosine) - Inhibitors (TMS, etc.) - [γ-³³P]ATP start->reagents setup Reaction Setup (Enzyme + Inhibitor + Substrate) reagents->setup initiate Initiate Reaction (Add [γ-³³P]ATP) setup->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction (Add Acidic Chloroform/Methanol) incubate->terminate extract Phase Separation & Organic Phase Collection terminate->extract tlc Separate Product via TLC extract->tlc quantify Quantify [³³P]S1P (Phosphorimaging) tlc->quantify analysis Data Analysis (Calculate IC50) quantify->analysis end End analysis->end

Sources

Comparative

Comparative Analysis of Sphingolipid-Derived PKC Inhibitors: N,N,N-Trimethylsphingosine vs. Safingol

Sphingolipid derivatives are potent modulators of cellular signaling, primarily acting through the "sphingolipid rheostat" and the competitive inhibition of lipid-dependent kinases. Among these, Safingol (L-threo-dihydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Sphingolipid derivatives are potent modulators of cellular signaling, primarily acting through the "sphingolipid rheostat" and the competitive inhibition of lipid-dependent kinases. Among these, Safingol (L-threo-dihydrosphingosine) and N,N,N-trimethylsphingosine (TMS) have emerged as critical pharmacological tools for investigating Protein Kinase C (PKC) pathways in oncology and vascular biology[1][2]. While both compounds target the regulatory domain of PKC, their secondary targets, physicochemical properties, and clinical trajectories diverge significantly. This guide provides an objective, data-driven comparison of Safingol and TMS to aid researchers in selecting the appropriate inhibitor for preclinical and clinical assay development.

Mechanistic Profiling & Target Specificity

Safingol (L-threo-dihydrosphingosine)

Safingol is a synthetic L-threo-stereoisomer of endogenous sphinganine[3]. It functions as a competitive inhibitor at the regulatory phorbol-binding domain of PKC, exhibiting an IC50 of approximately 24 to 40 µM depending on the specific isoform and assay conditions[1][4][5].

Crucially, Safingol acts as a dual inhibitor; it also potently inhibits Sphingosine Kinase 1 (SphK1) with a Ki of ~5 µM[5][6]. By blocking SphK1, Safingol prevents the phosphorylation of sphingosine into the pro-survival factor sphingosine-1-phosphate (S1P). This shifts the intracellular sphingolipid rheostat toward ceramide accumulation, driving autophagy and apoptosis independently of endogenous sphingolipid changes[3][7]. This dual action makes Safingol highly synergistic with chemotherapeutics like doxorubicin and cisplatin, prompting its evaluation in Phase I clinical trials[7][8].

N,N,N-Trimethylsphingosine (TMS)

TMS is a stable, N-methylated synthetic derivative of sphingosine[9][10]. It stereospecifically inhibits PKC activity, which translates into potent anti-inflammatory and anti-metastatic phenotypes[2][9].

Unlike Safingol, TMS exerts profound effects on vascular and hematological signaling. It downregulates P-selectin expression, thereby preventing early leukocyte-endothelial interactions during ischemia-reperfusion injury[11]. Furthermore, TMS modifies ATP release to suppress arachidonic acid- and collagen-induced platelet aggregation[12]. However, free TMS exhibits dose-limiting hemolytic toxicity due to its surfactant-like properties, necessitating liposomal encapsulation to achieve in vivo efficacy without red blood cell lysis[2].

Mechanism Safingol Safingol (L-threo-dihydrosphingosine) PKC Protein Kinase C (PKC) (Regulatory Domain) Safingol->PKC Inhibits (IC50 ~24-40 µM) SphK Sphingosine Kinase (SphK) Safingol->SphK Inhibits (Ki ~5 µM) TMS TMS (N,N,N-trimethylsphingosine) TMS->PKC Inhibits Autophagy Autophagy & Apoptosis (Cancer Cells) PKC->Autophagy Downregulation Metastasis Inhibition of Metastasis & Platelet Aggregation PKC->Metastasis Downregulates P-selectin SphK->Autophagy Ceramide Accumulation

Sphingolipid-mediated inhibition of PKC and SphK by Safingol and TMS.

Quantitative Data Comparison

The following table summarizes the key pharmacological and physicochemical differences between Safingol and TMS to guide compound selection for specific experimental models.

ParameterSafingolN,N,N-Trimethylsphingosine (TMS)
Chemical Nature L-threo-dihydrosphingosineN-methylated sphingosine derivative
Primary Target PKC (Regulatory Domain)PKC (Regulatory Domain)
Secondary Target Sphingosine Kinase 1 (SphK1)P-selectin / Broad lipid signaling
PKC IC50 ~24 - 40 µM[1][5]Low micromolar[12]
SphK Ki ~5 µM[5][6]N/A
Primary Phenotype Autophagy, Apoptosis[3]Anti-metastasis, Anti-platelet aggregation[2][12]
In Vivo Formulation Intravenous (Aqueous/Ethanol)[8]Liposomal (Required to prevent hemolysis)[2]
Clinical Stage Phase I (Combination therapies)[7][8]Preclinical[2][10]

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, assays involving lipid-derived inhibitors must account for their hydrophobic nature and specific binding kinetics. Below are field-proven methodologies explaining the causality behind critical experimental steps.

Protocol 1: Lipid-Dependent In Vitro PKC Kinase Assay

Because PKC is a lipid-dependent enzyme, standard aqueous assays fail to reflect physiological binding. Inhibitors like Safingol and TMS partition into lipid membranes to compete with diacylglycerol (DAG) at the C1 regulatory domain. This protocol utilizes a mixed-micelle system to ensure reproducible kinetics.

  • Lipid Micelle Preparation: Co-sonicate phosphatidylserine (PS) and DAG in a buffer containing 0.1% Triton X-100. Causality: PKC requires PS and DAG to relieve autoinhibition. Triton X-100 ensures uniform micelle size, providing a consistent surface area for the inhibitors to partition into and compete with DAG[5][6].

  • Inhibitor Incubation: Add Safingol or TMS (dissolved in DMSO, final concentration <1%) to the micelle mixture and incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the hydrophobic sphingolipid derivatives to integrate into the mixed micelles before introducing the kinase.

  • Kinase Reaction: Introduce purified PKC, ATP (including [γ-32P]ATP for radiometric detection), and a specific substrate peptide (e.g., myelin basic protein).

  • Self-Validation Controls:

    • Lipid-Free Control: Run the reaction without PS/DAG to establish the baseline, kinase-independent substrate phosphorylation. If signal is detected here, the substrate is being phosphorylated by a contaminating, lipid-independent kinase.

    • Phorbol Ester Rescue: Titrate increasing concentrations of PMA (phorbol 12-myristate 13-acetate) against the inhibitor. Since Safingol and TMS are competitive at the regulatory domain, high PMA should rescue PKC activity, validating the mechanism of action.

Workflow Prep 1. Lipid Micelle Prep PS + DAG in Triton X-100 Inhibitor 2. Inhibitor Incubation Add Safingol/TMS Prep->Inhibitor Reaction 3. Kinase Reaction Add ATP + Substrate Inhibitor->Reaction Detection 4. Detection Radiometric/ELISA Reaction->Detection

Step-by-step workflow for lipid-dependent PKC kinase activity assays.

Protocol 2: Liposomal Formulation of TMS for In Vivo Studies

Administering free TMS intravenously causes severe hemolysis and hemoglobinuria in murine models due to the detergent-like properties of its lipid tail[2]. Liposomal encapsulation is strictly required to evaluate its anti-metastatic properties safely.

  • Lipid Film Hydration: Dissolve TMS, egg phosphatidylcholine (EPC), and cholesterol in a chloroform/methanol mixture. Evaporate under a nitrogen stream to form a thin lipid film. Causality: Cholesterol stabilizes the liposomal bilayer, preventing premature leakage of TMS in the bloodstream.

  • Extrusion: Hydrate the film with PBS and extrude through a 100 nm polycarbonate membrane. Causality: Sizing the liposomes to ~100 nm allows them to exploit the Enhanced Permeability and Retention (EPR) effect, passively accumulating in the fenestrated vasculature of tumor tissues while avoiding rapid clearance by the reticuloendothelial system[2].

  • Self-Validation Control: Perform an in vitro hemolysis assay using isolated murine erythrocytes prior to injection. Compare free TMS (positive control for lysis) against the liposomal TMS formulation to confirm that the encapsulation has successfully masked the hemolytic toxicity.

Sources

Validation

Deciphering the Sphingolipid Rheostat: A Comparative Guide to N,N,N-Trimethyl-Sphingosine (TMS) vs. FTY720

Introduction: The Sphingolipid Rheostat In cellular signaling, the balance between pro-apoptotic molecules (ceramide and sphingosine) and the pro-survival mediator sphingosine-1-phosphate (S1P) is known as the "sphingoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Sphingolipid Rheostat

In cellular signaling, the balance between pro-apoptotic molecules (ceramide and sphingosine) and the pro-survival mediator sphingosine-1-phosphate (S1P) is known as the "sphingolipid rheostat"[1]. A shift in this metabolic balance toward S1P promotes cell survival, proliferation, and angiogenesis, making it a highly sought-after target in oncology, immunology, and neuropharmacology[2]. The gatekeepers of this rheostat are Sphingosine Kinase 1 and 2 (SphK1/2), which phosphorylate sphingosine to generate S1P[1].

As a Senior Application Scientist, selecting the right pharmacological tool to probe or therapeutic agent to target this pathway requires a deep understanding of molecular mechanisms. This guide provides a rigorous, data-driven comparison between two distinct modulators: N,N,N-trimethyl-sphingosine (TMS) , an early-generation pan-SphK competitive inhibitor[3], and FTY720 (Fingolimod) , a clinically approved S1P receptor (S1PR) modulator that also exhibits direct kinase inhibitory properties[4][5].

Mechanistic Divergence: TMS vs. FTY720

N,N,N-Trimethyl-Sphingosine (TMS)

TMS is a stable, N-methylated synthetic analog of endogenous sphingosine[6]. It acts primarily as a competitive inhibitor, binding to the lipid pocket of both SphK1 and SphK2 to block the generation of S1P[3]. Because of its structural similarity to natural sphingolipids, TMS suffers from low target specificity. It is well-documented to exhibit significant off-target effects, most notably the direct modulation and inhibition of Protein Kinase C (PKC)[2][6]. While it demonstrates potent anti-tumor and cytoprotective properties in isolated in vitro systems, the high dosages required in vivo frequently lead to severe side effects such as hemolysis, necessitating advanced formulations like liposomal encapsulation for viable systemic delivery[7].

FTY720 (Fingolimod)

FTY720 is a synthetic sphingosine analog derived from myriocin, a fungal metabolite[4]. Unlike TMS, FTY720 operates primarily as a prodrug. Upon entering the cell, it is rapidly phosphorylated by SphK2 to form its active metabolite, FTY720-Phosphate (FTY720-P) [8].

  • Functional Antagonism: FTY720-P binds with high affinity to S1P receptors (S1PR1, 3, 4, and 5). Instead of simply activating them, it induces irreversible receptor internalization and proteasomal degradation. This profound desensitization of the S1PR signaling cascade prevents lymphocyte egress from lymphoid tissues—the mechanism underpinning its FDA approval for multiple sclerosis[4].

  • Direct Kinase Inhibition: Interestingly, at higher concentrations, unphosphorylated FTY720 acts as a direct inhibitor of SphK1. This dual-action mechanism has been shown to sensitize prostate cancer cells to radiotherapy and induce apoptosis in multiple myeloma models, entirely independent of S1P receptors[5][9].

Pathway Ceramide Ceramide (Pro-apoptotic) Sphingosine Sphingosine (Pro-apoptotic) Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate (Pro-survival) Sphingosine->S1P SphK1/2 S1PR S1P Receptors (S1PR1, 3-5) S1P->S1PR Agonist SphK SphK1 / SphK2 TMS TMS (N,N,N-trimethylsphingosine) TMS->SphK Competitive Inhibition FTY720 FTY720 (Fingolimod) FTY720->SphK Phosphorylated by SphK2 FTY720->SphK Direct Inhibition (SphK1) FTY720P FTY720-Phosphate FTY720->FTY720P FTY720P->S1PR Functional Antagonism (Internalization)

Sphingolipid rheostat pathway showing the divergent intervention points of TMS and FTY720.

Pharmacological Profiles & Quantitative Comparison

To guide experimental design, the following table summarizes the distinct pharmacological profiles of both compounds based on current literature and clinical data.

FeatureN,N,N-trimethyl-sphingosine (TMS)FTY720 (Fingolimod)
Primary Target SphK1, SphK2[3]S1PR1, 3, 4, 5 (via FTY720-P); SphK1[4][5]
Mechanism of Action Competitive inhibition of SphK[3]Prodrug; Functional S1PR antagonist & SphK1 inhibitor[4][5]
Off-Target Effects Protein Kinase C (PKC) inhibition[6]PP2A activation, Ceramide synthase inhibition at high doses[2]
Clinical Status Preclinical / Experimental toolFDA Approved (Multiple Sclerosis), Oncology Trials[4][9]
Major Limitations Low specificity, in vivo hemolysis[2][7]Lymphopenia, bradycardia (first-dose effect)

Experimental Protocols: Self-Validating Systems

Evaluating these compounds requires distinct workflows due to their fundamentally different mechanisms (enzyme inhibition vs. receptor modulation). A robust assay design must include built-in causality checks to ensure data trustworthiness.

Workflow 1: Assessing SphK1 Inhibition Kinetics (For TMS & FTY720)

Objective : Differentiate between ATP-competitive and sphingosine-competitive inhibition. Causality & Validation : Because TMS is a sphingosine analog, it should competitively inhibit the lipid-binding pocket[3]. Conversely, if a compound targets the ATP pocket, varying ATP concentrations will shift the IC50. We mandate the inclusion of SKI-II as a validated non-lipid SphK inhibitor positive control to ensure assay sensitivity[3].

  • Enzyme Preparation : Utilize recombinant human SphK1. Rationale: Isolating the enzyme in vitro prevents confounding variables such as rapid phosphorylation by SphK2 or degradation by cellular ceramidases.

  • Reaction Matrix : Set up a 2D titration matrix in a 96-well plate, varying both ATP (10 µM to 1 mM) and sphingosine (1 µM to 50 µM) against fixed inhibitor concentrations (e.g., 1 µM, 5 µM, 10 µM).

  • Lipid Extraction : Quench reactions with a mixture of CHCl3/MeOH/HCl (100:100:1). Rationale: Highly acidic conditions are critical to ensure the complete recovery of the highly polar S1P product into the organic phase.

  • Quantification : Analyze the organic phase via LC-MS/MS using C17-S1P as an internal standard to normalize extraction efficiency across all samples.

Workflow 2: S1PR1 Internalization Assay (For FTY720)

Objective : Validate the functional antagonism of FTY720-P via receptor endocytosis. Causality & Validation : FTY720's clinical efficacy relies on physically stripping S1PR1 from the cell surface[4]. Measuring downstream signaling (e.g., ERK phosphorylation) is insufficient because FTY720-P initially acts as a transient agonist before inducing degradation. We employ surface biotinylation coupled with flow cytometry to specifically track membrane-bound receptors.

  • Cell Preparation : Culture S1PR1-expressing cells (e.g., HUVECs or stably transfected CHO cells) to 70% confluence.

  • Treatment : Treat with 100 nM FTY720-P (the active metabolite) for 1, 4, and 24 hours. Rationale: A time-course is critical to capture initial internalization (1h) versus complete proteasomal degradation (24h).

  • Surface Labeling : Wash cells with ice-cold PBS and incubate with non-cell-permeable Sulfo-NHS-SS-Biotin at 4°C for 30 minutes. Rationale: Conducting this step strictly at 4°C halts all membrane trafficking, ensuring only surface receptors are labeled.

  • Detection : Stain cells with fluorophore-conjugated streptavidin and an anti-S1PR1 primary antibody. Quantify the median fluorescence intensity (MFI) via flow cytometry to calculate the percentage of receptor loss.

Workflow Start In Vitro Cell Culture (e.g., PC-3 or MCF-7) Treat Compound Treatment (TMS vs FTY720) Start->Treat Split1 Lipid & Enzyme Fraction Treat->Split1 Split2 Membrane Protein Fraction Treat->Split2 Assay1 In Vitro SphK1/2 Kinase Assay (ATP/Sphingosine Competition) Split1->Assay1 Assay2 Flow Cytometry (S1PR1 Surface Expression) Split2->Assay2 Data1 Determine IC50 & Kinetics Assay1->Data1 Data2 Quantify Receptor Internalization Assay2->Data2

Parallel workflows for evaluating SphK enzyme inhibition and S1PR surface internalization.

Translational Perspectives

While TMS remains a valuable in vitro tool compound for broad SphK and PKC inhibition, it lacks the specificity and safety profile required for modern clinical translation without advanced drug delivery systems like liposomes[2][7]. Conversely, FTY720 represents a triumph of prodrug design, elegantly exploiting the body's own SphK2 to generate its active, receptor-modulating form[4][8]. Its secondary ability to directly inhibit SphK1 continues to drive its investigation as a potent adjuvant in oncology, particularly in radiotherapy sensitization[5].

References

  • Title : Sphingosine Kinase Inhibitors as Maintenance Therapy of Glioblastoma After Ceramide-Induced Response | Source : Anticancer Research | URL :[Link]

  • Title : The emerging role of FTY720 as a sphingosine 1‐phosphate analog for the treatment of ischemic stroke | Source : PMC / NIH | URL :[Link]

  • Title : The Sphingosine-1-Phosphate Modulator FTY720 Targets Multiple Myeloma via the CXCR4/CXCL12 Pathway | Source : AACR Journals | URL :[Link]

  • Title : FTY720 (Fingolimod) Sensitizes Prostate Cancer Cells to Radiotherapy by Inhibition of Sphingosine Kinase-1 | Source : AACR Journals | URL :[Link]

  • Title : Sphingosine kinase inhibitors: A patent review | Source : Spandidos Publications | URL :[Link]

  • Title : Cytoprotective effects of N,N,N-trimethylsphingosine during ischemia- reperfusion injury are lost in the setting of obesity and diabetes | Source : American Journal of Physiology | URL :[Link]

  • Title : A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties | Source : Oncotarget | URL :[Link]

  • Title : Liposomal N,N,N-Trimethylsphingosine (TMS) as an Inhibitor of B16 Melanoma Cell Growth and Metastasis with Reduced Toxicity and Enhanced Drug Efficacy Compared to Free TMS | Source : AACR Journals | URL :[Link]

  • Title : FTY720/Fingolimod, a Sphingosine Analogue, Reduces Amyloid-β Production in Neurons | Source : PLOS One | URL :[Link]

Sources

Comparative

N,N,N-Trimethyl-Sphingosine as a Positive Control in Sphingosine Kinase Assays: A Comparative Guide

Executive Summary The dynamic balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P)—known as the "sphingolipid rheostat"—is a critical regulatory mechanism in cancer cell proliferation, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The dynamic balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P)—known as the "sphingolipid rheostat"—is a critical regulatory mechanism in cancer cell proliferation, inflammation, and apoptosis[1]. Sphingosine kinases (SphK1 and SphK2) are the gatekeepers of this rheostat, catalyzing the ATP-dependent phosphorylation of sphingosine into S1P[2]. In early-stage drug discovery and biochemical profiling, validating SphK assays requires a reliable, well-characterized positive control.

This guide provides an in-depth technical comparison of N,N,N-trimethyl-sphingosine (TMS) against next-generation SphK inhibitors. By analyzing their mechanisms of action, binding kinetics, and off-target profiles, we establish a self-validating framework for selecting the appropriate reference compounds in your SphK activity assays.

The Sphingolipid Rheostat & Target Rationale

To understand the utility of SphK inhibitors, one must first map the biological causality of the sphingolipid pathway. Sphingomyelin is hydrolyzed into ceramide, which is subsequently converted into sphingosine. Both ceramide and sphingosine are inherently pro-apoptotic[3]. SphK1 and SphK2 phosphorylate sphingosine to generate S1P, a potent signaling lipid that promotes angiogenesis, cell survival, and resistance to chemotherapy[1].

Rheostat Cer Ceramide (Pro-apoptotic) Sph Sphingosine (Pro-apoptotic) Cer->Sph Ceramidase Sph->Cer Ceramide Synthase S1P Sphingosine-1-Phosphate (Pro-survival) Sph->S1P Phosphorylation SphK Sphingosine Kinase (SphK1 / SphK2) SphK->Sph Catalyzes Inhibitors SphK Inhibitors (e.g., TMS, PF-543) Inhibitors->SphK Inhibits

Diagram 1: The Sphingolipid Rheostat and the catalytic role of Sphingosine Kinases.

N,N,N-Trimethyl-Sphingosine (TMS): Mechanism and Application

TMS is an early-generation, lipid-derived SphK inhibitor. Structurally, it is a methylated derivative of the natural substrate, sphingosine[4].

Mechanism of Action: TMS acts as a sphingosine-competitive inhibitor [4]. By mimicking the structural backbone of sphingosine, TMS binds directly to the orthosteric substrate-binding pocket of both SphK1 and SphK2, preventing the transfer of the gamma-phosphate from ATP to the lipid substrate.

Why use TMS as a positive control? While newer compounds boast higher potency, TMS remains a valuable positive control in biochemical assays because of its direct competitive nature. If an assay is functioning correctly, introducing TMS will yield a predictable, concentration-dependent rightward shift in the apparent Km​ for sphingosine. Caveat: TMS and its closely related analog N,N-dimethylsphingosine (DMS) possess off-target effects, notably the inhibition of Protein Kinase C (PKC)[3],[5]. Therefore, TMS is strictly recommended for in vitro isolated enzyme assays rather than whole-cell phenotypic screening.

Comparative Analysis: TMS vs. Alternative Inhibitors

To contextualize TMS's performance, it must be compared against modern, highly selective inhibitors. The table below summarizes the quantitative data and mechanistic profiles of leading SphK inhibitors used in drug development[6],[3],[7],[8],[9].

InhibitorTarget SelectivityPotency (IC₅₀ / Kᵢ)Mechanism of ActionPrimary Laboratory Application
TMS SphK1 & SphK2IC₅₀ > 20 µMSphingosine-competitivePositive control for orthosteric binding validation.
DMS SphK1 & SphK2IC₅₀ ~ 5 µMSphingosine-competitiveBroad-spectrum reference inhibitor for in vitro assays.
PF-543 SphK1 (>100-fold)IC₅₀ = 2 nMSphingosine-competitiveHigh-potency, isoform-specific mechanistic studies.
ABC294640 (Opaganib) SphK2Kᵢ = 9.8 µMSphingosine-competitiveSphK2-specific profiling and in vivo tumor models.
SKI-II SphK1 & SphK2IC₅₀ = 45–78 µMNon-ATP competitiveDual-inhibition studies; induces SphK1 degradation.

Data Interpretation: For researchers developing novel ATP-competitive inhibitors, SKI-II serves as a better mechanistic control, as it does not compete with ATP[6]. Conversely, if you are screening for substrate-competitive allosteric modulators, TMS or PF-543 are the required baseline controls[7].

Experimental Protocol: Radiometric SphK Activity Assay

To ensure a self-validating system, the following protocol utilizes a radiometric approach ([γ-³²P]ATP or [³H]Sphingosine) combined with acidic lipid extraction. This method directly quantifies the catalytic conversion of sphingosine to S1P[6],[9].

Reagent Preparation
  • Assay Buffer: 80 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 1 mM EGTA, 10% glycerol, and 0.1% Triton X-100.

  • Substrate Mix: 10 µM Sphingosine spiked with [³H]Sphingosine (0.2 µCi per reaction)[9].

  • ATP Solution: 1 mM ultra-pure ATP.

  • Positive Control (TMS): Prepare a serial dilution of TMS in DMSO (Final assay concentrations: 1 µM to 100 µM).

Step-by-Step Methodology
  • Reaction Assembly: In a microcentrifuge tube, combine 10 µL of Assay Buffer, 5 µL of recombinant human SphK1 or SphK2 (approx. 200 ng protein), and 2 µL of the TMS control (or DMSO vehicle for the negative control).

  • Pre-incubation: Incubate the enzyme-inhibitor mixture at room temperature for 10 minutes to allow equilibrium binding at the orthosteric site.

  • Initiation: Add 10 µL of the Substrate Mix and 5 µL of the ATP Solution to initiate the kinase reaction.

  • Incubation: Incubate the mixture at 37°C for exactly 30 minutes[9].

  • Acidic Lipid Extraction (Critical Step): Terminate the reaction by adding 150 µL of ice-cold Chloroform/Methanol/Concentrated HCl (100:200:1 v/v/v)[9].

  • Phase Separation: Vortex vigorously for 30 seconds, then add 50 µL of Chloroform and 50 µL of 1M KCl. Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic phases.

  • Quantification: Extract the lower organic phase, spot onto a Silica Gel 60 TLC plate, and develop using Butanol/Acetic Acid/Water (3:1:1). Quantify the [³H]S1P band via autoradiography or liquid scintillation counting[9].

AssayWorkflow Prep 1. Prepare Reaction Mix (Buffer, ATP, [³H]Sphingosine) Enzyme 2. Add Recombinant SphK (SphK1 or SphK2) Prep->Enzyme Control 3. Add TMS Positive Control (Serial Dilution 1 - 100 µM) Enzyme->Control Incubate 4. Initiate & Incubate (37°C for 30 mins) Control->Incubate Extract 5. Acidic Lipid Extraction (Chloroform/Methanol/HCl) Incubate->Extract Quantify 6. TLC Separation & Scintillation (Quantify [³H]S1P) Extract->Quantify

Diagram 2: Step-by-step workflow for the radiometric Sphingosine Kinase activity assay.

Expert Insights: Causality Behind the Protocol
  • Why Acidic Extraction? The addition of concentrated HCl to the Bligh-Dyer extraction mixture is non-negotiable. S1P is a highly polar molecule. The acidic conditions protonate the phosphate group, neutralizing its charge and forcing the S1P to partition exclusively into the lower organic (chloroform) phase[9]. Without HCl, S1P will remain in the aqueous phase, leading to false-negative activity readings.

  • Why Pre-incubate TMS? Because TMS is a competitive inhibitor, pre-incubating it with the enzyme before introducing the high-affinity natural substrate ensures that the inhibitor occupies the active site, providing an accurate IC₅₀ measurement[8].

References

  • National Institutes of Health (PMC). "Pharmacology and Antitumor Activity of ABC294640, a Selective Inhibitor of Sphingosine Kinase-2". Available at: [Link]

  • National Institutes of Health (PMC). "Targeting Sphingosine Kinases for the Treatment of Cancer". Available at: [Link]

  • International Institute of Anticancer Research. "Sphingosine Kinase Inhibitors as Maintenance Therapy of Glioblastoma After Ceramide-Induced Response". Available at:[Link]

  • Spandidos Publications. "Sphingosine kinase inhibitors: A patent review". Available at: [Link]

  • PLOS ONE. "Characterization of Isoenzyme-Selective Inhibitors of Human Sphingosine Kinases". Available at: [Link]

  • ACS Publications. "N,N-Dimethylsphingosine Inhibition of Sphingosine Kinase and Sphingosine 1-Phosphate Activity in Human Platelets". Available at: [Link]

  • MDPI. "Targeting Sphingosine 1-Phosphate Metabolism as a Therapeutic Avenue for Prostate Cancer". Available at: [Link]

Sources

Validation

differences between N,N,N-trimethyl-sphingosine and dimethylsphingosine

The dynamic balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P)—termed the sphingolipid rheostat—dictates cellular fate in oncology, immunology, and vascular biology[1]. Sphingosine kina...

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Author: BenchChem Technical Support Team. Date: April 2026

The dynamic balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P)—termed the sphingolipid rheostat—dictates cellular fate in oncology, immunology, and vascular biology[1]. Sphingosine kinase (SphK) is the critical enzyme responsible for phosphorylating sphingosine into S1P[1]. To therapeutically manipulate this rheostat and dissect related signaling networks like Protein Kinase C (PKC), researchers utilize N-methylated sphingosine derivatives.

This guide provides an objective, data-driven comparison between two prominent derivatives: N,N-dimethylsphingosine (DMS) and N,N,N-trimethylsphingosine (TMS) , detailing their structural divergence, target specificities, and validated experimental workflows.

Mechanistic Divergence: Target Specificity and Biological Impact

Although structurally similar, the addition of a single methyl group transitions the molecule from a tertiary amine (DMS) to a quaternary ammonium cation (TMS), fundamentally altering its target affinity and solubility profile.

N,N-Dimethylsphingosine (DMS): The SphK-Selective Modulator DMS is primarily utilized as a potent, competitive inhibitor of SphK[2]. By blocking the conversion of sphingosine to S1P, DMS rapidly decreases basal S1P levels and induces the intracellular accumulation of ceramide, thereby driving apoptosis in various cancer cell lines[3]. Crucially, early assumptions that DMS broadly inhibited kinases were refined by ; at concentrations that effectively inhibit SphK, DMS exhibits no significant inhibitory effect on PKC or its membrane translocation[3].

N,N,N-Trimethylsphingosine (TMS): The Dual-Action PKC Antagonist TMS, possessing a permanent positive charge, acts as a highly potent inhibitor of PKC, significantly outperforming DMS and unsubstituted sphingosine in this regard[4]. Beyond its moderate SphK inhibition, TMS suppresses agonist-induced platelet aggregation, inhibits ATP release, and blocks endothelial cell activation[5]. These properties translate to profound anti-metastatic effects in vivo, specifically in melanoma models[6].

SphingolipidRheostat Ceramide Ceramide (Pro-apoptotic) Sphingosine Sphingosine (Core Backbone) Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide Ceramide Synthase SphK Sphingosine Kinase (SphK) Sphingosine->SphK Substrate S1P Sphingosine-1-Phosphate (Pro-survival / Mitogenic) SphK->S1P Phosphorylation PKC Protein Kinase C (PKC) DMS N,N-Dimethylsphingosine (DMS) DMS->SphK Competitive Inhibition TMS N,N,N-Trimethylsphingosine (TMS) TMS->SphK Moderate Inhibition TMS->PKC Potent Inhibition

Signaling pathway of the sphingolipid rheostat and targeted inhibition by DMS and TMS.

Quantitative Performance Comparison

PropertyN,N-Dimethylsphingosine (DMS)N,N,N-Trimethylsphingosine (TMS)
Chemical Structure Tertiary amineQuaternary ammonium cation
Primary Kinase Target Sphingosine Kinase (SphK)Protein Kinase C (PKC)
SphK Inhibition Potent (Competitive antagonist)Moderate
PKC Inhibition Negligible (at SphK-inhibiting doses)Potent
Biological Effect Pro-apoptotic (Ceramide accumulation)Anti-metastatic, Anti-aggregatory
In Vivo Toxicity (Free) ModerateHigh (Induces Hemolysis / Hemoglobinuria)

Experimental Methodologies: Self-Validating Workflows

As a Senior Application Scientist, experimental design must isolate variables to prove causality. The following protocols demonstrate how to properly deploy DMS and TMS in vitro and in vivo.

Protocol 1: Cell-Free SphK Inhibition Assay (Validating DMS Specificity) Causality: Utilizing intact cells to measure kinase inhibition convolutes direct enzyme antagonism with the drug's trans-membrane transport rate. By isolating the cytosolic fraction of human platelets (which abundantly store SphK), we create a cell-free system that guarantees direct inhibitor-enzyme interaction[7].

  • Cytosol Isolation: Wash human platelets and lyse via sonication in a buffer containing protease inhibitors. Ultracentrifuge at 100,000 × g to isolate the SphK-rich cytosolic fraction[7].

  • Reaction Assembly: Combine the platelet cytosol with [3H]sphingosine (substrate) and ATP in a Mg2+-supplemented assay buffer[7].

  • Inhibitor Titration: Introduce DMS (1 µM to 50 µM). Crucial Step: Deliver DMS complexed with Bovine Serum Albumin (BSA) to prevent the formation of artificial lipid micelles that can sequester the substrate.

  • Quantification: Terminate the reaction using chloroform/methanol/HCl. Resolve the organic phase via Thin-Layer Chromatography (TLC) and quantify the competitive reduction of [3H]S1P formation[7].

Protocol 2: Liposomal Formulation of TMS for In Vivo Metastasis Models Causality: Free TMS is a quaternary ammonium surfactant. When injected intravenously, it lyses erythrocytes, causing severe hemolysis and hemoglobinuria[6]. Encapsulating TMS within liposomes shields its cationic charge, neutralizing hemolytic toxicity while significantly extending its circulation half-life and tumor accumulation[6].

  • Lipid Film Generation: Dissolve TMS, egg phosphatidylcholine (PC), and cholesterol in a chloroform/methanol mixture. Evaporate under a nitrogen stream to yield a homogenous thin lipid film[6].

  • Hydration: Hydrate the lipid film with sterile Phosphate-Buffered Saline (PBS) at room temperature to form multilamellar vesicles.

  • Sonication: Subject the suspension to probe sonication in an ice bath to generate Small Unilamellar Vesicles (SUVs) containing stably incorporated TMS[6].

  • In Vivo Administration: Administer the liposomal TMS via tail vein injection into syngeneic mice bearing B16 melanoma tumors. Monitor for the absence of hemoglobinuria (toxicity validation) and quantify metastatic nodule suppression[6].

TMSWorkflow Step1 1. Lipid Film Prep TMS + PC + Cholesterol Step2 2. Hydration & Sonication Self-Assembly of Liposomes Step1->Step2 Step3 3. In Vivo Administration Tail Vein Injection Step2->Step3 Step4 4. Biodistribution Reduced Hemolysis & Toxicity Step3->Step4

Experimental workflow for liposomal TMS formulation to enhance in vivo bioavailability.

References

  • Title: N,N-Dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide. Source: Biochemistry (PubMed) URL: [Link]

  • Title: N,N-dimethylsphingosine inhibition of sphingosine kinase and sphingosine 1-phosphate activity in human platelets. Source: Biochemistry (PubMed) URL: [Link]

  • Title: Liposomal N,N,N-trimethylsphingosine (TMS) as an inhibitor of B16 melanoma cell growth and metastasis with reduced toxicity and enhanced drug efficacy compared to free TMS. Source: Cancer Research (PubMed) URL: [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N,N-trimethyl-sphingosine
Reactant of Route 2
N,N,N-trimethyl-sphingosine
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